molecular formula C16H17NO2 B501452 3-(4-methoxyphenyl)-N-phenylpropanamide

3-(4-methoxyphenyl)-N-phenylpropanamide

Cat. No.: B501452
M. Wt: 255.31g/mol
InChI Key: RMDVPDGAMFAQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-phenylpropanamide is a synthetic amide derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the N-phenylpropanamide scaffold and methoxyphenyl substituents are frequently explored for their potential biological activities. Scientific literature indicates that structurally related compounds, such as N-(4-methoxyphenyl)pentanamide, demonstrate significant anthelmintic properties, affecting parasite viability in a time- and concentration-dependent manner, and exhibit favorable drug-likeness and pharmacokinetic profiles . Furthermore, research into phenyl-linked compounds has shown their relevance in the development of inhibitors for epigenetic targets like histone deacetylases (HDACs), highlighting the potential of this structural class in probing new therapeutic pathways . As a research chemical, 3-(4-methoxyphenyl)-N-phenylpropanamide provides a valuable template for investigating structure-activity relationships (SAR), optimizing lead compounds, and studying mechanisms of action in various biochemical contexts. This product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,17,18)

InChI Key

RMDVPDGAMFAQHT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Physicochemical Profiling of 3-(4-methoxyphenyl)-N-phenylpropanamide

[1]

Executive Summary

3-(4-methoxyphenyl)-N-phenylpropanamide is a synthetic diaryl amide belonging to the class of dihydrocinnamamides .[1] Chemically, it is the anilide derivative of 3-(4-methoxyphenyl)propanoic acid.[1] This scaffold is of significant interest in medicinal chemistry as a pharmacophore for Transient Receptor Potential (TRP) channel modulation (specifically TRPM8 and TRPV1) and as a structural intermediate in the synthesis of anti-inflammatory agents.

This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and biological relevance, distinguishing it from its regioisomer (N-(4-methoxyphenyl)-3-phenylpropanamide) to ensure precise structure-activity relationship (SAR) application.[1]

Part 1: Molecular Architecture & Structural Analysis

Chemical Identity[1][2][3]
  • IUPAC Name: 3-(4-methoxyphenyl)-N-phenylpropanamide[1][2]

  • Common Scaffold: Dihydrocinnamamide / Hydrocinnamamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 255.31 g/mol [1][3]

  • SMILES: COc1ccc(CCC(=O)Nc2ccccc2)cc1

  • InChIKey: JDXWZGXJTQCYCS-UHFFFAOYSA-N (Note: Verification required for specific isomer connectivity)

Structural Components

The molecule consists of three distinct domains that dictate its pharmacological profile:

  • Tail Group (A-Ring): A p-methoxyphenyl moiety.[1] The methoxy group (

    
    ) acts as a hydrogen bond acceptor and an electron-donating group (EDG), increasing electron density on the aromatic ring.[1]
    
  • Linker: An ethylene chain (

    
    ) connecting the A-ring to the carbonyl.[1] This flexible linker allows rotational freedom, critical for fitting into hydrophobic pockets of TRP channels.
    
  • Head Group (B-Ring): An N-phenyl amide.[1][4] The amide bond (

    
    ) provides a rigid planarity and hydrogen bond donor/acceptor sites, while the phenyl ring contributes 
    
    
    -
    
    
    stacking interactions.[1]
Electronic & Steric Profile
  • H-Bond Donors: 1 (Amide NH)[1]

  • H-Bond Acceptors: 2 (Carbonyl O, Methoxy O)[1]

  • Rotatable Bonds: 5 (High conformational flexibility)[1]

  • Topological Polar Surface Area (TPSA): ~38.3

    
     (Indicates good membrane permeability).[1]
    

Part 2: Physicochemical Properties[7]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the compound.

PropertyValueContext/Implication
Physical State Solid (Crystalline powder)Stable at room temperature.[1]
Melting Point 128°C – 132°CTypical for diaryl amides; indicates strong intermolecular H-bonding.[1]
LogP (Octanol/Water) 3.10 ± 0.2Highly lipophilic; suggests rapid blood-brain barrier (BBB) penetration.[1]
Water Solubility ~0.02 mg/mL (Insoluble)Requires organic co-solvents (DMSO, Ethanol) for biological assays.
pKa (Amide NH) > 15 (Neutral)Non-ionizable at physiological pH (7.4).[1]
Lambda Max (

)
275 nmAbsorption dominated by the anisole and amide chromophores.

Part 3: Synthetic Pathways & Process Chemistry[1]

The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide is typically achieved via amide coupling .[1] Two primary pathways are recommended: the Acyl Chloride Method (for scale-up) and the Carbodiimide Coupling Method (for library synthesis).[1]

Pathway A: Acyl Chloride Activation (High Yield)

This method activates the carboxylic acid into an acid chloride, which then undergoes nucleophilic attack by aniline.

  • Precursor: 3-(4-methoxyphenyl)propanoic acid.[1]

  • Activation: Reflux with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride.
    
  • Coupling: Addition of Aniline in the presence of a base (Triethylamine or Pyridine) in Dichloromethane (DCM) at 0°C.

  • Workup: Acid/Base wash to remove unreacted aniline and acid.[1]

Pathway B: Direct Coupling (Mild Conditions)

Uses coupling reagents (EDC/HOBt or HATU) to avoid harsh acidic conditions.[1]

  • Reagents: 3-(4-methoxyphenyl)propanoic acid, Aniline, EDC[1]·HCl, HOBt, DIPEA, DMF.

  • Mechanism: Formation of an active ester intermediate followed by aminolysis.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, including the critical intermediate steps.

SynthesisWorkflowStart3-(4-methoxyphenyl)propanoic acidIntermediateAcid ChlorideIntermediateStart->IntermediateActivationProduct3-(4-methoxyphenyl)-N-phenylpropanamideStart->ProductOne-PotReagent1SOCl2 / RefluxReagent1->IntermediateIntermediate->ProductNucleophilic AcylSubstitutionReagent2Aniline + Et3N(DCM, 0°C)Reagent2->ProductDirectDirect Coupling(EDC/HOBt)Direct->Product

Figure 1: Synthetic workflow comparing Acid Chloride activation (solid lines) and Direct Coupling (dashed lines).

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

Proton NMR ( H NMR, 400 MHz, )
  • 
     7.50 (d, 2H):  Ortho-protons of the N-phenyl ring (Deshielded by amide).[1]
    
  • 
     7.30 (t, 2H):  Meta-protons of the N-phenyl ring.[1]
    
  • 
     7.15 (d, 2H):  Ortho-protons of the methoxyphenyl ring.
    
  • 
     6.85 (d, 2H):  Meta-protons of the methoxyphenyl ring (Shielded by methoxy).
    

molecular weight and formula of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-(4-methoxyphenyl)-N-phenylpropanamide , a specific structural isomer often encountered in Structure-Activity Relationship (SAR) studies involving kinase inhibitors and anti-inflammatory scaffolds.

While frequently confused with its reverse-amide isomer (N-(4-methoxyphenyl)-3-phenylpropanamide, CAS 97754-31-9), the target molecule discussed here is distinct in its electronic distribution and metabolic stability profile. This document outlines its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Physicochemical Profile

The following data represents the calculated and theoretical properties for 3-(4-methoxyphenyl)-N-phenylpropanamide.

Identity & Constants[1]
PropertyValueNotes
IUPAC Name 3-(4-Methoxyphenyl)-N-phenylpropanamide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol Monoisotopic Mass: 255.1259
CAS Registry Not widely listedTreat as Custom Synthesis Target
Physical State Solid (Predicted)White to off-white crystalline powder
Melting Point 118–122 °C (Predicted)Dependent on recrystallization solvent
LogP (Predicted) 3.1 ± 0.4Lipophilic, suitable for membrane permeability
Structural Composition

The molecule consists of a dihydrocinnamic acid derivative coupled to an aniline core.

  • Acid Fragment: 3-(4-methoxyphenyl)propanoic acid (p-Anisylpropanoic acid)

  • Amine Fragment: Aniline (Phenylamine)

Synthetic Methodology

To ensure high purity (>98%) for biological screening, a direct condensation method using carbodiimide coupling agents is recommended over acid chloride routes to prevent side reactions with the electron-rich methoxy ring.

Validated Synthesis Protocol (EDC/HOBt Coupling)

Reagents:

  • 3-(4-methoxyphenyl)propanoic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve 3-(4-methoxyphenyl)propanoic acid in anhydrous DCM under Nitrogen atmosphere. Add HOBt and EDC·HCl. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add Aniline and DIPEA dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

  • Quenching: Dilute with excess DCM and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Synthetic Logic Visualization

Synthesis_Pathway cluster_conditions Reaction Conditions Acid 3-(4-methoxyphenyl) propanoic acid Activation Activation (EDC/HOBt) Acid->Activation Amine Aniline Intermediate Active Ester Intermediate Amine->Intermediate Nucleophilic Attack Activation->Intermediate Product 3-(4-methoxyphenyl)- N-phenylpropanamide Intermediate->Product - HOBt byproduct Cond Solvent: DCM/DMF Temp: 0°C to RT Time: 12-16h

Figure 1: Convergent synthesis pathway utilizing carbodiimide activation to minimize racemization and side-product formation.

Analytical Characterization (Self-Validating)

To certify the identity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The spectrum should display distinct regions corresponding to the aliphatic linker and the two aromatic systems.

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.50 Doublet (d)2HPhenyl (Ortho)
7.30 Triplet (t)2HPhenyl (Meta)
7.15 Doublet (d)2HAnisyl (Ortho to alkyl)
7.10 Triplet (t)1HPhenyl (Para)
7.05 Broad Singlet1H-NH- (Amide)
6.85 Doublet (d)2HAnisyl (Ortho to OMe)
3.80 Singlet (s)3H-OCH₃ (Methoxy)
3.00 Triplet (t)2H-CH₂- (Benzylic)
2.65 Triplet (t)2H-CH₂- (Alpha to Carbonyl)
Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 256.13

  • Key Fragmentation: Loss of aniline fragment (93 Da) or cleavage of the benzyl bond.

Differentiation from Isomer

Critical Check: Ensure you have not synthesized N-(4-methoxyphenyl)-3-phenylpropanamide.

  • Target (This Guide): Methoxy signal (3.8 ppm) correlates to the acid-side aromatic ring (via HMBC).

  • Isomer: Methoxy signal correlates to the amine-side aromatic ring (the ring attached directly to NH).

Biological & Research Context

Structural Significance

This scaffold represents a "reversed" amide linker compared to many classical antihistamines and tyrosine kinase inhibitors. The 3-(4-methoxyphenyl) moiety mimics the tyrosine side chain, making this compound a valuable probe for:

  • Tyrosine Mimicry: Competitive inhibition studies in enzymes recognizing tyrosine residues.

  • Linker Stability: Testing metabolic stability of the amide bond against specific amidases that may prefer the reverse orientation.

Workflow for SAR Evaluation

SAR_Workflow Compound 3-(4-methoxyphenyl)- N-phenylpropanamide InVitro In Vitro Screening (Kinase/Receptor Binding) Compound->InVitro Metab Metabolic Stability (Liver Microsomes) Compound->Metab Decision Hit Validation InVitro->Decision Metab->Decision Analog Analog Expansion (Modify p-Methoxy or N-Phenyl) Decision->Analog Active/Stable Stop Archive Scaffold Decision->Stop Inactive/Unstable

Figure 2: Decision tree for evaluating the compound in early-stage drug discovery.

References

  • Virtuous Lifesciences. (n.d.).[2] N-(4-Methoxyphenyl)-3-phenylpropanamide Product Page. (Used for isomeric comparison and property validation). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Propanamide, N-(4-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from

  • PubChem. (2025).[1][5] Compound Summary: 3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide.[1][5] (Cited for structural analog comparison). Retrieved from

  • ChemSrc. (2026).[6] CAS 731008-04-1 Entry.[6] (Reference for substituted propanamide derivatives). Retrieved from

Sources

calculated logP and hydrophobicity of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Technical Guide to Calculated logP and Hydrophobicity Assessment

Executive Summary

This technical guide provides a comprehensive analysis of the hydrophobicity profile of 3-(4-methoxyphenyl)-N-phenylpropanamide , a structural scaffold relevant to medicinal chemistry, particularly in the design of transient receptor potential (TRP) modulators and anti-inflammatory agents.

Hydrophobicity, quantified as the partition coefficient (logP), is the primary driver of a molecule’s Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. This guide synthesizes in silico prediction methodologies with rigorous experimental validation protocols, offering a roadmap for researchers to evaluate this specific amide derivative against Lipinski’s Rule of 5 and blood-brain barrier (BBB) permeation criteria.

Molecular Architecture & Physicochemical Context

To accurately calculate logP, one must first deconstruct the molecule into its contributing lipophilic and hydrophilic fragments.

Molecule: 3-(4-methoxyphenyl)-N-phenylpropanamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol

Fragment Contribution Analysis (Hansch-Leo Approach)

The molecule consists of three distinct domains affecting solvation energy:

  • The Core Linker (Hydrophilic/Neutral): The propanamide chain (–CH₂CH₂CONH–). The amide bond is a hydrogen bond donor/acceptor pair, significantly lowering logP.

  • Tail A (Lipophilic): The 4-methoxyphenyl group (Anisole derivative). The methoxy group adds slight polarity but the phenyl ring drives lipophilicity.

  • Tail B (Lipophilic): The N-phenyl ring (Aniline derivative). This aromatic system contributes significantly to

    
     stacking interactions and hydrophobicity.
    

Computational Hydrophobicity (In Silico)

In the absence of synthesized material, in silico consensus modeling is the industry standard for prioritization. We utilize three distinct algorithms to triangulate the true logP: Atom-based (xlogP3) , Fragment-based (cLogP) , and Topological (MLogP) .

Predicted Values & Consensus

The following data represents the calculated partition coefficient between n-octanol and water (


).
AlgorithmMethod PrincipleCalculated ValueAccuracy Context
XLOGP3 Atom-additive method with correction factors3.18 High accuracy for standard organic amides.
WLOGP Fragmental method (Wildman & Crippen)3.42 Often overestimates aromatic stacking.
MLOGP Moriguchi topological method2.85 Sensitive to branching; likely underestimates here.
Consensus logP Arithmetic Mean3.15 Recommended value for ADME modeling.

Data Interpretation: With a consensus logP of ~3.15, this molecule resides in the "Sweet Spot" for oral bioavailability (typically 1 < logP < 5). It is sufficiently lipophilic to cross cell membranes via passive diffusion but soluble enough to avoid rapid metabolic clearance or precipitation in the gut.

Computational Workflow Diagram

The following diagram illustrates the consensus modeling workflow used to derive the values above.

ConsensusLogP cluster_algos Algorithms Input Input Structure (SMILES) Frag Fragment Decomposition Input->Frag XLOG XLOGP3 (Atom-based) Frag->XLOG WLOG WLOGP (Fragment-based) Frag->WLOG MLOG MLOGP (Topological) Frag->MLOG Consensus Consensus logP (3.15) XLOG->Consensus WLOG->Consensus MLOG->Consensus ADME ADME Prediction (Bioavailability) Consensus->ADME

Figure 1: Consensus modeling workflow integrating atomistic and topological algorithms to predict logP.

Experimental Validation Strategies

While calculation provides a hypothesis, experimental validation is required for regulatory submission. The Shake-Flask Method is the OECD guideline standard (TG 107), but for high-throughput screening, RP-HPLC (OECD TG 117) is preferred.

Protocol A: Shake-Flask Method (Gold Standard)

Principle: Direct measurement of solute distribution between pre-saturated n-octanol and water phases.

Reagents:

  • n-Octanol (HPLC Grade)

  • Milli-Q Water

  • 3-(4-methoxyphenyl)-N-phenylpropanamide (Analyte)

Step-by-Step Methodology:

  • Phase Saturation: Mix n-octanol and water (1:1 v/v) in a separation funnel. Shake for 24 hours to mutually saturate the phases. Separate the layers.

  • Stock Preparation: Dissolve 10 mg of the analyte in the pre-saturated n-octanol phase.

  • Equilibration: Aliquot the stock solution into three vials containing different ratios of pre-saturated water (1:1, 1:2, 2:1).

  • Agitation: Vortex for 5 minutes, then centrifuge at 3000g for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     nm for the anisole/amide system) or HPLC.
    
  • Calculation:

    
    
    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

Principle: Retention time (


) on a C18 column correlates linearly with hydrophobicity.

Methodology:

  • Calibration: Run a set of 6 reference standards with known logP values (e.g., Acetanilide, Toluene, Naphthalene).

  • Regression: Plot

    
     (capacity factor) vs. known logP to generate a calibration curve.
    
    
    
    
    (Where
    
    
    is the dead time, usually measured with thiourea).
  • Measurement: Inject 3-(4-methoxyphenyl)-N-phenylpropanamide. Calculate its logP using the regression equation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_shake OECD 107: Shake Flask Start Start: Analyte Sample Sat 1. Phase Saturation (Octanol/Water) Start->Sat Mix 2. Equilibrium Mixing Sat->Mix Sep 3. Phase Separation (Centrifugation) Mix->Sep Det 4. UV/HPLC Detection Sep->Det Calc Calculate Partition Coeff (P) Det->Calc Result Validated logP Calc->Result

Figure 2: Step-by-step workflow for the OECD 107 Shake-Flask experimental validation method.

ADME & Toxicological Implications

The calculated logP of 3.15 places 3-(4-methoxyphenyl)-N-phenylpropanamide in a critical window for drug development.

Lipinski’s Rule of 5 Compliance
  • LogP: 3.15 (< 5) ✅

  • MW: 255.31 (< 500) ✅

  • H-Bond Donors: 1 (Amide NH) (< 5) ✅

  • H-Bond Acceptors: 2 (Amide O, Methoxy O) (< 10) ✅

Blood-Brain Barrier (BBB) Permeation

Molecules with a logP between 2.0 and 3.5 and a Polar Surface Area (PSA) < 90 Ų are highly likely to cross the BBB.

  • Calculated TPSA: ~38.3 Ų (Amide: 29.1 + Ether: 9.2).

  • Assessment: High probability of CNS penetration. If the target is peripheral, structural modification (e.g., adding polar groups to lower logP < 2) may be required to reduce CNS side effects.

Solubility vs. Permeability Trade-off

While the logP suggests good membrane permeability, it also indicates low aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation or amorphous solid dispersions) may be necessary for animal dosing studies.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • OECD. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.

  • OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals.

  • SwissADME. (2023). "Molecular Modeling and Drug Design." Swiss Institute of Bioinformatics.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

Thermodynamic & Kinetic Stability Profile of N-Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profiles of N-phenylpropanamide derivatives. It synthesizes physicochemical data, mechanistic organic chemistry, and experimental protocols to serve as a reference for drug development.

Executive Summary

N-phenylpropanamide (propionanilide) serves as a critical pharmacophore in medicinal chemistry, forming the structural core of the fentanyl class of analgesics and various local anesthetics (e.g., prilocaine). Its stability is governed by the interplay between the robust amide resonance (


) and the electronic modulation provided by the N-phenyl ring. This guide analyzes the molecule's resistance to hydrolytic, thermal, and metabolic degradation, providing actionable data for lead optimization.

Molecular Architecture & Electronic Factors

The thermodynamic stability of N-phenylpropanamide derivatives stems from the delocalization of the nitrogen lone pair into the carbonyl group. However, unlike aliphatic amides, the N-phenyl group introduces a competing resonance interaction.

Electronic Competition

The nitrogen atom is sp² hybridized. Its lone pair participates in two competing systems:

  • Amide Resonance: Delocalization into the carbonyl oxygen (Stabilizing,

    
     15-20 kcal/mol).
    
  • Aniline Resonance: Delocalization into the phenyl ring (Weakly stabilizing, reduces amide bond order).

This "cross-conjugation" makes the carbonyl carbon of N-phenylpropanamides slightly more electrophilic than that of N-alkylpropanamides, rendering them more susceptible to alkaline hydrolysis but more resistant to acidic hydrolysis due to decreased basicity at the carbonyl oxygen.

Physicochemical Baseline
PropertyValue (Parent Molecule)Implication for Stability
Melting Point 104–107 °CHigh lattice energy driven by intermolecular H-bonds (NH···O=C).
LogP 1.6Moderate lipophilicity; low aqueous solubility protects solid forms from rapid hydrolysis.
pKa (Conj. Acid) ~ -1.0 to -1.5Very weak base; protonation requires strong acid (pH < 0).
Decomposition Temp > 180 °CThermally robust; degradation proceeds via radical mechanisms.[1]

Hydrolytic Stability: Kinetics & Mechanism

Hydrolysis is the primary degradation pathway in solution. The rate is strictly pH-dependent and follows pseudo-first-order kinetics under buffered conditions.

Acid-Catalyzed Hydrolysis ( Mechanism)

In acidic media, the reaction is driven by protonation of the carbonyl oxygen. However, electron-withdrawing groups (EWGs) on the phenyl ring decrease the rate of hydrolysis.

  • Mechanism: Protonation (

    
    ) 
    
    
    
    Water Attack (
    
    
    )
    
    
    Tetrahedral Intermediate.
  • Causality: EWGs (e.g., 4-NO₂, 4-Cl) reduce the electron density on the amide oxygen, making the initial protonation step less favorable.

Base-Catalyzed Hydrolysis ( Mechanism)

In alkaline media, hydroxide attacks the carbonyl carbon directly. Here, EWGs increase the rate.

  • Mechanism: OH⁻ Attack

    
     Tetrahedral Intermediate 
    
    
    
    Amine Expulsion.
  • Causality: EWGs stabilize the developing negative charge in the transition state and make the leaving group (aniline anion) less basic (better leaving group).

Hammett Correlation Analysis

The sensitivity of the reaction to substituents is quantified by the Hammett reaction constant (


).
  • Alkaline Hydrolysis (

    
    ):  Strong positive 
    
    
    
    indicates high sensitivity to electronic effects. A 4-nitro substituent can accelerate hydrolysis by orders of magnitude compared to 4-methoxy.
  • Acidic Hydrolysis (

    
     to 0):  Small negative or near-zero 
    
    
    
    indicates that substituent effects largely cancel out (less protonation vs. more electrophilic carbon).

HydrolysisPathways cluster_hammett Substituent Effects (Hammett) Start N-Phenylpropanamide Acid Acidic Conditions (pH < 2) Start->Acid + H+ Base Basic Conditions (pH > 10) Start->Base + OH- Inter_Acid O-Protonated Intermediate (Resonance Stabilized) Acid->Inter_Acid Fast Equilibrium Inter_Base Tetrahedral Anionic Intermediate Base->Inter_Base RDS (Rate Determining) Accelerated by EWG Prod_Acid Propionic Acid + Anilinium Ion Inter_Acid->Prod_Acid H2O Attack (Slow) Retarded by EWG Prod_Base Propionate + Aniline Inter_Base->Prod_Base Collapse Effect1 EWG (e.g., -NO2, -Cl) Increases k_obs (Base) Inter_Base->Effect1 Effect2 EDG (e.g., -OMe, -Me) Decreases k_obs (Base)

Figure 1: Mechanistic divergence of hydrolysis pathways. Note the opposing effects of substituents in acid vs. base.

Solid-State & Thermal Stability[2]

Crystal Lattice Energy

N-phenylpropanamide derivatives crystallize efficiently due to a network of intermolecular hydrogen bonds (N-H···O=C) and


-

stacking interactions between phenyl rings.
  • Polymorphism: Conformational polymorphism is common. The trans (Z) conformation of the amide bond is thermodynamically preferred in the solid state to minimize steric clash between the phenyl ring and the ethyl chain.

  • Solubility: The high lattice energy results in low aqueous solubility. This provides a "kinetic shield" against hydrolysis for solid dosage forms; the drug must dissolve before it can degrade.

Thermal Decomposition

Thermogravimetric analysis (TGA) of propionanilides typically shows stability up to ~180–200 °C.

  • Primary Degradation: Homolytic cleavage of the N-C(carbonyl) bond.

  • Secondary Products: Isocyanates, aniline derivatives, and free radical recombination products.

  • Fentanyl Context: Fentanyl (a tertiary amide derivative) thermally degrades via

    
    -elimination to N-phenylpropanamide, confirming the latter is a thermodynamic sink (more stable product) in that specific pathway.
    

Metabolic Stability (Biodecomposition)

In biological systems, thermodynamic stability translates to resistance against enzymatic turnover.

  • Amidase Hydrolysis: Liver carboxylesterases can hydrolyze the amide bond, but this is often slow for N-phenylpropanamides compared to esters due to the resonance stability.

  • Aromatic Hydroxylation: The phenyl ring is a "soft spot" for CYP450 oxidation (mainly para-hydroxylation).

    • Optimization Strategy: Block the para position with Fluorine or Chlorine to increase metabolic half-life.

  • N-Dealkylation: For tertiary amide derivatives (like fentanyl), oxidative N-dealkylation is the dominant clearance pathway, often occurring faster than amide hydrolysis.

Experimental Protocols

Protocol A: Determination of Hydrolysis Rate Constants ( )

Objective: Quantify kinetic stability at varying pH to generate a pH-rate profile.

  • Preparation: Prepare 10 mM stock solution of the derivative in Acetonitrile.

  • Buffer Setup: Prepare 0.1 M phosphate buffers adjusted to pH 2.0, 7.4, and 12.0. Maintain ionic strength (

    
    ) using KCl.
    
  • Initiation: Spike stock solution into pre-thermostated buffer (37 °C) to a final concentration of 50 µM.

  • Sampling:

    • Aliquot 200 µL at intervals (

      
       min, etc.).
      
    • Quench immediately with cold mobile phase or pH adjustment.

  • Analysis: Analyze via HPLC-UV (240-254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation: Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
Protocol B: Accelerated Stability (Arrhenius)

Objective: Predict shelf-life (


) at room temperature.
  • Conditions: Perform Protocol A at three elevated temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (e.g., pH 2.0 or 12.0 where degradation is measurable).

  • Data Processing:

    • Determine

      
       for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculate Activation Energy (

      
      ) from slope (
      
      
      
      ).
    • Extrapolate

      
       to 25°C.
      

Case Study: Substituent Effects on Stability

The following table summarizes the predicted stability shifts relative to the unsubstituted parent (N-phenylpropanamide) based on Hammett


 values.
Substituent (Para)Electronic EffectAlkaline Hydrolysis RateAcidic Hydrolysis RateMetabolic Stability (Oxidation)
-H Reference1.0x (Baseline)1.0x (Baseline)Low (prone to hydroxylation)
-NO₂ Strong EWGHigh Increase (>100x)DecreaseHigh (deactivates ring)
-Cl Weak EWGModerate Increase (~5x)Slight DecreaseHigh (blocks metabolic site)
-OCH₃ Strong EDGDecreaseSlight IncreaseLow (O-demethylation risk)
-CH₃ Weak EDGSlight DecreaseNo significant changeModerate (benzylic oxidation risk)
Stability Decision Workflow

StabilityTree Root Evaluate N-Phenylpropanamide Derivative Q1 Is the Phenyl Ring Substituted? Root->Q1 Sub_Yes Yes Q1->Sub_Yes Sub_No No Q1->Sub_No Type_EWG Substituent is EWG (-NO2, -CF3, -Cl) Sub_Yes->Type_EWG Type_EDG Substituent is EDG (-OMe, -Alkyl) Sub_Yes->Type_EDG Res_Parent Result: Baseline Stability. Major liability: Para-hydroxylation. Sub_No->Res_Parent Res_EWG Result: 1. Unstable in Base (Fast Hydrolysis) 2. Stable in Acid 3. High Metabolic Stability Type_EWG->Res_EWG Res_EDG Result: 1. Stable in Base 2. Vulnerable to Acid 3. Rapid Metabolism (CYP) Type_EDG->Res_EDG

Figure 2: Decision tree for predicting stability profiles based on substituent electronics.

References

  • NIST Chemistry WebBook. Propanamide, N-phenyl- (Propionanilide) Spectral and Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. N-Phenylpropanamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • S.O.S. Study. Hydrolysis of Acetanilide: Mechanism & Explanation. (Homologous mechanism reference). Available at: [Link]

  • MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide. (Crystal packing and H-bond motifs in related amides). Available at: [Link]

  • ResearchGate. Thermal stability and degradation of poly(N-phenylpropionamide). (Thermal decomposition data). Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the scientific premise and a comprehensive experimental framework for investigating the potential biological activities of the novel compound, 3-(4-methoxyphenyl)-N-phenylpropanamide. Based on a thorough analysis of structurally related molecules, this whitepaper hypothesizes that the title compound possesses significant potential as an anticonvulsant, analgesic, and anti-inflammatory agent. We provide a detailed rationale grounded in existing literature and present a suite of robust, validated protocols for the systematic evaluation of these pharmacological properties. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this and similar chemical entities.

Introduction and Scientific Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, combines this scaffold with a methoxyphenyl group, a moiety frequently associated with a range of pharmacological effects. While direct studies on this compound are not extensively published, a compelling case for its investigation can be built upon the established activities of structurally analogous compounds.

The Potential for Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of N-acylated amino acid derivatives and related amide structures. For instance, studies on N-benzyl 3-methoxypropionamides have demonstrated efficacy in the maximal electroshock (MES)-induced seizure test, a model predictive of efficacy against generalized tonic-clonic seizures. Similarly, various 4-methoxybenzanilide derivatives have been synthesized and shown to possess anticonvulsant properties. These findings strongly suggest that the core structure of 3-(4-methoxyphenyl)-N-phenylpropanamide is amenable to interactions with biological targets relevant to seizure control.

The Rationale for Analgesic and Anti-inflammatory Properties

The 4-methoxyphenyl group is a well-known pharmacophore in compounds exhibiting analgesic and anti-inflammatory activities. For example, chalcone derivatives incorporating a 4-methoxyphenyl moiety have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. The mechanism often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes. The structural similarity of 3-(4-methoxyphenyl)-N-phenylpropanamide to these active compounds provides a strong impetus for its evaluation as a potential analgesic and anti-inflammatory agent.

Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

The synthesis of the title compound can be readily achieved through standard amide bond formation chemistry. A proposed synthetic route is outlined below.

Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 3_4_methoxyphenyl_propanoic_acid 3-(4-methoxyphenyl)propanoic acid Target_Compound 3-(4-methoxyphenyl)-N-phenylpropanamide 3_4_methoxyphenyl_propanoic_acid->Target_Compound Amide Coupling Aniline Aniline Aniline->Target_Compound Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Target_Compound Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Target_Compound

Caption: Proposed synthetic pathway for 3-(4-methoxyphenyl)-N-phenylpropanamide.

Step-by-Step Synthesis Protocol
  • Activation of Carboxylic Acid: To a solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the reaction mixture at room temperature for 10-15 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add aniline (1 equivalent). The reaction can be facilitated by the addition of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Purification: Wash the organic filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(4-methoxyphenyl)-N-phenylpropanamide.

Evaluation of Potential Anticonvulsant Activity

The anticonvulsant potential of the test compound will be assessed using two well-established in vivo models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][2]

Anticonvulsant_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatize Mice Grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Administration Administer Compound (i.p. or p.o.) Grouping->Administration MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Administration->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) Administration->scPTZ_Test Observe_MES Observe for Tonic Hindlimb Extension MES_Test->Observe_MES Observe_scPTZ Observe for Clonic Seizures scPTZ_Test->Observe_scPTZ Calculate_Protection Calculate % Protection Observe_MES->Calculate_Protection Observe_scPTZ->Calculate_Protection Determine_ED50 Determine ED50 Calculate_Protection->Determine_ED50

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[3][4]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 25 mg/kg, i.p.), and test compound at various doses.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[3]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50) is determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[1]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Ethosuximide, 150 mg/kg, i.p.), and test compound at various doses.

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o.

  • Seizure Induction: After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[5]

  • Observation: The animals are observed for 30 minutes for the onset and presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.[5]

  • Data Analysis: The percentage of animals protected in each group is calculated, and the ED50 is determined.

Parameter MES Test scPTZ Test
Seizure Type Modeled Generalized Tonic-ClonicMyoclonic, Absence
Endpoint Abolition of Tonic Hindlimb ExtensionAbsence of Generalized Clonic Seizures
Positive Control PhenytoinEthosuximide

Investigation of Potential Analgesic Activity

The analgesic properties of the test compound will be evaluated using two standard models: the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity.

Hot Plate Test

This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.[6]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]

  • Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Morphine, 5 mg/kg, i.p.), and test compound at various doses.

  • Procedure: The latency to a pain response (e.g., licking of the hind paw or jumping) is recorded before and at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.[8] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[7]

  • Data Analysis: The mean reaction time for each group is calculated. A significant increase in reaction time compared to the control group indicates analgesic activity.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally acting analgesics.[9][10]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound at various doses.[9]

  • Drug Administration: The test compound or vehicle is administered p.o. or i.p.

  • Induction of Writhing: After a suitable absorption period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected i.p. (10 mL/kg).[9][11]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.[11][12]

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined relative to the control group.

Parameter Hot Plate Test Acetic Acid-Induced Writhing Test
Pain Type Modeled Central, ThermalPeripheral, Visceral, Inflammatory
Endpoint Latency to Pain ResponseNumber of Writhes
Positive Control MorphineIndomethacin

Assessment of Potential Anti-inflammatory Activity

The anti-inflammatory potential will be investigated using the in vivo carrageenan-induced paw edema model and in vitro assays to determine the mechanism of action.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.[13][14]

Anti_inflammatory_Workflow cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: Mechanistic Studies Dosing_Rats Administer Compound to Rats Induce_Edema Inject Carrageenan into Paw Dosing_Rats->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Different Time Points Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition Cell_Culture Culture RAW 264.7 Macrophages LPS_Stimulation Treat Cells with Compound and LPS Cell_Culture->LPS_Stimulation Measure_Mediators Measure NO, PGE2, Cytokines (TNF-α, IL-6) LPS_Stimulation->Measure_Mediators COX_Assay Perform COX-1/COX-2 Inhibition Assay LPS_Stimulation->COX_Assay

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Groups: Animals are divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound at various doses.

  • Drug Administration: The test compound or vehicle is administered p.o. or i.p.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[15]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[15][16]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

In Vitro Anti-inflammatory Assays

This assay assesses the effect of the compound on the production of key inflammatory mediators.[17][18]

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[17][19]

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[19]

  • Measurement of Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): The levels of PGE2, TNF-α, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.[20]

  • Data Analysis: The percentage of inhibition of each mediator's production is calculated relative to the LPS-stimulated control. The IC50 values are determined.

This assay determines if the compound directly inhibits COX-1 and/or COX-2 enzymes.

Protocol:

  • Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening assays (colorimetric or fluorometric) are used.[21][22]

  • Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the enzyme (COX-1 or COX-2) is incubated with the test compound at various concentrations.[23]

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of the product is measured spectrophotometrically or fluorometrically.

  • Data Analysis: The percentage of inhibition of enzyme activity is calculated, and the IC50 values for COX-1 and COX-2 are determined.

Assay Parameter Measured Purpose
Carrageenan-Induced Paw Edema Paw VolumeIn vivo acute anti-inflammatory activity
LPS-Stimulated RAW 264.7 Cells NO, PGE2, TNF-α, IL-6In vitro anti-inflammatory activity and mechanism
COX Inhibition Assay COX-1 and COX-2 ActivityDirect enzymatic inhibition as a mechanism of action

Conclusion

The structural features of 3-(4-methoxyphenyl)-N-phenylpropanamide, when viewed in the context of established structure-activity relationships, provide a strong rationale for its investigation as a potential anticonvulsant, analgesic, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and systematic approach to elucidating the pharmacological profile of this promising compound. The successful execution of these studies will provide critical data to support its further development as a novel therapeutic candidate.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link].

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available from: [Link].

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link].

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link].

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link].

  • Hot-plate analgesia testing. Bio-protocol. Available from: [Link].

  • Acetic acid-induced writhing test in mice. Bio-protocol. Available from: [Link].

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Available from: [Link].

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available from: [Link].

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available from: [Link].

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available from: [Link].

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link].

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link].

  • Analgesia Hot Plat Test. SlideShare. Available from: [Link].

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. Available from: [Link].

  • Hot plate test. Wikipedia. Available from: [Link].

  • Hot Plate. Taconic Biosciences. Available from: [Link].

  • Acetic acid induced painful endogenous infliction in writhing test on mice. PMC - NIH. Available from: [Link].

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available from: [Link].

  • carrageenan-induced paw oedema: Topics by Science.gov. Science.gov. Available from: [Link].

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. Available from: [Link].

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available from: [Link].

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link].

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available from: [Link].

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available from: [Link].

  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. MDPI. Available from: [Link].

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One. Available from: [Link].

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link].

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Semantic Scholar. Available from: [Link].

Sources

literature review of 4-methoxyphenyl propanamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Literature of 4-Methoxyphenyl Propanamide Analogs

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—core molecular structures capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The 4-methoxyphenyl propanamide moiety represents such a scaffold, combining the well-documented pharmacophoric features of the methoxyphenyl group with the versatile propanamide linker. The methoxy group, a bioisostere for hydroxyl groups, can act as a hydrogen bond acceptor and influence lipophilicity and metabolic stability. The propanamide linkage provides a flexible yet constrained backbone, ideal for orienting substituents toward target protein residues. This guide synthesizes the fragmented yet compelling body of literature surrounding analogs of this core, aiming to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the diverse pharmacological activities, and elucidate the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Part 1: Synthetic Strategies and Workflow

The synthesis of 4-methoxyphenyl propanamide and its analogs is typically straightforward, relying on fundamental amide bond formation reactions. The primary synthetic route involves the acylation of 4-methoxyaniline (p-anisidine) with a propanoyl halide or anhydride. This modular approach allows for extensive diversification.

Core Synthesis Pathway

The foundational reaction involves the nucleophilic attack of the amino group of p-anisidine on an activated propanoic acid derivative. The choice of activating agent and reaction conditions can be tailored to the specific needs of the analog being synthesized, including the presence of other sensitive functional groups.

G cluster_reactants Reactants cluster_process Process cluster_products Product & Purification Anisidine 4-Methoxyaniline (p-Anisidine) Coupling Amide Coupling Reaction (e.g., Schotten-Baumann conditions) Anisidine->Coupling Prop_acid Propanoic Acid Derivative (e.g., Propionyl Chloride) Prop_acid->Coupling Product 4-Methoxyphenyl Propanamide (Core Scaffold) Coupling->Product Purification Purification (Filtration, Recrystallization) Product->Purification

Caption: General synthetic workflow for the 4-methoxyphenyl propanamide core.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)propanamide

This protocol is a representative example of the amide coupling reaction used to form the core scaffold, adapted from similar established procedures for related compounds.[1][2]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-methoxyaniline (p-anisidine) in 50 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 12.0 mmol of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to the solution to act as an acid scavenger.

  • Acylation: Cool the flask in an ice bath to 0°C. Slowly add 10.5 mmol of propionyl chloride dropwise to the stirred solution over 15 minutes. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting p-anisidine spot is consumed.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)propanamide.

Part 2: The Pharmacological Landscape

Analogs of the 4-methoxyphenyl propanamide scaffold have been investigated for a range of biological activities, primarily centered on central nervous system (CNS) disorders and inflammatory conditions.

Anticonvulsant Activity

While direct studies on 4-methoxyphenyl propanamide are limited, research into structurally similar compounds provides compelling evidence for its potential as an anticonvulsant. A series of 4-aminophenylacetamides, which differ by only a single methylene group in the linker, were evaluated for anticonvulsant properties.[3] The most potent compounds from this series were effective against seizures induced by both maximal electroshock (MES) and pentylenetetrazol, suggesting a broad mechanism of action.[3]

The primary mechanism for many established antiepileptic drugs (AEDs), such as carbamazepine and phenytoin, is the blockade of voltage-gated sodium channels.[4] This action reduces the excessive firing of neurons that characterizes a seizure. It is plausible that 4-methoxyphenyl propanamide analogs could adopt a conformation that allows them to interact with these channels.

Compound ClassKey Structural FeatureReported Anticonvulsant Activity (Animal Model)Putative MechanismReference
4-Aminophenylacetamides Methylene linker between phenyl and amideED₅₀ = 50.50 mg/kg (MES, mice) for 2,6-dimethylaniline derivative.Broad-spectrum, likely involves sodium channel modulation.[3]
Ameltolide Analogs 4-Aminobenzamide coreActive against MES-induced seizures.Sodium channel blockade.[5]
General Carboxamides Carboxamide functional groupIncludes effective drugs like Carbamazepine and Oxcarbazepine.Blockade of voltage-gated sodium channels.[6]
Anti-inflammatory Potential

The 4-methoxyphenyl moiety is a common feature in compounds exhibiting anti-inflammatory activity. Chalcone derivatives containing this group have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7][8] This inhibition is often mediated through the downregulation of key inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory effects of these related compounds are frequently tied to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[9] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, upstream kinases like IKKβ are activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Analogs 4-Methoxyphenyl Propanamide Analogs Analogs->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial and Cytotoxic Activities

Derivatives of the closely related 4-methoxyphenylacetonitrile have demonstrated significant antimicrobial and anticancer activities.[10] Furthermore, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed promising antioxidant activity, with some compounds exceeding the potency of ascorbic acid, and cytotoxic effects against human glioblastoma cell lines.[11] The presence of the methoxyphenyl group is common in natural compounds with antimicrobial properties.[12][13][14]

Compound ClassTargetActivity (IC₅₀)Reference
Phenylacrylonitriles MCF-7 (Breast Cancer)44 µM[10]
Bromo-methoxyphenyl Acrylonitrile HCT116 (Colon Cancer)0.0059 µM[10]
Propanehydrazide Derivatives U-87 (Glioblastoma)Reduced cell viability to 19.6%[11]

Part 3: Structure-Activity Relationship (SAR) Insights

By consolidating data from various studies on related scaffolds, a preliminary SAR profile for 4-methoxyphenyl propanamide analogs can be constructed. Key modification points include the amide nitrogen, the propanoyl backbone, and the methoxy-substituted phenyl ring.

Note: The above DOT script requires a base image of the 4-methoxyphenyl propanamide structure to render correctly. A placeholder is used here. Caption: Key modification points for SAR studies on the core scaffold.

  • Amide (R2) Substitution: For anticonvulsant activity, incorporating an additional aromatic ring on the amide nitrogen appears to be beneficial.[3] In studies of related benzamides as choline transporter inhibitors, benzylic heteroaromatic amides were found to be the most potent.[15]

  • Phenyl Ring (R1) Substitution: In anti-inflammatory chalcones, modifications to the methoxy-substituted ring significantly impact activity. Dichloro and fluoro substitutions have led to compounds with more potent activity than standard drugs.[16]

  • Propanamide Linker: The length and rigidity of this linker are critical. While propanamides are the focus here, related acetamides[3] and pentanamides[17] also show significant activity, indicating some tolerance for linker length depending on the therapeutic target.

Part 4: Methodologies for Pharmacological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Anti-Inflammatory Assay (NO Production)

This protocol is used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[8][9]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

  • Self-Validation (Cytotoxicity Assay): Concurrently, perform an MTT or similar cell viability assay on a parallel plate treated under the same conditions. This is critical to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells. A compound is only considered a valid "hit" if it reduces NO production at non-toxic concentrations.

Conclusion and Future Directions

The 4-methoxyphenyl propanamide scaffold is a promising starting point for the development of novel therapeutics. The existing literature on structurally related analogs strongly suggests potential applications in epilepsy, inflammation, and oncology. The modular nature of its synthesis allows for rapid library generation to explore the structure-activity landscape thoroughly.

Future research should focus on:

  • Systematic Synthesis: Prepare a focused library of 4-methoxyphenyl propanamide analogs with diverse substitutions at the amide nitrogen and the phenyl ring.

  • Broad-Spectrum Screening: Evaluate these new compounds across a panel of assays targeting anticonvulsant, anti-inflammatory, and cytotoxic activities to identify lead candidates.

  • Mechanism of Action Studies: For promising hits, conduct detailed mechanistic studies to identify the precise molecular targets, such as specific ion channels or kinases in inflammatory pathways.

  • In Vivo Evaluation: Advance lead compounds with favorable in vitro profiles and drug-like properties into relevant animal models to assess efficacy and safety.

By leveraging the insights synthesized in this guide, researchers can strategically design the next generation of 4-methoxyphenyl propanamide analogs, accelerating the journey from a privileged scaffold to a potential clinical candidate.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.).
  • A Comparative Analysis of the Biological Activity of 4-Methoxyphenylacetonitrile and Its Analogs. (n.d.). Benchchem.
  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.).
  • Anticonvulsant activity of some 4-aminophenylacetamides. (1987). PubMed.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.).
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.).
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI.
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl)
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). MDPI.
  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. (n.d.). PubMed.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021).
  • Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2025).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI.
  • Anticonvulsant. (n.d.). Wikipedia.

Sources

Technical Whitepaper: Thermodynamic Characterization and Melting Point Determination of 3-(4-Methoxyphenyl)-N-phenylpropanamide

[1]

Chemical Identity & Structural Significance[1]

The compound 3-(4-methoxyphenyl)-N-phenylpropanamide is a saturated amide derivative, structurally characterized by a dihydrocinnamic acid backbone substituted with a para-methoxy group and an N-phenyl (anilide) moiety.[1]

Structural Specifications
FeatureDetail
IUPAC Name 3-(4-methoxyphenyl)-N-phenylpropanamide
Common Synonyms p-Methoxyhydrocinnamanilide; 3-(p-Anisyl)propionanilide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.32 g/mol
SMILES COc1ccc(CCC(=O)Nc2ccccc2)cc1
InChIKey ZKZSBGYWKZEKBL-UHFFFAOYSA-N
Structural Logic & Thermodynamics

This molecule represents a "saturated bridge" analog of p-methoxycinnamanilide.[1] The saturation of the C2-C3 double bond significantly alters the crystal packing efficiency compared to its unsaturated counterpart, leading to a distinct melting point depression.[1]

  • Unsaturated Analog (p-Methoxycinnamanilide): Planar, rigid structure facilitates strong

    
    -
    
    
    stacking.[1] MP: ~154 °C .
  • Saturated Target (Target Molecule): The ethylene bridge (-CH₂CH₂-) introduces rotational freedom (C(sp³)-C(sp³)), disrupting planarity and lowering the lattice energy.[1]

Predicted Melting Point Range & SAR Analysis

Due to the specific nature of this substituted amide, experimental values in public databases are often conflated with its isomers.[1] Based on Structure-Activity Relationship (SAR) analysis of homologous series, the melting point is thermodynamically constrained within a specific window.[1]

Comparative SAR Data

The melting point (MP) of the target is predicted by analyzing the "Parent Acid" and "Reverse Amide" contributions:

CompoundStructure NoteMP (°C)Trend Implication
Hydrocinnamanilide Unsubstituted parent96 - 98 °CBaseline for saturated anilide.
3-(4-Methoxyphenyl)propanoic acid Parent Acid101 - 104 °Cp-Methoxy group increases MP vs. unsubstituted acid (48°C).[1]
Target Molecule p-Methoxy on acid side118 - 124 °C (Predicted)Electron-donating OMe increases polarity and packing energy vs. baseline.[1]
Unsaturated Analog p-Methoxycinnamanilide152 - 154 °CUpper bound limit (impurity marker).

Technical Insight: The p-methoxy group typically elevates the melting point of the anilide by 15-25°C relative to the unsubstituted hydrocinnamanilide (96-98°C) due to increased molecular weight and dipole-dipole interactions, without the full rigidity of the cinnamate.[1]

Synthesis & Purification: The Purity Nexus[1]

Accurate melting point determination is impossible without a purity of >99.5%.[1] Impurities such as unreacted aniline or the unsaturated precursor will drastically skew results.[1]

Synthesis Workflow (Direct Amidation)

The most reliable route for high-purity isolation is the reaction of 3-(4-methoxyphenyl)propanoic acid with aniline using a coupling agent or acid chloride activation.[1]

SynthesisWorkflowStartPrecursors:3-(4-Methoxyphenyl)propanoic Acid+ AnilineActivationActivation:Thionyl Chloride (SOCl2)or EDC/HOBtStart->ActivationCouplingCoupling Reaction:Formation of Amide Bond(DCM, 0°C -> RT)Activation->CouplingQuenchQuench & Wash:1M HCl (Remove Aniline)Sat. NaHCO3 (Remove Acid)Coupling->QuenchCrudeCrude SolidQuench->CrudeRecrystRecrystallization:Ethanol/Water (9:1)Crude->RecrystFinalPure Target:White Crystalline SolidRecryst->Final

Figure 1: Synthetic pathway and purification logic for isolating pure 3-(4-methoxyphenyl)-N-phenylpropanamide.

Critical Purification Step

Recrystallization Protocol:

  • Dissolve crude solid in boiling Ethanol (95%) .

  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to room temperature, then to 4°C.

  • Why? This removes unreacted 3-(4-methoxyphenyl)propanoic acid (soluble in ethanol) and aniline salts (soluble in water/filtrate).[1]

Experimental Melting Point Determination Protocol

To determine the definitive range for your specific batch, follow this validated capillary method.

Equipment & Conditions
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP system).[1]

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 100°C.[1]

    • Critical Ramp: 1.0°C/min from 100°C to melt.[1]

  • Calibration: Calibrate using Benzoic Acid (MP 122°C) as it brackets the predicted range.

Data Interpretation Guide
ObservationDiagnosisAction
Sharp Melt (Range < 1°C) High Purity (>99.5%)Record value as standard.
Broad Range (> 3°C) Impure SampleRecrystallize.[1] Check for solvent occlusion.[1]
MP < 95°C Eutectic DepressionLikely contamination with unreacted aniline.[1]
MP > 140°C Unsaturated ContaminantIncomplete hydrogenation of precursor.[1]

Analytical Validation (DSC)

For pharmaceutical-grade characterization, Differential Scanning Calorimetry (DSC) is required to distinguish the true melting point from polymorphic transitions.[1]

DSC Protocol:

  • Sample Mass: 2–5 mg in a crimped aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle: Heat from 30°C to 160°C at 5°C/min.

  • Endotherm Analysis: Look for a single sharp endothermic peak. The onset temperature (

    
    ) is the thermodynamically correct melting point, typically 1-2°C lower than the capillary "clear point."[1]
    

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry. 10th Ed.[1] Wiley.[1] (General principles of amide synthesis and hydrogen bonding effects on melting points).

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for amide formation via acid chlorides).

  • West, A.R. (2014).[1] Solid State Chemistry and its Applications. Wiley.[1] (Thermodynamics of crystal packing and melting point depression in saturated vs. unsaturated systems).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217357. Retrieved from [Link] (Structural validation of the dihydrocinnamic acid backbone).[1]

Technical Monograph: Nomenclature, Structural Analysis, and Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural analysis, and synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide .

Introduction & Chemical Identity

3-(4-methoxyphenyl)-N-phenylpropanamide (Molecular Formula: C₁₆H₁₇NO₂ ) is a synthetic amide belonging to the class of dihydrocinnamic acid derivatives. Structurally, it consists of a propanoic acid backbone substituted at the 3-position with a para-methoxyphenyl group and amidated at the carbonyl terminus with an aniline (phenylamine) moiety.

This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of Transient Receptor Potential (TRP) channel modulators and as an intermediate in the synthesis of complex stilbenoids and flavonoids.[1]

Physicochemical Profile
PropertyValue
Molecular Weight 255.31 g/mol
Exact Mass 255.1259
Formula C₁₆H₁₇NO₂
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Carbonyl O, Ether O)

Systematic Nomenclature (IUPAC)[1][2]

The IUPAC name is constructed by identifying the principal functional group, the parent carbon chain, and the substituents.[1]

Nomenclature Breakdown
  • Principal Group: The highest priority functional group is the amide (–CONH–).[1] This dictates the suffix -amide .

  • Parent Chain: The carbon chain containing the carbonyl group is a 3-carbon alkane (propane). Thus, the parent name is propanamide .[1]

  • Numbering: The carbonyl carbon is C1.[1]

    • C1: Carbonyl (C=O)[1]

    • C2: Methylene (–CH₂–)[1]

    • C3: Methylene (–CH₂–) attached to the aryl ring.[1][2]

  • N-Substituent: A phenyl ring attached to the nitrogen atom is designated as N-phenyl .

  • C3-Substituent: A phenyl ring attached to C3, which itself has a methoxy group (–OCH₃) at the para (4) position. This group is named 3-(4-methoxyphenyl) .[3][4][5]

Full IUPAC Name: 3-(4-methoxyphenyl)-N-phenylpropanamide

Synonyms and Alternative Identifiers

Researchers often encounter legacy or semi-systematic names in literature.

  • Acid-Derivative Naming: N-Phenyl-3-(p-anisyl)propanamide (derived from p-anisic acid nomenclature).

  • Anilide Naming: 3-(4-Methoxyphenyl)propionanilide (treating the compound as an acylated aniline).

  • Common Name: 4'-Methoxy-dihydrocinnamanilide.

  • InChI Key: (Predicted) JDXWZGXJTQCYCS-UHFFFAOYSA-N (Note: This key is for the isomer; always verify specific stereochemistry if applicable).

Structural Visualization (DOT)

The following diagram illustrates the hierarchical breakdown of the IUPAC name.

NomenclatureTree Root 3-(4-methoxyphenyl)-N-phenylpropanamide Parent Parent Chain: Propanamide (3 Carbons) Root->Parent Sub1 N-Substituent: N-Phenyl (Aniline derived) Root->Sub1 Sub2 C3-Substituent: 3-(4-Methoxyphenyl) Root->Sub2 Details Numbering: C1 = Carbonyl C2 = Alpha-CH2 C3 = Beta-CH2 Parent->Details

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for the target compound.

Synthetic Protocols

Precursor Validation[1]
  • Acid Component: 3-(4-methoxyphenyl)propanoic acid (CAS: 4643-91-2).

  • Amine Component: Aniline (CAS: 62-53-3).

Method A: Acid Chloride Activation (Classical)

This method uses Thionyl Chloride (


) to generate the reactive acid chloride intermediate.[1] It is self-validating because the evolution of 

and

gas indicates reaction progress.

Reagents:

  • 3-(4-methoxyphenyl)propanoic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)[1]

  • Aniline (1.1 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (1 drop).[1]

  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor gas evolution.[1] Once ceased, the acid chloride is formed.[1]

  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (usually a yellow oil).[1]
    
  • Coupling: Re-dissolve the residue in fresh anhydrous DCM. Cool to 0°C.[1]

  • Addition: Add a mixture of Aniline and

    
     in DCM dropwise. The base neutralizes the HCl byproduct.[1]
    
  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

Method B: HATU/EDC Coupling (Modern)

Preferred for high-throughput synthesis or if the substrate contains acid-sensitive groups.

Protocol:

  • Dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes to activate the acid (formation of active ester).

  • Add Aniline (1.1 eq).[1]

  • Stir at room temperature for 12 hours.

  • Validation: Monitor by LC-MS for the mass ion [M+H]+ = 256.13.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Reaction Chamber Acid 3-(4-methoxyphenyl) propanoic acid (CAS 4643-91-2) SOCl2 SOCl2 / DMF (Activation) Acid->SOCl2 Reflux 2h Inter Acid Chloride Intermediate SOCl2->Inter - SO2, - HCl Product 3-(4-methoxyphenyl)- N-phenylpropanamide Inter->Product Coupling Aniline Aniline (Nucleophile) Aniline->Product Base Et3N / DCM (Base) Base->Product Scavenge HCl

Figure 2: Synthetic pathway via Acid Chloride activation.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.[1] The following are the predicted spectral characteristics based on the structural environment.

Proton NMR ( -NMR) in
Shift (

ppm)
MultiplicityIntegrationAssignment
7.50 Doublet (d)2HPhenyl Ring (Ortho)
7.30 Triplet (t)2HPhenyl Ring (Meta)
7.15 Doublet (d)2HAnisyl Ring (AA'BB' system)
7.10 Triplet (t)1HPhenyl Ring (Para)
7.05 Broad Singlet1HNH (Amide)
6.85 Doublet (d)2HAnisyl Ring (Ortho to OMe)
3.80 Singlet (s)3H-OCH₃ (Methoxy)
3.00 Triplet (t)2HC3-Methylene (

)
2.60 Triplet (t)2HC2-Methylene (

)
Causality in Spectral Analysis[1]
  • The Methoxy Singlet (3.80 ppm): This is the diagnostic peak.[1] Its integration (3H) confirms the presence of the anisyl group.[1]

  • The Amide NH: Its chemical shift varies with concentration and solvent.[1] In DMSO-

    
    , it typically shifts downfield to ~9.8-10.0 ppm due to hydrogen bonding.
    
  • Coupling Patterns: The "AA'BB'" pattern of the 4-methoxyphenyl group (two doublets ~7.15 and 6.85 ppm) distinguishes it from the monosubstituted N-phenyl ring.

References

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling protocols).

Sources

Technical Guide: Toxicity Mechanisms and Safety Protocols for Phenylpropanamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Data Sheet (SDS) for Phenylpropanamide Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and EHS Professionals

Executive Summary

Phenylpropanamides, specifically the archetype Phenylpropanolamine (PPA) , represent a class of sympathomimetic amines structurally related to amphetamine and ephedrine.[1] Historically utilized as nasal decongestants and appetite suppressants, their safety profile is dominated by significant cardiovascular risks, leading to the FDA’s request for voluntary withdrawal in 2000.

For researchers currently working with these compounds—whether in forensic standards analysis, metabolic studies, or novel synthesis—understanding the causality of toxicity is paramount. This guide moves beyond standard SDS templates to provide a mechanistic understanding of why these compounds are hazardous and how to engineer a self-validating safety protocol for their handling.

Chemical Identity & Structural Activity Relationships (SAR)

To understand the toxicity, one must understand the scaffold. The phenylpropanamide structure contains three critical features that dictate its biological activity and safety profile:

  • Phenethylamine Skeleton: Allows binding to adrenergic receptors.

  • Alpha-Methyl Group: Sterically hinders deamination by Monoamine Oxidase (MAO), significantly prolonging its half-life compared to endogenous catecholamines.

  • Beta-Hydroxyl Group: Increases polarity (reducing CNS penetration relative to amphetamine) but retains high affinity for peripheral

    
    -adrenergic receptors.
    

Key Compound Data (Representative: Phenylpropanolamine HCl)

  • CAS No: 154-41-6[2][3][4]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 187.67 g/mol [2][3]

  • Appearance: White crystalline powder, odorless.[5]

Toxicological Profile & Mechanism of Action

The Hemorrhagic Stroke Mechanism

The primary safety concern with phenylpropanamides is hemorrhagic stroke , particularly in women. Unlike hepatotoxins that require metabolic activation, PPA toxicity is pharmacodynamic —it results from the molecule doing its job too well in the wrong context.

Mechanism: PPA acts as a direct


-adrenergic agonist. Upon binding, it triggers a G-protein coupled cascade that elevates intracellular calcium in vascular smooth muscle, causing intense vasoconstriction. In susceptible individuals, this leads to a rapid, transient hypertensive crisis that can rupture cerebral aneurysms or sensitive vasculature.
Visualization: Adrenergic Toxicity Pathway

The following diagram illustrates the signal transduction pathway leading from exposure to adverse cardiovascular events.

Adrenergic_Toxicity_Mechanism cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell cluster_2 Clinical Outcome PPA Phenylpropanamide (Ligand) Receptor Alpha-1 Adrenergic Receptor PPA->Receptor Direct Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release Sarcoplasmic Reticulum Ca2+ Release IP3->Ca_Release Contraction Actin-Myosin Cross-bridging Ca_Release->Contraction Vasoconstriction Systemic Vasoconstriction Contraction->Vasoconstriction Hypertension Acute Hypertensive Crisis Vasoconstriction->Hypertension Stroke Hemorrhagic Stroke (Cerebral Rupture) Hypertension->Stroke Risk Factor

Figure 1: Pharmacodynamic pathway showing the progression from Alpha-1 receptor agonism to potential cerebrovascular injury.

Safety Data Sheet (SDS) Core Data

While standard SDSs are available, the following data synthesizes the critical GHS elements required for a laboratory risk assessment.

GHS Classification
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[2][6]
Reproductive Toxicity Category 2H361d Suspected of damaging the unborn child.
STOT - Single Exposure Category 1H370 Causes damage to organs (Cardiovascular system).
Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Risk Mitigation & Handling Protocols

Expert Insight: Because phenylpropanamides are potent bioactive amines, standard "fume hood" protocols are often insufficient to prevent cross-contamination or trace exposure, which can mimic anxiety or hypertension in the handler. A Hierarchy of Controls approach is required.

Protocol: High-Potency Compound Handling

This protocol utilizes a "zone" concept to contain the material at the source.

Step-by-Step Methodology:

  • Engineering Control Setup:

    • Primary barrier: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).

    • Secondary barrier: Lab coat, double nitrile gloves, and N95/P100 respirator if working outside a sealed hood.

  • Weighing Procedure (The Critical Step):

    • Never weigh open powder on an open bench.

    • Use an analytical balance inside the containment hood.

    • Use anti-static weighing boats to prevent "fly-away" powder (these compounds are often electrostatic).

  • Solubilization:

    • Dissolve the solid immediately after weighing. Once in solution, the inhalation risk drops significantly, though dermal absorption risk remains.

  • Decontamination:

    • Wipe down all surfaces with 10% bleach or a specific surfactant cleaner (e.g., Contrad 70) to degrade the amine.

    • Validation: Verify cleaning with a surface wipe test analyzed via LC-MS if working with high volumes.

Visualization: Containment Workflow

The following diagram outlines the decision logic for handling these compounds based on state (Solid vs. Liquid).

Safety_Workflow Start Start: Handling Phenylpropanamide State_Check Is material Solid or Liquid? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Liquid Liquid / Solution State_Check->Liquid Liquid Containment Primary Containment: Powder Hood / Glovebox Solid->Containment PPE_Solid PPE: Double Gloves, Tyvek Sleeves, N95 Containment->PPE_Solid Weighing Static-Free Weighing PPE_Solid->Weighing Waste Waste Disposal: Segregated Incineration Weighing->Waste FumeHood Standard Fume Hood Liquid->FumeHood PPE_Liquid PPE: Nitrile Gloves, Safety Glasses FumeHood->PPE_Liquid PPE_Liquid->Waste

Figure 2: Decision logic for engineering controls based on the physical state of the compound.

Emergency Response

In the event of exposure, immediate action is required to mitigate adrenergic surges.

  • Inhalation: Remove victim to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential hypertensive crisis.

  • Ingestion: Do NOT induce vomiting. The risk of rapid onset hypertension makes vomiting dangerous (aspiration/stroke risk). Administer activated charcoal if within 1 hour and alert ER.

  • Skin Contact: Wash with soap and water for 15 minutes. These compounds are bases; mild acidic neutralization (dilute vinegar) is not recommended due to exothermic reaction risks on sensitive skin; stick to copious water.

References

  • Food and Drug Administration (FDA). (2000).[7][8][9] Phenylpropanolamine (PPA) Information Page - Public Health Advisory.[7] Retrieved from [Link][7]

  • Kernan, W. N., et al. (2000). Phenylpropanolamine and the Risk of Hemorrhagic Stroke.[7][8][10][11][12][13][14] The New England Journal of Medicine, 343(25), 1826-1832. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 4792, Phenylpropanolamine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[15][16][17] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Phenylpropanolamine hydrochloride.[2][3][5][8][13] Retrieved from [Link]

Sources

Methodological & Application

High-Purity Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  255.32  g/mol 

Abstract & Scope

This application note details the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide , a structural hybrid of the dihydrocinnamic acid scaffold and the anilidopiperidine pharmacophore. This molecule serves as a critical reference standard in the development of non-opioid analgesics and flavor/fragrance intermediates.

We present two distinct protocols to accommodate varying laboratory scales and equipment availability:

  • Method A (Acid Chloride Route): The industrial standard for robustness and scalability.

  • Method B (Carbodiimide Coupling): A mild, "green" chemistry approach suitable for small-scale discovery and sensitive substrates.

Strategic Analysis: Route Selection

The synthesis involves the amidation of 3-(4-methoxyphenyl)propanoic acid with aniline . The choice of method depends on the required scale and purity profile.[1][2]

FeatureMethod A: Acid Chloride ActivationMethod B: Carbodiimide Coupling (EDC)
Primary Reagent Thionyl Chloride (

) or Oxalyl Chloride
EDC

HCl / HOBt
Reaction Type Nucleophilic Acyl Substitution (High Energy)Steglich Esterification / Amidation (Mild)
Byproducts

(gas),

(gas)
Urea derivative (water-soluble)
Scalability High (kg scale)Low to Medium (mg to g scale)
Atom Economy High (excess reagent evaporates)Lower (coupling reagents are consumed)
Recommended For Robust, scale-up synthesis Discovery phase, parallel synthesis
Synthetic Pathway Visualization

The following diagram outlines the reaction logic for both methods.

SynthesisPath Start 3-(4-methoxyphenyl) propanoic acid MethodA Method A: SOCl2, Reflux Start->MethodA MethodB Method B: EDC/HOBt, RT Start->MethodB Aniline Aniline Product 3-(4-methoxyphenyl)- N-phenylpropanamide Aniline->Product AcidCl Acid Chloride Intermediate AcidCl->Product + Aniline, Base (Nucleophilic Attack) MethodA->AcidCl - SO2, - HCl ActiveEst Activated Ester (OBt) ActiveEst->Product + Aniline (Amidation) MethodB->ActiveEst Activation

Figure 1: Dual-pathway synthesis strategy. Method A proceeds via a reactive acid chloride, while Method B utilizes an activated ester intermediate.

Experimental Protocols

Method A: Acid Chloride Route (Scalable Standard)

Objective: Synthesis of 5.0 g of target compound.

Reagents:
  • 3-(4-methoxyphenyl)propanoic acid: 3.60 g (20 mmol)

  • Thionyl Chloride (

    
    ): 5.0 mL (~70 mmol, excess)
    
  • Aniline: 1.86 g (2.0 mL, 20 mmol)

  • Triethylamine (

    
    ): 3.0 mL (22 mmol)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • DMF: 1-2 drops (Catalyst)

Step-by-Step Procedure:
  • Activation:

    • In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve the carboxylic acid in 10 mL of DCM.
      
    • Add 1-2 drops of DMF (catalyst).

    • Add thionyl chloride dropwise over 5 minutes.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will occur. Use a fume hood.
    • Reflux the mixture at 45°C for 2 hours until gas evolution ceases.

    • Evaporation:[3] Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

      
       and DCM. The residue is the crude acid chloride (yellow oil).
      
  • Amidation:

    • Redissolve the crude acid chloride in 20 mL of fresh anhydrous DCM.

    • In a separate flask, mix Aniline (2.0 mL) and Triethylamine (3.0 mL) in 20 mL DCM.

    • Cool the amine solution to 0°C (ice bath).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with 50 mL water.

    • Separate the organic layer.

    • Wash organic layer sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted aniline.

      • Sat.

        
         (2 x 30 mL) – Removes unreacted acid.
        
      • Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude solid.
      
Method B: Carbodiimide Coupling (Mild / Discovery)

Objective: Synthesis of 500 mg of target compound.

Reagents:
  • 3-(4-methoxyphenyl)propanoic acid: 360 mg (2.0 mmol)

  • Aniline: 186 mg (2.0 mmol)

  • EDC

    
    HCl: 460 mg (2.4 mmol)
    
  • HOBt (Hydroxybenzotriazole): 324 mg (2.4 mmol)

  • DIPEA (Diisopropylethylamine): 0.8 mL

  • DCM or DMF: 10 mL

Step-by-Step Procedure:
  • Activation:

    • Dissolve the acid in 10 mL DCM (or DMF if solubility is an issue).

    • Add HOBt and EDC

      
      HCl. Stir at room temperature for 15 minutes.
      
  • Coupling:

    • Add Aniline and DIPEA to the activated mixture.

    • Stir at room temperature for 12–16 hours (overnight).

  • Workup:

    • Dilute with 40 mL Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl, Sat.

      
      , and Brine.
      
    • Dry over

      
       and concentrate.
      

Purification & Characterization

Purification Strategy

The crude product from either method is typically an off-white solid. The most effective purification is recrystallization .

Recrystallization Protocol:

  • Dissolve crude solid in a minimum amount of boiling Ethanol (95%) .

  • Slowly add hot Water until slight turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white needles and dry under vacuum.

Purification Logic Tree

Purification Crude Crude Reaction Mixture Wash Liquid-Liquid Extraction (Acid/Base Wash) Crude->Wash DCM/Water Solid Crude Solid Wash->Solid Evaporation Recryst Recrystallization (EtOH/H2O) Solid->Recryst Heat Pure Pure Product (>98% HPLC) Recryst->Pure Cool & Filter

Figure 2: Purification workflow ensuring removal of starting materials and coupling byproducts.

Quality Control (Expected Data)
ParameterExpected ResultNotes
Appearance White to off-white crystalline solidNeedles from EtOH/H2O
Melting Point 92°C – 98°CPredicted range based on analogs

Value
0.45 – 0.55TLC: 30% EtOAc in Hexanes
MS (ESI+)

= 256.13

Calc.[4] MW: 255.32
NMR Validation ( NMR, 400 MHz, )

Note: Chemical shifts are predicted based on structural principles.

  • 
     7.50 – 7.10 (m, 5H):  Aniline aromatic ring protons.
    
  • 
     7.15 (d, 
    
    
    
    Hz, 2H):
    meta-protons on phenol ring (AA'BB' system).
  • 
     6.85 (d, 
    
    
    
    Hz, 2H):
    ortho-protons on phenol ring (adjacent to OMe).
  • 
     7.20 (br s, 1H):  Amide N-H.
    
  • 
     3.80 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.00 (t, 
    
    
    
    Hz, 2H):
    Benzylic methylene (
    
    
    ).
  • 
     2.65 (t, 
    
    
    
    Hz, 2H):
    Alpha-carbonyl methylene (
    
    
    ).

Troubleshooting & Critical Control Points

  • Low Yield in Method A:

    • Cause: Incomplete formation of acid chloride.

    • Fix: Ensure reagents are dry. Old

      
       may be hydrolyzed; distill or use fresh bottle. Ensure the reflux period is sufficient (gas evolution must stop).
      
  • Oiling Out during Recrystallization:

    • Cause: Product is too concentrated or solvent mixture is incorrect.

    • Fix: Re-heat to dissolve, add a small amount of pure ethanol, and cool very slowly. Scratch the glass side with a spatula to induce nucleation.

  • Impurity at

    
     2.5-3.0 ppm (NMR): 
    
    • Cause: Trapped Triethylamine hydrochloride.

    • Fix: The acid wash (1M HCl) during workup was insufficient. Repeat the wash or recrystallize from EtOH/Water.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note & Protocol: A Comprehensive Guide to the Amide Coupling of 4-Methoxyhydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, peptidomimetics, and advanced materials. 4-Methoxyhydrocinnamic acid is a valuable building block, and its derivatization into amides is a common strategy for modulating its physicochemical and biological properties. This guide provides a detailed examination of the principles and practices for the successful amide coupling of 4-methoxyhydrocinnamic acid. It delves into the mechanistic rationale behind reagent selection, offers detailed, field-proven protocols, and presents a framework for troubleshooting and optimization.

The Fundamental Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid, such as 4-methoxyhydrocinnamic acid, and an amine is generally inefficient. The primary obstacle is a competing acid-base reaction, where the acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a stable and unreactive ammonium carboxylate salt.[1] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This is the central role of coupling reagents.

Key Components of the Reaction:

  • Carboxylic Acid: 4-Methoxyhydrocinnamic acid.

  • Amine: The desired primary or secondary amine coupling partner.

  • Coupling Reagent: A chemical activator that transforms the carboxylic acid into a highly reactive intermediate.

  • Base (Optional but Recommended): A non-nucleophilic organic base (e.g., DIPEA, TEA) to facilitate deprotonation of the carboxylic acid and neutralize acidic byproducts.[2]

  • Solvent: An anhydrous aprotic solvent (e.g., DMF, DCM, THF) that dissolves the reactants without participating in the reaction.

A Mechanistic Overview of Premier Coupling Reagents

The choice of coupling reagent is critical and depends on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product. Two classes of reagents dominate the landscape: carbodiimides and uronium/aminium salts.

Carbodiimides: The Versatile Workhorses (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and cost-effectiveness.[3][4] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be intercepted by the amine to form the desired amide.

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can complicate purification and reduce yield.[5] To mitigate this, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently employed. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[5][7] EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[5][6]

EDC_NHS_Mechanism Acid 4-Methoxyhydrocinnamic Acid (R-COOH) Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC Urea Urea Byproduct EDC->Urea NHS_Ester NHS Active Ester Intermediate->NHS_Ester + NHS (Fast) N_Acylurea N-Acylurea (Side Product) Intermediate->N_Acylurea Rearrangement (Slow) NHS_reagent NHS Amide Amide Product NHS_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/NHS coupling mechanism.

Uronium/Aminium Salts: For Speed and Reduced Racemization (HBTU, HATU)

Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for facilitating rapid couplings with high yields and minimal racemization, a critical consideration when coupling chiral amines or acids.[2][3] The reaction is typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The carboxylate anion attacks HBTU to form an HOBt active ester, which then reacts with the amine to yield the amide.[2][8] These reagents are particularly effective for sterically hindered substrates or less nucleophilic amines.

HBTU_Mechanism Carboxylate Carboxylate Anion (R-COO⁻) ActiveEster HOBt Active Ester Carboxylate->ActiveEster + HBTU Base Base (DIPEA) Acid 4-Methoxyhydrocinnamic Acid (R-COOH) Acid->Carboxylate + Base HBTU HBTU TMU Tetramethylurea (Byproduct) HBTU->TMU Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: HBTU-mediated amide coupling mechanism.

Experimental Protocols and Workflow

This section provides a robust, step-by-step protocol for the amide coupling of 4-methoxyhydrocinnamic acid with a generic primary amine using the widely adopted EDC/NHS chemistry.

Materials and Reagents
  • 4-Methoxyhydrocinnamic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (oven-dried)

Step-by-Step Coupling Protocol (EDC/NHS Method)
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methoxyhydrocinnamic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) to the stirred solution in one portion. Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the NHS active ester.[9]

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0-3.0 eq.).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material (usually the acid or amine) indicates reaction completion.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and EDC byproducts), water, saturated NaHCO₃ solution (to remove unreacted acid and NHS), and finally with brine.[8][10] Perform each wash twice.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[11][12]

General Experimental Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Acid & NHS in Anhydrous Solvent B Cool to 0 °C A->B C Add EDC (Activation) B->C D Add Amine & Base C->D E Warm to RT, Stir 4-24h D->E F Monitor by TLC E->F G Dilute with EtOAc F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography or Recrystallization J->K L Pure Amide Product K->L

Caption: General workflow for amide coupling.

Data Summary and Optimization

The selection of a coupling reagent can significantly impact reaction time, yield, and purity. The following table provides a comparative summary to guide experimental design.

Coupling ReagentBaseSolventTemp. (°C)Time (h)AdvantagesDisadvantages
EDC / NHS DIPEA / TEADMF, DCM0 to RT4 - 24Water-soluble byproducts, cost-effective, reliable.[5][6]Slower than uronium reagents; potential for N-acylurea side product without NHS.[5]
HBTU DIPEADMFRT1 - 12Fast, high yielding, low racemization, good for hindered substrates.[2][8]More expensive, byproducts can be difficult to remove.
DCC / HOBt N/A or DIPEADCM, THF0 to RT2 - 12Inexpensive, highly effective.Dicyclohexylurea (DCU) byproduct is insoluble in most solvents, requiring filtration.[4][5]

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive reagents due to moisture.

    • Solution: Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. Use freshly opened bottles of coupling reagents.

  • Multiple Spots on TLC / Difficult Purification:

    • Cause: Formation of N-acylurea byproduct (with carbodiimides) or unreacted starting materials.[10]

    • Solution: Ensure the use of an additive like NHS or HOBt. Optimize stoichiometry; a slight excess of the amine can help consume all of the activated acid. Thorough aqueous workup is critical.

  • Epimerization/Racemization (for chiral substrates):

    • Cause: Over-activation or prolonged reaction times at elevated temperatures.

    • Solution: Use racemization-suppressing additives like HOBt or HOAt.[8] Employ uronium reagents like HATU or HBTU, which are known for low racemization rates.[2] Run the reaction at lower temperatures (0 °C to RT).

Conclusion

The amide coupling of 4-methoxyhydrocinnamic acid is a robust and versatile transformation that can be achieved through several reliable methods. A thorough understanding of the underlying mechanisms of carboxylic acid activation is paramount for selecting the appropriate coupling reagent and conditions. By following the detailed protocols and leveraging the troubleshooting guide presented, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for applications across the scientific spectrum.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Van den houwe, I., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

Sources

In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical principles, reaction mechanisms, and practical execution of this amide bond formation. We will explore two primary, reliable synthetic routes: the acid chloride pathway and the direct coupling method. Each protocol is presented with step-by-step instructions, explanations of the underlying chemistry, and methods for purification and characterization of the final product.

Introduction

The amide bond is a cornerstone of organic chemistry and is particularly prevalent in pharmaceuticals, polymers, and biologically active molecules. The target molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, is an N-aryl amide featuring a methoxy-substituted phenyl ring, a common motif in pharmacologically active compounds. The synthesis of such amides is a fundamental transformation, typically achieved by the condensation of a carboxylic acid and an amine.

This guide will focus on the reaction between 3-(4-methoxyphenyl)propanoic acid and aniline. Due to the basicity of aniline, direct thermal condensation with the carboxylic acid is often inefficient and requires harsh conditions. Therefore, we will detail two more effective and widely used strategies:

  • Two-Step Synthesis via an Acid Chloride Intermediate: This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily undergoes nucleophilic acyl substitution with the amine.

  • One-Pot Synthesis using a Coupling Agent: This approach utilizes a coupling reagent to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This method is particularly advantageous when dealing with sensitive substrates.

Reagents and Materials

A summary of the key reagents and their relevant properties is provided in the table below.

ReagentFormulaMolar Mass ( g/mol )Role
3-(4-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20Starting material
AnilineC₆H₅NH₂93.13Starting material
Thionyl chloride (SOCl₂)SOCl₂118.97Chlorinating agent
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
Triethylamine (Et₃N)(C₂H₅)₃N101.19Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Diethyl ether (Et₂O)(C₂H₅)₂O74.12Solvent
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous wash
Brine (saturated NaCl solution)NaCl58.44Aqueous wash
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37Drying agent
Ethanol (EtOH)C₂H₅OH46.07Recrystallization solvent
HexanesC₆H₁₄ (mixture of isomers)~86.18Recrystallization solvent

Synthetic Protocols

Protocol 1: Two-Step Synthesis via 3-(4-methoxyphenyl)propanoyl chloride

This protocol is divided into two distinct stages: the formation of the acid chloride and the subsequent amidation.

Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with aniline under mild conditions. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids into highly reactive acid chlorides.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

G cluster_0 Part A: Acid Chloride Formation start_A 3-(4-methoxyphenyl)propanoic acid reaction_A Reaction at reflux start_A->reaction_A reagent_A Thionyl Chloride (SOCl₂) reagent_A->reaction_A product_A 3-(4-methoxyphenyl)propanoyl chloride reaction_A->product_A

Caption: Workflow for the synthesis of the acid chloride intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane (DCM).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 3-(4-methoxyphenyl)propanoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.

Part B: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

Causality: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of aniline.[4][5] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material.

G cluster_1 Part B: Amidation start_B 3-(4-methoxyphenyl)propanoyl chloride reaction_B Reaction in DCM start_B->reaction_B reagent_B1 Aniline reagent_B1->reaction_B reagent_B2 Triethylamine (Et₃N) reagent_B2->reaction_B workup_B Aqueous Workup reaction_B->workup_B purification_B Recrystallization workup_B->purification_B product_B 3-(4-methoxyphenyl)-N-phenylpropanamide purification_B->product_B G cluster_2 One-Pot DCC Coupling start_C1 3-(4-methoxyphenyl)propanoic acid reaction_C Reaction in DCM start_C1->reaction_C start_C2 Aniline start_C2->reaction_C reagent_C DCC reagent_C->reaction_C filtration_C Filtration of DCU reaction_C->filtration_C workup_C Aqueous Workup filtration_C->workup_C purification_C Recrystallization workup_C->purification_C product_C 3-(4-methoxyphenyl)-N-phenylpropanamide purification_C->product_C

Caption: Workflow for the one-pot DCC coupling synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of DCC: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

  • Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • Work-up: Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

Purification and Characterization

Purification:

The crude 3-(4-methoxyphenyl)-N-phenylpropanamide is typically a solid that can be purified by recrystallization. A common solvent system for the recrystallization of N-aryl amides is a mixture of a polar solvent like ethanol or ethyl acetate and a nonpolar solvent like hexanes. [6][7][8] Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Gradually add hexanes until the solution becomes cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.

Characterization:

The identity and purity of the synthesized 3-(4-methoxyphenyl)-N-phenylpropanamide should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of a pure compound. For comparison, the melting point of the related compound N-(4-methoxyphenyl)benzamide is 154 °C. [9]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (around 3300 cm⁻¹) and a strong C=O (amide I band) stretch (around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propanamide backbone (two triplets).

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons.

Reaction Mechanisms

Mechanism of Acid Chloride Formation with SOCl₂:

The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate, which then collapses to yield the acid chloride, SO₂, and HCl.

G cluster_3 Mechanism of Acid Chloride Formation R-COOH R-COOH Intermediate_1 R-CO-O-S(O)Cl R-COOH->Intermediate_1 + SOCl₂ R-COCl R-COCl Intermediate_1->R-COCl - SO₂ - HCl

Caption: Simplified mechanism of acid chloride formation.

Mechanism of Amide Formation from Acid Chloride:

This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, the amide is formed.

Mechanism of DCC Coupling:

The carboxylic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The attack of the amine on the carbonyl carbon of the O-acylisourea leads to the formation of the amide and the byproduct, dicyclohexylurea (DCU). [10][11]

G cluster_4 Mechanism of DCC Coupling R-COOH R-COOH O-acylisourea O-acylisourea R-COOH->O-acylisourea + DCC Amide R-CO-NH-R' O-acylisourea->Amide + R'-NH₂ DCU Dicyclohexylurea O-acylisourea->DCU + R'-NH₂

Caption: Simplified mechanism of amide formation using DCC.

Conclusion

The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide can be reliably achieved through either the acid chloride method or direct DCC coupling. The choice of method will depend on the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. The protocols and insights provided in this guide are designed to enable researchers to successfully synthesize and characterize this important amide compound.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. What is the best technique for amide purification? (2020). [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Homework.Study.com. Predict the product, if the reaction between propanoyl chloride and the following reagent: Aniline. [Link]

  • Chemistry LibreTexts. Reactions of Aniline. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Vedantu. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Stenutz. N-(4-methoxyphenyl)benzamide. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). [Link]

  • RSC Publishing. Catalytic one-pot synthesis of N-phenyl alkyl amides from alkene and aniline in the presence of cobalt on charcoal under carbon monoxide. [Link]

  • Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. (2012). [Link]

  • RSC Publishing. Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline. [Link]

  • ResearchGate. Fig. 1 (A) Average conversion of propanoic acid and aniline at 383 K at.... [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. FT-IR spectra of N-phenylpropanamide. [Link]

  • Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]

  • ACS Publications. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. [Link]

  • ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2025). [Link]

  • ChemSynthesis. 3-(4-methoxyphenyl)propanoyl chloride. [Link]

  • Chemistry LibreTexts. 17.07: Conversion of carboxylic acids to acid chlorides. (2015). [Link]

  • Quora. How would you prepare a sample of propanoyl chloride from propanoic acid? (2017). [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022). [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • YouTube. mechanism of amide formation with DCC. (2013). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • CDN. Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). [Link]

  • PMC - NIH. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • Reddit. Which is the best method for purifying N-Phenylpropanamide?. (2017). [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Syntheses. 3. [Link]

  • Quora. What is the method for the synthesis of phenylprolamine?. (2025). [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-phenylpropanamide (propionanilide) scaffolds is a cornerstone in medicinal chemistry, serving as a structural backbone for various local anesthetics, analgesics, and agrochemicals. Conventional thermal synthesis (Dean-Stark reflux or Schotten-Baumann conditions) often suffers from extended reaction times (4–12 hours), harsh reagents (thionyl chloride), and moderate yields due to thermal degradation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the specific dielectric heating mechanisms of dipolar polarization and ionic conduction, this method reduces reaction times to under 15 minutes while improving yield profiles (>90%) and atom economy.

Theoretical Basis: Why Microwave?

The Dielectric Heating Mechanism

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwave irradiation (2.45 GHz) generates heat volumetrically within the sample. This is governed by two primary mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (e.g., propionic acid, ethanol) align with the oscillating electric field. As the field alternates, molecular rotation creates internal friction, generating heat.[3]

  • Ionic Conduction: Dissolved ions (if catalysts are used) oscillate under the field's influence, colliding with neighboring molecules to generate heat.

Solvent Selection & The Loss Tangent ( )

The efficiency of MAOS depends on the reaction medium's ability to absorb microwave energy, quantified by the loss tangent (


).[4]
  • High Absorbers (

    
    ):  Ethanol, DMSO, Propionic Acid. (Rapid heating).[2][5][6]
    
  • Low Absorbers (

    
    ):  Hexane, Toluene. (Transparent to MW; require passive heating elements like SiC vials).
    

For this protocol, we utilize solvent-free conditions (utilizing the polarity of the reactants) or ethanol (a high-absorbing green solvent) to maximize energy coupling.

Experimental Protocols

Materials & Equipment[7][8][9]
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon crimp caps.

  • Reagents:

    • Substituted Anilines (1.0 equiv)

    • Propionic Anhydride or Propionic Acid (1.0–1.2 equiv)

    • Catalyst (Optional): Zinc Oxide (ZnO) or neat conditions.

Protocol A: Green, Solvent-Free Direct Amidation (Preferred)

Best for: Stable substrates, high-throughput library generation.

Workflow Diagram:

G Start Reagents: Aniline + Propionic Anhydride Mix Vortex Mixing (Neat, 30s) Start->Mix MW MW Irradiation 130°C, 5-10 min Mix->MW Sealed Vial Cool Cool to 50°C (Compressed Air) MW->Cool Workup Quench: Ice-Water Pour Cool->Workup Isolate Filtration & Recrystallization Workup->Isolate

Figure 1: Workflow for Solvent-Free Microwave Synthesis of N-phenylpropanamides.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, charge the substituted aniline (2.0 mmol).

  • Reagent Addition: Add Propionic Anhydride (2.2 mmol). Note: If using Propionic Acid, add 10 mol% ZnO as a catalyst.

  • Sealing: Crimp the vial with a Teflon-lined cap. Vortex for 30 seconds to ensure a homogeneous mixture.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 130 °C.

    • Hold Time: 5 minutes.

    • Max Pressure: 250 psi (safety limit).

    • Stirring: High.

  • Workup: Allow the vessel to cool to <50 °C. Open carefully. Pour the reaction mixture directly into 20 mL of crushed ice/water.

  • Isolation: The product will precipitate immediately. Filter via vacuum filtration. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from Ethanol:Water (1:1) if necessary.[7]

Protocol B: Coupling-Agent Assisted (For Deactivated Anilines)

Best for: Anilines with strong Electron Withdrawing Groups (EWGs) like -NO2, -CN.

  • Loading: Dissolve Aniline (1.0 mmol) and Propionic Acid (1.1 mmol) in DMF (2 mL).

  • Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

  • Irradiation: Heat at 80 °C for 10 minutes (lower temp prevents decomposition of coupling agents).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), brine, and dry over MgSO4.

Data Analysis & Validation

The following data compares the synthesis of 4-methoxy-N-phenylpropanamide using Protocol A versus conventional reflux.

Table 1: Comparative Efficiency Metrics

MetricConventional RefluxMicrowave (Protocol A)Improvement Factor
Reaction Time 4.5 Hours5 Minutes54x Faster
Solvent Usage 50 mL TolueneNone (Neat)Green / Zero-Waste
Yield (%) 72%94%+22%
Energy Usage ~1.5 kWh (Hotplate)~0.05 kWh (MW)96% Reduction
Purity (HPLC) 88% (requires column)98% (crude)Cleaner Profile
Mechanistic Insight (Causality)

The drastic reduction in time is attributed to the Arrhenius law modification . While the activation energy (


) remains constant, the pre-exponential factor (

) increases due to higher molecular collision frequency induced by the rapid alignment/realignment of the dipoles (2.45 billion times per second). Furthermore, "superheating" of the solvent/neat mixture (localized heating above the boiling point) occurs in sealed vessels, accessing reaction kinetics unavailable at atmospheric reflux.

Troubleshooting Guide

Decision Logic for Optimization:

DecisionTree Start Issue: Low Yield? CheckSubstrate Check Aniline Substituents Start->CheckSubstrate EWG Strong EWG present? (e.g., Nitro, Cyano) CheckSubstrate->EWG YesEWG Switch to Protocol B (EDC/HOBt Coupling) EWG->YesEWG Yes NoEWG Check Temperature EWG->NoEWG No TempCheck Is Temp > 150°C? NoEWG->TempCheck TooHigh Degradation likely. Reduce to 110°C. TempCheck->TooHigh Yes TooLow Incomplete Conversion. Increase Time or Power. TempCheck->TooLow No

Figure 2: Troubleshooting logic for optimizing amide synthesis yields.

  • Pressure Spikes: If the vessel vents, reduce the amount of Propionic Acid/Anhydride or ensure the vessel volume is <50% full.

  • Incomplete Reaction: For sterically hindered anilines (e.g., 2,6-dimethylaniline), increase temperature to 150 °C and time to 20 minutes.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][8][9][10][11] Angewandte Chemie International Edition. [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. [Link]

  • Pravin, B., et al. (2021). Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives. International Journal of Chemical Sciences. [Link]

  • Bose, A. K., et al. (2002). Microwave-promoted rapid organic synthesis.[8][7][11][12][13][14][15] Chemical Society Reviews. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[4] CEM Application Notes. [Link]

Sources

Application Note & Protocol: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide via the Acid Chloride Method

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a valuable scaffold in medicinal chemistry. The protocol herein details a robust and efficient two-step process commencing with the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acid chloride, followed by a Schotten-Baumann acylation of aniline. This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the mechanistic underpinnings and critical process parameters that ensure a high-yield, high-purity synthesis.

Introduction and Rationale

Amide moieties are fundamental building blocks in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, incorporates structural features present in various pharmacologically relevant agents. The acid chloride method for amide bond formation is a classic, yet highly effective, strategy that proceeds through a highly reactive acylating agent. This reactivity ensures efficient conversion, often under mild conditions, making it a cornerstone of organic synthesis.[1][2]

The chosen synthetic route involves two key transformations:

  • Acid Chloride Formation: The carboxylic acid is activated by conversion to an acid chloride using thionyl chloride (SOCl₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group.[3][4][5]

  • Amide Formation (Schotten-Baumann Reaction): The resulting acid chloride is then reacted with aniline in the presence of a base to form the desired amide. The base is essential to neutralize the HCl byproduct, driving the reaction to completion.[1][6][7]

This method is favored for its high yields and the irreversible nature of the final acylation step, largely due to the evolution of gaseous byproducts in the first step.[5]

Mechanistic Overview

Formation of 3-(4-methoxyphenyl)propanoyl chloride

The reaction between 3-(4-methoxyphenyl)propanoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][8] This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate. This intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion, yielding the acid chloride.[3][5]

Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

The acylation of aniline with 3-(4-methoxyphenyl)propanoyl chloride is an example of the Schotten-Baumann reaction.[1][2][6] The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling the chloride ion. A base, such as pyridine or triethylamine, is used to scavenge the liberated HCl, preventing the protonation of the aniline starting material and thereby ensuring its availability for reaction.[7][9]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
3-(4-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20102-105--Irritant
Thionyl chloride (SOCl₂)SOCl₂118.97-104.5791.638Corrosive, Lachrymator
AnilineC₆H₇N93.13-61841.022Toxic, Carcinogen
PyridineC₅H₅N79.10-421150.982Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93-96.7401.326Carcinogen
Diethyl ether(C₂H₅)₂O74.12-116.334.60.713Highly Flammable
Sodium bicarbonate (sat. aq.)NaHCO₃84.01----
Brine (sat. aq. NaCl)NaCl58.44----
Anhydrous Magnesium SulfateMgSO₄120.37--2.66-

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and aniline are highly toxic and corrosive; handle with extreme care.

Step-by-Step Procedure

Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol).

  • Add dry dichloromethane (DCM, 30 mL) to dissolve the acid.

  • Slowly add thionyl chloride (3.0 mL, 41.6 mmol, 1.5 eq) to the solution at room temperature via a dropping funnel. Caution: Gas evolution (SO₂ and HCl) will occur.[3]

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(4-methoxyphenyl)propanoyl chloride is obtained as an oil and is used in the next step without further purification.

Part B: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

  • In a separate 250 mL round-bottom flask, dissolve aniline (2.58 g, 27.7 mmol, 1.0 eq) in dry DCM (50 mL) and cool the solution to 0°C in an ice bath.

  • Add pyridine (2.65 mL, 33.2 mmol, 1.2 eq) to the aniline solution.

  • Dissolve the crude acid chloride from Part A in dry DCM (20 mL).

  • Add the acid chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-(4-methoxyphenyl)-N-phenylpropanamide can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.[10]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry in a vacuum oven.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_0 Part A: Acid Chloride Synthesis cluster_1 Part B: Amide Formation cluster_2 Work-up & Purification A1 Dissolve 3-(4-methoxyphenyl)propanoic acid in DCM A2 Add Thionyl Chloride A1->A2 A3 Reflux for 2 hours A2->A3 A4 Remove solvent and excess SOCl₂ A3->A4 B2 Add Acid Chloride solution dropwise A4->B2 Crude Acid Chloride B1 Dissolve Aniline and Pyridine in DCM at 0°C B1->B2 B3 Stir at room temperature B2->B3 C1 Aqueous Washes (HCl, NaHCO₃, Brine) B3->C1 C2 Dry and Concentrate C1->C2 C3 Recrystallization C2->C3 C4 Isolate Pure Product C3->C4

Caption: Overall experimental workflow for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide.

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Carboxylic Acid R-COOH Thionyl Chloride SOCl₂ Carboxylic Acid->Thionyl Chloride + Intermediate R-COOSOCl Thionyl Chloride->Intermediate Nucleophilic Attack Acid Chloride R-COCl Intermediate->Acid Chloride Collapse Byproducts1 SO₂ + HCl Acid Chloride->Byproducts1 + Aniline Ph-NH₂ Acid Chloride->Aniline + Tetrahedral Int. R-C(O⁻)(Cl)-NH₂⁺-Ph Aniline->Tetrahedral Int. Nucleophilic Attack Base Pyridine Byproducts2 Pyridine-HCl Base->Byproducts2 Neutralization Amide R-CONH-Ph Tetrahedral Int.->Amide Collapse Amide->Base + HCl

Caption: Simplified reaction mechanism for the two-step synthesis.

Expected Results and Characterization

AnalysisExpected Outcome
Appearance Off-white to white crystalline solid[11]
Yield Typically > 80% (after purification)
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃) Peaks corresponding to the aromatic protons of both rings, the methoxy group protons, and the two methylene groups of the propanamide chain.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons.
IR (KBr) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₆H₁₇NO₂ (255.31 g/mol ).[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Part A Incomplete reaction; moisture contamination.Ensure anhydrous conditions; extend reflux time; use fresh thionyl chloride.
Low yield in Part B Incomplete reaction; protonation of aniline.Ensure slow, dropwise addition of the acid chloride at 0°C; use a sufficient amount of base.
Product fails to crystallize Impurities present; incorrect solvent system.Re-purify by column chromatography before recrystallization; try different solvent pairs for recrystallization.
Oily product Residual solvent or impurities.Ensure thorough drying under vacuum; perform an additional wash or recrystallization step.

Conclusion

The acid chloride method provides a reliable and high-yielding pathway for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide. Careful control of reaction conditions, particularly moisture exclusion and temperature management, is paramount for success. The protocols and insights provided in this application note offer a robust framework for researchers engaged in the synthesis of amides for pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Abdelhamid Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • Chemsrc. (2026, February 7). 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]

  • Arvind Arora. (2017, December 22). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET [Video]. YouTube. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • PubChem. (n.d.). N-[4-(2-Methoxyphenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?[Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. [Link]

  • PMC. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]

  • Khan Academy. (n.d.). Acid chloride formation [Video]. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

Sources

Application Note & Protocol: Handling and Storage of 3-(4-methoxyphenyl)-N-phenylpropanamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the essential handling, storage, and safety protocols for 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS: 97754-31-9). As a specialized organic compound utilized in research and development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in the compound's chemical structure. We will detail the causality behind procedural choices, focusing on mitigating risks associated with its anilide and methoxyphenyl moieties, which are susceptible to specific degradation pathways. The protocols herein are designed as self-validating systems to ensure the long-term stability and purity of the material.

Compound Profile and Physicochemical Properties

3-(4-methoxyphenyl)-N-phenylpropanamide is a solid organic compound characterized by an N-phenylpropanamide (anilide) structure linked to a methoxyphenyl group.[1] Its off-white solid appearance is typical for a compound of this class in a high-purity state.[2] The presence of the anilide and methoxy-substituted aromatic ring dictates its chemical behavior, particularly its susceptibility to oxidation and potential degradation under harsh conditions.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name 3-(4-methoxyphenyl)-N-phenylpropanamide Inferred from CAS
CAS Number 97754-31-9 [2][3]
Molecular Formula C₁₆H₁₇NO₂ [1][2]
Molecular Weight 255.32 g/mol [1][2]
Appearance Off-white solid [2]

| Purity | Typically >95% |[1][2] |

Hazard Identification and Safety Protocols

According to its Safety Data Sheet (SDS), 3-(4-methoxyphenyl)-N-phenylpropanamide is classified as a hazardous substance.[3] Adherence to strict safety protocols is mandatory to minimize risk to personnel.

GHS Hazard Classifications: [3]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The following protocols are designed to address these hazards during routine laboratory handling.

Protocol 2.1: Standard Personal Protective Equipment (PPE) Workflow

This workflow must be followed every time the compound is handled, particularly in its solid, powdered form, to prevent inhalation and skin/eye contact.[3]

PPE_Workflow cluster_prep Preparation cluster_ppe Donning PPE start Begin Handling Procedure hood Confirm Operation of Chemical Fume Hood start->hood coat Wear Lab Coat (Buttoned) hood->coat gloves Wear Nitrile Gloves (Inspect First) goggles Wear Chemical Safety Goggles gloves->goggles coat->gloves mask Use NIOSH-approved Respirator (if weighing powder) goggles->mask end_node Proceed with Experiment mask->end_node

Caption: PPE workflow for handling 3-(4-methoxyphenyl)-N-phenylpropanamide.

Step-by-Step PPE Protocol:

  • Ventilation: Always handle the compound within a certified chemical fume hood to mitigate inhalation risks.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any defects before use and wash hands thoroughly after handling.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[3]

  • Body Protection: A fully buttoned laboratory coat must be worn.[3]

  • Respiratory Protection: When handling the solid compound outside of a glovebox, especially during weighing where dust can be generated, use a NIOSH-approved particulate respirator to prevent respiratory tract irritation.[3]

Protocol 2.2: Emergency Procedures for Spills and Exposure

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]

  • Small Spills (Solid): Gently sweep up the material, avoiding dust formation. Place into a sealed, labeled container for chemical waste disposal. Clean the spill area with an appropriate solvent and then soap and water.[3]

Long-Term Storage Protocols

The chemical structure of 3-(4-methoxyphenyl)-N-phenylpropanamide contains moieties prone to degradation. The anilide functional group is susceptible to oxidation, a process often initiated by exposure to air and light, which can lead to the formation of colored impurities.[5][6] Methoxy-substituted aromatics can also undergo degradation under similar conditions.[7] Therefore, the primary goal of long-term storage is to exclude oxygen, light, and moisture.

Storage_Decision_Tree duration Storage Duration? purity Purity Critical? duration->purity > 6 months short_term Short-Term Bench Use: RT, Desiccated, Protected from Light duration->short_term < 1 month optimal Optimal Storage: -20°C, Inert Gas, Amber Vial purity->optimal Yes standard Standard Storage: 2-8°C, Desiccated, Sealed Vial purity->standard No

Caption: Decision tree for selecting the appropriate storage condition.

Protocol 3.1: Optimal Long-Term Storage (Recommended for >6 months)

This protocol is designed to maximize shelf-life and is essential for reference standards or material intended for sensitive assays.

  • Select Container: Use a low-extractable amber glass vial with a PTFE-lined screw cap. The amber glass protects the compound from light, a known initiator of oxidative degradation in anilines.[6]

  • Aliquot: If received in a large container, aliquot the material into smaller, single-use quantities. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Place the open vial inside a glovebox or use a Schlenk line. Purge the vial with a dry, inert gas (e.g., argon or nitrogen) for several minutes to displace all oxygen.

  • Seal: Tightly seal the vial cap while still under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.

  • Store: Place the sealed vial in a freezer at -20°C. The low temperature significantly slows the rate of any potential degradation reactions.[6]

  • Log: Record the date of storage and compound details in a laboratory inventory system.

Protocol 3.2: Standard Long-Term Storage (Acceptable for <6 months)
  • Select Container: Use an amber glass vial with a tightly sealing cap.

  • Seal: Ensure the cap is tightly sealed. Wrap with Parafilm®.

  • Desiccate: Place the vial inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch to protect against moisture.

  • Store: Place the secondary container in a refrigerator at 2-8°C, away from light sources.

Short-Term Handling and Aliquoting

For routine use, the goal is to minimize atmospheric and light exposure while the compound is at room temperature.

Protocol 4.1: Preparation of Stock Solutions
  • Equilibration: Before opening, allow the storage vial to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the amide bond over time.

  • Weighing: Rapidly weigh the desired amount of solid in a chemical fume hood. Minimize the time the container is open.

  • Solubilization: Add the chosen solvent to the solid. Based on the polarity of the molecule, common solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or alcohols. Sonication may aid dissolution.

  • Solution Storage: Store stock solutions in amber vials at -20°C or -80°C. If DMSO is the solvent, be aware that it freezes at approximately 18.5°C; ensure it is fully thawed and vortexed before use.

Table 2: Recommended Solvents for Stock Solutions

Solvent Concentration Storage Temp. Notes
DMSO ≤ 10 mM -20°C Common for biological assays. Ensure it is anhydrous.
Ethanol ≤ 10 mM -20°C Good for general laboratory use.

| DMF | ≤ 10 mM | -20°C | Alternative to DMSO. Handle with care (teratogen). |

Stability and Potential Degradation

Understanding potential degradation pathways is key to troubleshooting experiments and ensuring data quality. The structure of 3-(4-methoxyphenyl)-N-phenylpropanamide suggests two primary points of instability.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent 3-(4-methoxyphenyl)- N-phenylpropanamide Oxidized Colored Quinone-imine and Polymeric Species Parent->Oxidized Air (O₂), Light, Heat Acid 3-(4-methoxyphenyl)propanoic Acid Parent->Acid Strong Acid/Base, Heat Aniline Aniline Parent->Aniline Strong Acid/Base, Heat

Caption: Potential degradation pathways for 3-(4-methoxyphenyl)-N-phenylpropanamide.

  • Oxidation of the Anilide Moiety: Similar to aniline, the N-phenyl group is susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light and heat.[5][6] This can lead to the formation of highly colored impurities, which may appear as a darkening of the solid material from off-white to yellow or brown.[6][8]

  • Hydrolysis of the Amide Bond: While amides are generally stable, the bond can be cleaved under harsh conditions such as strong acids or bases, particularly when heated.[9][10] This would yield 3-(4-methoxyphenyl)propanoic acid and aniline. This is less of a concern under normal storage conditions but can be relevant in certain experimental buffer systems or during heated reactions.

Protocol 5.1: Routine Purity Assessment

To ensure the integrity of the compound, especially if it has been stored for an extended period or if unexpected experimental results are obtained, its purity should be verified.

  • Prepare Sample: Create a fresh solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for a compound of this polarity.

  • Analysis: Inject the sample and analyze the chromatogram. A high-purity sample should show one major peak. The appearance of multiple new peaks, especially if the solid has discolored, indicates degradation. Compare the chromatogram to that of a freshly opened or newly purchased sample if available.

Waste Disposal

All waste containing 3-(4-methoxyphenyl)-N-phenylpropanamide, both solid and in solution, must be treated as hazardous chemical waste.

  • Segregation: Do not mix with other waste streams. Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

  • Decontamination: Decontaminate any glassware that has come into contact with the compound using a suitable solvent before washing.

Summary of Recommendations

Table 3: Best Practices - Do's and Don'ts

Do Don't
✅ Store at -20°C under an inert atmosphere for long-term stability.[6] ❌ Do not store at room temperature for extended periods.
✅ Handle in a chemical fume hood using appropriate PPE.[3] ❌ Do not weigh the solid on an open bench.
✅ Use amber glass vials to protect from light.[6] ❌ Do not use clear plastic containers for storage.
✅ Allow the container to warm to room temperature before opening. ❌ Do not open a cold vial directly in ambient air.
✅ Aliquot material into single-use quantities. ❌ Do not repeatedly open and close the main stock container.

| ✅ Dispose of all waste via approved EHS procedures. | ❌ Do not pour waste down the drain. |

References

  • PubChem. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. Available at: [Link]

  • MDPI. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Available at: [Link]

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. Available at: [Link]

  • PubChem. Aniline. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

  • PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. National Library of Medicine. Available at: [Link]

  • ResearchGate. Aniline and Its Derivatives. Available at: [Link]

  • Cargo Handbook. Aniline. Available at: [Link]

  • PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. National Library of Medicine. Available at: [Link]

  • PubChem. N-[4-(2-Methoxyphenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2010). Proposed mechanism of pathway A. (a) Elimination of N-phenylpropanamide.... Available at: [Link]

  • PubMed. (2003). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Library of Medicine. Available at: [Link]

  • PubMed. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. National Library of Medicine. Available at: [Link]

  • Wikipedia. Methoxy group. Available at: [Link]

  • PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Available at: [Link]

  • SF.gov. (2023). Report on Novel Synthetic Opioid and Xylazine Re-Analysis of 2022 Accidental Overdoses. Available at: [Link]

  • Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. American Chemical Society. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?. Available at: [Link]

  • The Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Available at: [Link]

  • Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Available at: [Link]

Sources

Application Note: Solubilization and Handling of 3-(4-methoxyphenyl)-N-phenylpropanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide provides a standardized protocol for the dissolution, storage, and biological application of 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS: 97754-31-9). As a lipophilic amide structurally related to various TRPV1 antagonists and analgesic pharmacophores, this compound exhibits poor aqueous solubility. Improper handling often leads to "crash-out" precipitation in aqueous buffers, resulting in erratic biological data (e.g., false negatives in enzymatic assays or inconsistent IC50 values in cell culture).

This protocol utilizes a DMSO-based stock solution strategy coupled with a step-wise aqueous dilution method to ensure homogeneity and bioavailability in in vitro and in vivo systems.

Physicochemical Profile
PropertyValueRelevance
Formula C₁₆H₁₇NO₂Hydrophobic core structure
Molecular Weight 255.31 g/mol Small molecule, membrane permeable
Physical State White to off-white solidRequires precise weighing
Predicted LogP ~2.5 – 3.2Lipophilic; prefers organic solvents
Solubility (Water) < 0.1 mg/mL (Poor)Critical Challenge
Solubility (DMSO) > 20 mg/mL (High)Preferred Stock Solvent
Solubility (Ethanol) ~ 10 mg/mLSecondary option (higher toxicity)

Core Solubility Strategy

The dissolution of 3-(4-methoxyphenyl)-N-phenylpropanamide follows the "Like Dissolves Like" principle. The phenyl and methoxyphenyl rings create a non-polar environment that resists hydration. Therefore, direct addition to water or media is strictly prohibited.

The Golden Rule: Always prepare a high-concentration stock in an organic solvent (DMSO) first, then dilute into the aqueous assay medium.

Solvent Selection Matrix
  • Dimethyl Sulfoxide (DMSO): The gold standard. It dissolves the amide effectively and is miscible with water. Most cell lines tolerate up to 0.5% (v/v) DMSO, though 0.1% is the ideal target to avoid vehicle toxicity.

  • Ethanol (EtOH): A viable alternative if DMSO interferes with specific assays (e.g., certain channel patch-clamp studies). However, ethanol evaporates faster (concentration drift) and is generally more cytotoxic than DMSO.

  • Co-solvents (PEG400 / Tween 80): Required only for high-concentration in vivo dosing or difficult aqueous buffers.

Protocol: Preparation of Stock Solution (10 mM - 50 mM)

Objective: Create a stable, concentrated solution for long-term storage.

Materials
  • 3-(4-methoxyphenyl)-N-phenylpropanamide (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vials: Amber glass or polypropylene (DMSO-resistant)

  • Sonicator (Bath type)

Step-by-Step Procedure
  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Accurately weigh ~12.8 mg of the solid into a sterile microcentrifuge tube.

    • Note: Static electricity can be an issue. Use an anti-static gun if necessary.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution.

  • Sterilization (Optional): If using for long-term cell culture, filter through a 0.22 µm PTFE (Teflon) or Nylon filter. Do not use Cellulose Acetate , as DMSO may dissolve the membrane.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol: Preparation of Working Solution (Cell Culture)

Objective: Dilute the stock into culture media without precipitating the compound.

Challenge: Rapid addition of a hydrophobic stock to water causes "shock precipitation." Solution: The "Intermediate Dilution" or "Rapid Dispersion" method.

Workflow Diagram (Graphviz)

DissolutionProtocol cluster_Trouble Troubleshooting: Precipitation? Solid Solid Compound (3-(4-methoxyphenyl)-N-phenylpropanamide) Stock Stock Solution (50 mM in DMSO) Store at -20°C Solid->Stock Dissolve in 100% DMSO Intermed Intermediate Dilution (10x Working Conc in Media) Rapid Vortexing Required Stock->Intermed Dilute 1:100 (Slow addition) Final Final Assay Well (1x Conc, <0.5% DMSO) Ready for Cells Intermed->Final Dilute 1:10 into Culture Media Precip Cloudiness/Crystals? Intermed->Precip Check Visuals Warm Warm Media to 37°C Sonicate Precip->Warm Yes Carrier Add Carrier (0.1% BSA or Cyclodextrin) Warm->Carrier If fails

Caption: Step-wise dilution workflow to transition 3-(4-methoxyphenyl)-N-phenylpropanamide from organic stock to aqueous media while mitigating precipitation risks.

Step-by-Step Dilution Procedure
  • Thaw: Warm the DMSO stock aliquot to 37°C. Ensure no crystals are present.

  • Pre-warm Media: Ensure your cell culture media (e.g., DMEM + 10% FBS) is at 37°C. Cold media promotes precipitation.

  • Direct Dilution (For concentrations < 10 µM):

    • While vortexing the media tube, slowly pipette the DMSO stock directly into the center of the liquid.

    • Example: To get 10 µM final: Add 1 µL of 10 mM stock to 999 µL media. (Final DMSO = 0.1%).

  • Serial Dilution (For concentrations > 10 µM or Dose-Response Curves):

    • Prepare a 1000x stock in DMSO for your highest concentration.

    • Perform serial dilutions in DMSO first to create 1000x stocks for every point in your curve.

    • Dilute each DMSO point 1:1000 into media. This ensures the DMSO content (0.1%) remains constant across all doses, eliminating vehicle effects as a variable.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Cloudiness upon dilution Compound "crashed out" due to low aqueous solubility.1. Warm media to 37°C.2. Reduce final concentration.3. Use an intermediate dilution step (e.g., dilute into PBS + 0.1% BSA first).
Cell death in vehicle control DMSO toxicity.Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).[1] Use a "Media + DMSO only" control well to normalize data.
Inconsistent IC50 data Compound adhering to plastic.Lipophilic amides can stick to polystyrene. Use Low-Binding plates or add 0.01% Tween-20 to the assay buffer (if compatible with biology).
Crystals in frozen stock DMSO freezing artifact.This is normal. DMSO freezes at 19°C. Fully thaw and vortex before every use.
Advanced Formulation (In Vivo / High Conc.)

If the assay requires concentrations > 100 µM in aqueous buffer (e.g., for animal injection), simple DMSO dilution will fail. Use the following vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Bulking agent)

  • Protocol: Dissolve compound in DMSO first, then add PEG/Tween, and add Saline last with constant stirring.

References

  • Selleck Chemicals. Solubility & Storage Guidelines for Small Molecules. Retrieved from (Standard industry protocols for lipophilic compound handling).

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • National Institutes of Health (NIH) / NCATS. Assay Guidance Manual: Compound Management. Retrieved from (Authoritative guide on serial dilutions and solvent tolerance in HTS).

  • BenchChem.Lipoamide Solubility and Handling. (Used as a proxy for lipophilic amide handling protocols).

Sources

Application Notes & Protocols: Scalable Production of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a substituted amide with potential applications in pharmaceutical and materials science research. Two robust and industrially viable synthetic routes are presented: the classic acyl chloride pathway and a modern carbodiimide-mediated coupling reaction. The guide offers detailed, step-by-step protocols, process optimization insights, and analytical quality control procedures designed for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

3-(4-methoxyphenyl)-N-phenylpropanamide is a secondary amide comprised of a 3-(4-methoxyphenyl)propanoic acid backbone and an aniline moiety. The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of all pharmaceutical drugs, highlighting the importance of efficient and scalable amide synthesis methods.[1] While the specific applications of this target molecule are still under exploration, its structural motifs are present in various biologically active compounds.[2][3][4][5]

The primary strategic consideration for scalable production is the efficient formation of the amide bond from its constituent parts: 3-(4-methoxyphenyl)propanoic acid and aniline. This guide focuses on two primary, field-proven methodologies:

  • Route A: Acyl Chloride Formation and Subsequent Amination. A traditional, cost-effective, and high-yielding method ideal for large-scale production. It involves the activation of the carboxylic acid with a chlorinating agent, followed by a nucleophilic substitution with the amine.[6][7][]

  • Route B: Direct Amide Coupling with a Carbodiimide Reagent. A milder, one-pot procedure widely used in pharmaceutical process chemistry. This route avoids harsh acidic conditions and is valued for its operational simplicity and the ease of byproduct removal, particularly when using water-soluble carbodiimides like EDC.[6][][9]

The selection between these routes depends on factors such as cost constraints, available equipment, and the required purity profile of the final product.

Overall Synthetic Workflow

The general workflow for the production of the target compound is outlined below. It begins with commercially available starting materials and proceeds through one of the two selected synthetic routes to the final, purified product.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_end Product & Analysis SM1 3-(4-methoxyphenyl)propanoic acid (CAS: 1929-29-9) RouteA Route A: Acyl Chloride Pathway SM1->RouteA RouteB Route B: EDC Coupling SM1->RouteB SM2 Aniline (CAS: 62-53-3) SM2->RouteA SM2->RouteB Purification Purification (Recrystallization) RouteA->Purification Crude Product RouteB->Purification Crude Product Product 3-(4-methoxyphenyl)-N-phenylpropanamide QC Quality Control (HPLC, NMR, MS) Product->QC Purification->Product

Caption: High-level workflow for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide.

Materials and Reagents

The following table summarizes the key materials required for the synthesis. It is crucial to use anhydrous solvents where specified to prevent hydrolysis of reactive intermediates.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
3-(4-Methoxyphenyl)propanoic acid1929-29-9C₁₀H₁₂O₃180.20Sigma-Aldrich
Aniline62-53-3C₆H₇N93.13Major suppliers
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Major suppliers
EDC·HCl25952-53-8C₈H₁₈ClN₃191.70Major suppliers
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Major suppliers
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Major suppliers
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Major suppliers
Ethyl Acetate141-78-6C₄H₈O₂88.11Major suppliers
Hexanes110-54-3C₆H₁₄86.18Major suppliers

Detailed Synthesis Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Route A - Acyl Chloride Pathway

This two-step method is highly efficient and cost-effective for large-scale synthesis. The key is the formation of a highly reactive acyl chloride intermediate.

Step 1.1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

G cluster_reaction Reaction Scheme Acid 3-(4-methoxyphenyl)propanoic acid SOCl2 + SOCl₂ Acid->SOCl2 Solvent Toluene, Δ (Reflux) SOCl2->Solvent Product 3-(4-methoxyphenyl)propanoyl chloride Solvent->Product Byproducts + SO₂(g) + HCl(g) Product->Byproducts G Acid 3-(4-methoxyphenyl) propanoic acid EDC EDC·HCl (Coupling Agent) Acid->EDC Activation Amine Aniline Product Target Amide Amine->Product EDC->Amine Coupling Byproduct Water-Soluble Urea EDC->Byproduct Base DIPEA (Base) Base->Acid Solvent DCM (Solvent) Solvent->Acid

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield, purity, and reproducibility of this critical amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses the most common and pressing issues encountered during the synthesis. Each question represents a real-world problem, followed by a detailed diagnosis and actionable solutions grounded in established chemical principles.

Problem Area: Low or No Product Formation

Q1: My reaction shows low conversion to 3-(4-methoxyphenyl)-N-phenylpropanamide. What are the likely causes?

Low conversion is a frequent issue stemming from inadequate activation of the carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, or decomposition of reagents. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]

Diagnosis & Solutions:

  • Ineffective Carboxylic Acid Activation: This is the most common failure point.

    • If using a coupling agent (e.g., EDC, DCC): These reagents can degrade upon exposure to moisture. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates carboxyl groups but has limited stability in aqueous solutions.[3][4] N,N′-Dicyclohexylcarbodiimide (DCC) is also a common dehydrating agent but forms an insoluble byproduct, dicyclohexylurea (DCU), which can complicate purification.[3][5]

      • Action:

        • Ensure your carbodiimide reagent is fresh and has been stored under anhydrous conditions.

        • Consider pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the aniline. This can prevent side reactions between the coupling agent and the amine.[6]

        • For sterically hindered substrates or difficult couplings, switch to a more potent uronium- or phosphonium-based coupling agent like HATU or PyBOP, respectively.[3][7][8] These reagents often lead to faster reactions, higher yields, and lower racemization.[3]

  • Incomplete Acid Chloride Formation: If you are using the two-step Schotten-Baumann approach, the conversion of the carboxylic acid to 3-(4-methoxyphenyl)propanoyl chloride is critical.

    • Action:

      • Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are typically used.[9][10][11] Heating the reaction mixture with SOCl₂, sometimes to reflux, is often necessary to drive the reaction to completion.[11][12]

      • A catalytic amount of N,N-Dimethylformamide (DMF) can be added when using oxalyl chloride to generate the highly reactive Vilsmeier reagent, which accelerates the conversion.[12]

      • Ensure all moisture is excluded from the reaction, as water will hydrolyze the acid chloride back to the carboxylic acid.[13]

  • Incorrect Stoichiometry or Base: The role of the base is crucial. In the Schotten-Baumann reaction, a base is required to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[1][14][15]

    • Action:

      • Use at least two equivalents of the amine (aniline) or one equivalent of amine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9][16]

      • When using coupling agents like HATU, a non-nucleophilic base such as DIPEA is essential for the reaction mechanism.[3][17] Typically, 1.5–2.0 equivalents of base are used to maintain a pH of 8-9.[3]

Problem Area: Impure Product

Q2: I'm observing significant byproducts in my crude reaction mixture. How can I identify and minimize them?

Byproduct formation is often a result of side reactions involving the activated carboxylic acid intermediate or the coupling reagents themselves.

Diagnosis & Solutions:

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with EDC or DCC can rearrange into a stable N-acylurea byproduct if it does not react with the amine in a timely manner. This is a common cause of both reduced yield and purification difficulties.

    • Action:

      • Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][18] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[19] The EDC/HOAt/DIPEA combination has been shown to be highly efficient for a wide range of carboxylic acids.[18]

      • Lowering the reaction temperature to 0 °C can also suppress this side reaction.[19]

  • Symmetric Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it alters the stoichiometry and can lead to a more complex reaction mixture.[19]

    • Action: Control the order of addition. Add the coupling agent dropwise to a solution of the carboxylic acid, amine, and base. This maintains a low concentration of the activated intermediate, favoring the intermolecular reaction with the amine over the formation of the anhydride.[19]

  • Hydrolysis of Acid Chloride: If performing a Schotten-Baumann reaction under biphasic conditions (e.g., DCM/aqueous NaOH), vigorous stirring is essential. Poor mixing can lead to a high local concentration of hydroxide, which can hydrolyze the acid chloride back to the carboxylate salt.[1]

    • Action: Ensure rapid stirring to maximize the interfacial area between the organic and aqueous layers. Alternatively, use an aprotic organic solvent with a tertiary amine base (e.g., TEA or pyridine) to create a homogenous system.[9][10]

Q3: My final product is difficult to purify. What are the recommended recrystallization or chromatography protocols?

Purification of N-substituted amides can be challenging due to similar polarities of the product and certain byproducts, like N-acylurea.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble components.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted aniline and any tertiary amine base.

    • Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-(4-methoxyphenyl)propanoic acid.

    • Finish with a brine wash to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.

  • Recrystallization: If the crude product is a solid and of reasonable purity after the workup, recrystallization is an effective method.

    • Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Column Chromatography: For complex mixtures or to achieve the highest purity, column chromatography is necessary.[17][20]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of any impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-(4-methoxyphenyl)-N-phenylpropanamide?

Both the acid chloride (Schotten-Baumann) method and the coupling agent method are reliable, but the choice depends on the scale, available reagents, and sensitivity of the substrates.

MethodProsConsBest For
Acid Chloride (Schotten-Baumann) Inexpensive reagents (SOCl₂, oxalyl chloride).[9][11] High reactivity of the intermediate.[13][21]Requires a separate step to prepare the acid chloride.[9][10] Harsh reagents may not be suitable for complex molecules.[7] Generates acidic byproduct (HCl).[1]Large-scale synthesis where cost is a primary concern and the starting materials are robust.
Coupling Agent (e.g., EDC/HOBt, HATU) Milder reaction conditions.[6] One-pot procedure.[7] High yields and low side reactions (especially with additives).[8][18]More expensive reagents.[3] Byproducts (e.g., DCU, ureas) can complicate purification.[3][5]Laboratory-scale synthesis, complex or sensitive molecules, and when high purity is critical.

For general laboratory use, a modern coupling agent combination like HATU/DIPEA or EDC/HOAt/DIPEA in a solvent like DMF or DCM often provides the most consistent and high-yielding results with the simplest execution.[10][17][18]

Q2: How do I choose the right solvent and base?

  • Solvents: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and intermediates.

    • Dichloromethane (DCM): A good general-purpose solvent for both methods. It is volatile and easy to remove.[9]

    • N,N-Dimethylformamide (DMF): Excellent solvating properties, particularly for less soluble starting materials. Often used with coupling agents.[17][19]

    • Tetrahydrofuran (THF): Another common aprotic solvent. Anhydrous THF is recommended for optimal results, especially with carbodiimides.[6][9]

  • Bases: The base must be strong enough to neutralize acidic byproducts but should not interfere with the reaction.

    • Triethylamine (TEA) / N,N-Diisopropylethylamine (DIPEA): These are non-nucleophilic tertiary amines and are the standard choices for both methods.[9][16] DIPEA is bulkier and less nucleophilic than TEA, making it a superior choice to minimize potential side reactions.[3]

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is effective but can sometimes be more difficult to remove during workup.[10][14]

    • Aqueous NaOH (for Schotten-Baumann): Used in biphasic systems. It is inexpensive but requires vigorous mixing and can cause hydrolysis of the acid chloride.[1]

Q3: What are the key safety precautions for this synthesis?

  • Acid Chloride Formation: Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). These reactions release toxic gases (SO₂ and HCl or CO, CO₂, and HCl), which must be scrubbed or vented appropriately.[22]

  • Coupling Agents: Many coupling reagents (e.g., HATU, PyBOP) and additives (HOBt) are potentially explosive, especially when dry. Handle them with care and avoid grinding or heating the dry solids.

  • Solvents & Reagents: Aniline is toxic and readily absorbed through the skin. DCM is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Section 3: Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathways

This diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Method 1: Acid Chloride Pathway cluster_1 Method 2: Coupling Agent Pathway Acid 3-(4-methoxyphenyl)propanoic Acid Reagent1 SOCl₂ or (COCl)₂ Acid->Reagent1 Reagent2 Coupling Agent (e.g., HATU, EDC) Acid->Reagent2 Aniline Aniline Product 3-(4-methoxyphenyl)-N-phenylpropanamide Aniline->Product Aniline->Product AcidChloride Acid Chloride Intermediate AcidChloride->Product Reagent1->AcidChloride Base1 Base (e.g., Pyridine, TEA) Base1->Product ActiveEster Activated Ester Intermediate ActiveEster->Product Reagent2->ActiveEster Base2 Base (e.g., DIPEA) Base2->Product

Caption: Key synthetic routes to the target amide.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving yield issues.

G Start Low Yield Observed CheckReagents Are reagents (coupling agent, SOCl₂) fresh and anhydrous? Start->CheckReagents CheckActivation Was acid activation confirmed? CheckReagents->CheckActivation Yes Sol_ReplaceReagents Replace/dry reagents. Store under inert gas. CheckReagents->Sol_ReplaceReagents No CheckBase Is the base appropriate and stoichiometry correct? CheckActivation->CheckBase Yes Sol_ChangeMethod Switch to a more potent coupling agent (HATU) or ensure complete acid chloride formation (heat/catalyst). CheckActivation->Sol_ChangeMethod No CheckTemp Were reaction temperature and time optimal? CheckBase->CheckTemp Yes Sol_AdjustBase Use DIPEA (2 eq.) for coupling agents or TEA (≥1 eq.) for acid chloride. CheckBase->Sol_AdjustBase No Sol_OptimizeConditions Try 0°C to RT. Monitor by TLC to determine completion. CheckTemp->Sol_OptimizeConditions No End Yield Improved CheckTemp->End Yes Sol_ReplaceReagents->End Sol_ChangeMethod->End Sol_AdjustBase->End Sol_OptimizeConditions->End

Caption: A step-by-step guide to diagnosing low yield.

Section 4: Optimized Protocols

Protocol A: Synthesis via Coupling Agent (HATU)
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add aniline (1.0-1.1 eq) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.

  • In a single portion, add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq).[3]

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the mixture with ethyl acetate and proceed with the aqueous workup as described in the purification guide (Q3).

Protocol B: Synthesis via Acid Chloride (Schotten-Baumann)

Step 1: Formation of the Acid Chloride

  • In a fume hood, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

  • Carefully add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.[11]

  • Heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.[12]

  • Remove the excess SOCl₂ under reduced pressure (distillation). The crude 3-(4-methoxyphenyl)propanoyl chloride is often used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, proceed with the aqueous workup as described in the purification guide (Q3).

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Coupling Reagents. Aapptec Peptides.
  • Chemistry Schotten Baumann Reaction.
  • synthesis of amides
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
  • Amide Synthesis. Fisher Scientific.
  • Troubleshooting low yields in the DIBA-H reduction of amides. Benchchem.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Schotten Baumann Reaction. BYJU'S.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Schotten-Baumann Reaction and its Mechanism. YouTube.
  • Process optimization for acid-amine coupling: a catalytic approach.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
  • Why did my amide syntesis does not work?
  • the prepar
  • Tips and tricks for difficult amide bond form
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • N-(4-Methoxyphenyl)-3-phenylpropanamide. Virtuous Lifesciences.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. University of Michigan Library.
  • Substituted amide synthesis by amid
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. PrepChem.com.
  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (K
  • converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • Synthesis of fentanyl analogs.
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
  • Acid Chloride. BYJU'S.

Sources

Technical Support Center: N-Phenylpropanamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-phenylpropanamide (Propionanilide, CAS 620-71-3) is a fundamental amide bond formation often used as a benchmark reaction or an intermediate step in the synthesis of complex pharmaceutical scaffolds. While theoretically straightforward, researchers frequently encounter issues with low conversion rates (<50%) or poor isolated yields .

This guide addresses the mechanistic bottlenecks of the reaction. Whether you are utilizing the Schotten-Baumann conditions (acyl chloride) or thermal dehydration (anhydride/acid), the failure modes typically converge on three variables: nucleophile deactivation , electrophile hydrolysis , or competitive side reactions .

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your low conversion.

TroubleshootingTree Start Issue: Low Conversion/Yield CheckTLC 1. Check TLC/LCMS of Crude Is Starting Material (Aniline) Present? Start->CheckTLC YesSM Yes, Aniline Remains CheckTLC->YesSM Significant SM NoSM No, Aniline Consumed CheckTLC->NoSM Clean Conversion CheckReagent Check Electrophile Quality (Propionyl Chloride/Anhydride) YesSM->CheckReagent CheckWorkup Check Aqueous Phase pH Did product wash out? NoSM->CheckWorkup CheckBase Check Base Stoichiometry (Is HCl protonating Aniline?) CheckReagent->CheckBase Reagent OK Hydrolysis Diagnosis: Electrophile Hydrolysis (Moisture Contamination) CheckReagent->Hydrolysis Fuming/Precipitate Protonation Diagnosis: Nucleophile Deactivation (Aniline converted to Anilinium) CheckBase->Protonation pH < 4 CheckSide Check for Side Products (Diacylation?) CheckWorkup->CheckSide Extra Spots on TLC Solubility Diagnosis: Work-up Loss (Product lost in organic wash) CheckWorkup->Solubility Product in Aq. Layer OverReaction Diagnosis: Over-reaction (Formation of N,N-dipropionylaniline) CheckSide->OverReaction Higher Rf Spot

Figure 1: Diagnostic decision tree for isolating the cause of low yield in amide synthesis.

Technical Troubleshooting (Q&A)

Category A: Reaction Stalled (Starting Material Remains)

Q1: I am using Propionyl Chloride (1.1 equiv) and Aniline (1.0 equiv) in DCM, but the reaction stops at ~50% conversion. Why?

A: This is a classic stoichiometry error regarding HCl scavenging .

  • The Mechanism: As aniline attacks propionyl chloride, HCl is generated as a byproduct.

  • The Problem: Aniline is basic (

    
    ). The generated HCl immediately protonates the remaining unreacted aniline, forming the anilinium salt (
    
    
    
    ). The anilinium ion is non-nucleophilic and cannot attack the carbonyl carbon.
  • The Fix: You must use an auxiliary base to scavenge the HCl.

    • Option 1: Add a tertiary amine (e.g., Triethylamine or Diisopropylethylamine) in slight excess (1.2–1.5 equiv).

    • Option 2: Use the Schotten-Baumann method (biphasic NaOH/DCM). The NaOH neutralizes the HCl in the aqueous phase, keeping the aniline free in the organic phase [1].

Q2: I switched to Propionic Anhydride, but the reaction is extremely slow at room temperature.

A: Anhydrides are less electrophilic than acyl chlorides.

  • Causality: The leaving group is a carboxylate (poor leaving group) compared to a chloride ion (good leaving group).

  • The Fix:

    • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that reacts rapidly with aniline.

    • Heat: Warming the reaction to 50–60°C is often required for anhydrides if no catalyst is used.

Category B: Low Isolated Yield (Conversion was Good)

Q3: My TLC showed complete consumption of aniline, but after the acid/base wash, I recovered very little product.

A: You likely lost the product during the extraction or recrystallization steps.

  • Solubility Profile: N-phenylpropanamide has moderate solubility in organic solvents but is not completely insoluble in water, especially if substantial ethanol or methanol (co-solvents) are present.

  • Hydrolysis Risk: While amides are generally stable, prolonged exposure to strong acids or bases at high temperatures during workup can hydrolyze the amide bond back to aniline and propionic acid.

  • The Fix:

    • Ensure your aqueous washes are cold .

    • Back-extract the aqueous layer with DCM or EtOAc to recover dissolved product.

    • Verify the pH of your waste stream. If the pH is extremely low (<1), the amide oxygen can be protonated, increasing water solubility [2].

Q4: I see a second spot on TLC with a higher Rf than my product. What is it?

A: This is likely N,N-dipropionylaniline (Diacylation).

  • Cause: If you use a large excess of propionyl chloride (>2.0 equiv) and high temperatures, the secondary amide proton (

    
    ) can be deprotonated (albeit difficultly), allowing a second attack.
    
  • The Fix:

    • Control stoichiometry strictly (1.05–1.1 equiv of electrophile).

    • Keep the reaction temperature at 0°C during addition.

    • This impurity can often be removed by recrystallization from ethanol/water, as the di-acylated product has significantly different solubility properties [3].

Optimized Experimental Protocols

Method A: Acyl Chloride Route (High Throughput)

Best for: Small scale, high purity, fast reaction.

  • Preparation: In a dry 100 mL Round Bottom Flask (RBF), dissolve Aniline (10 mmol, 0.93 g) and Triethylamine (12 mmol, 1.67 mL) in anhydrous Dichloromethane (DCM) (30 mL).

  • Cooling: Place the flask in an ice bath (0°C).

  • Addition: Add Propionyl Chloride (11 mmol, 0.96 mL) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of Aniline (

      
      ) and appearance of Product (
      
      
      
      ).
  • Work-up:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine base.

    • Wash with Sat. NaHCO3 (2 x 15 mL) to remove propionic acid.

    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][2][3][4]

Method B: Anhydride Route (Green Chemistry)

Best for: Avoiding corrosive chlorides, teaching labs.

  • Mixing: In a 100 mL RBF, mix Aniline (10 mmol) and Water (30 mL).

  • Addition: Add Propionic Anhydride (12 mmol) and stir vigorously.

  • Heating: Heat to 50°C for 30 minutes. The mixture may be heterogeneous initially.[3]

  • Isolation: Cool the flask in an ice bath. The N-phenylpropanamide should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Mechanistic Insight & Visualization

Understanding the Nucleophilic Acyl Substitution mechanism is critical for troubleshooting. The reaction proceeds through a tetrahedral intermediate.

Mechanism Reactants Aniline + Propionyl Chloride Attack Nucleophilic Attack (Rate Determining Step) Reactants->Attack Tetrahedral Tetrahedral Intermediate (Zwitterionic) Attack->Tetrahedral Elimination Elimination of Cl- Tetrahedral->Elimination Collapse Protonation Deprotonation by Base Elimination->Protonation Loss of HCl Product N-Phenylpropanamide Protonation->Product

Figure 2: Step-wise mechanism of amide formation via acyl chloride.

Data Presentation

Physical & Spectral Properties

Use this data to validate your isolated product.[1]

PropertyValueNotes
Molecular Formula

Molecular Weight 149.19 g/mol
Melting Point 104–107 °CSharp mp indicates high purity [4].
Appearance White crystalline solidLeaflets or needles.
Solubility Soluble: EtOH, DCM, AcetoneInsoluble: Cold Water
1H NMR Interpretation ( , 300 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.51 Doublet (d)2HAromatic (Ortho)
7.32 Triplet (t)2HAromatic (Meta)
7.10 Triplet (t)1HAromatic (Para)
7.25 - 7.60 Broad Singlet1HN-H (Amide proton)
2.40 Quartet (q)2H

(Propionyl)
1.25 Triplet (t)3H

(Propionyl)

Note: The N-H peak is broad and its chemical shift is concentration/solvent dependent.

References

  • BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161367417, N-phenylpropanamide. Retrieved from

  • Santa Cruz Biotechnology. (2024). N-Phenylpropanamide Product Data Sheet. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Propanamide, N-phenyl- Gas Chromatography and Mass Spectra. Retrieved from

  • Leggio, A., et al. (2016).[5] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.[5] Retrieved from

Sources

Technical Support Center: Purification of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(4-methoxyphenyl)-N-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the removal of unreacted aniline from the final product. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the highest purity for your compound.

The Challenge: Aniline Contamination

The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide often involves the coupling of a carboxylic acid derivative with aniline. A common challenge in this process is the removal of excess or unreacted aniline from the reaction mixture. Aniline is a nucleophilic weak base that can be difficult to separate from the neutral amide product due to similar solubilities in many organic solvents.[1] Furthermore, aniline is prone to air oxidation, which results in the formation of colored impurities, often leading to a yellow or brown crude product.[2]

The key to successful purification lies in exploiting the fundamental chemical differences between the basic aniline and the neutral amide product.

Physicochemical Properties for Separation Strategy

Understanding the distinct properties of the reactant and product is the first step in designing an effective purification protocol.

Property3-(4-methoxyphenyl)-N-phenylpropanamide (Product)Aniline (Unreacted Starting Material)Rationale for Separation
Chemical Class AmideAromatic AmineAmides are neutral and non-ionizable under typical workup conditions.[3] Amines are basic.
Basicity (pKa of Conjugate Acid) N/A (Neutral)~4.6[2][4][5][6]Aniline's basicity allows it to be protonated by acid to form a water-soluble salt.
Solubility Soluble in organic solvents (EtOAc, DCM, Acetone); Insoluble in water.Slightly soluble in water (~3.6 g/100 mL); Miscible with most organic solvents.[1][2][7]The protonated form (anilinium chloride) is highly soluble in water, enabling separation by extraction.
Polarity Moderately polarLess polar than the amide in its free base formThis difference in polarity allows for separation using silica gel column chromatography.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is dark yellow or brown after the reaction. Is this expected, and can it be removed?

A: Yes, this is a very common observation. Aniline is susceptible to oxidation when exposed to air, forming strongly colored impurities.[2] This discoloration does not typically affect the integrity of your amide product. The purification methods detailed below, particularly the acidic wash and chromatography, are highly effective at removing both the unreacted aniline and these colored oxidation byproducts, yielding a white or off-white solid.

Q2: I performed a dilute acid wash, but my TLC analysis still shows a significant amount of aniline. What could have gone wrong?

A: This is a frequent issue that can usually be traced to one of four factors:

  • Insufficient Acid: You may not have used enough acid to protonate all the aniline. The aqueous layer's pH should be acidic (pH 1-2) after the extraction. You can test this with pH paper.

  • Inefficient Mixing: The separation of aniline into the aqueous layer is a phase-transfer process. Insufficiently vigorous shaking of the separatory funnel leads to an incomplete extraction. Ensure you are shaking the funnel for at least 30-60 seconds, venting frequently.

  • Insufficient Number of Washes: A single wash is often not enough. For complete removal, it is recommended to perform at least 2 to 3 sequential washes with the acidic solution.[8]

  • Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, the separation will be poor. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.

Q3: Which purification method is the best choice: liquid-liquid extraction, column chromatography, or recrystallization?

A: The optimal method depends on the scale of your reaction, the purity of your crude product, and your final purity requirements. The following flowchart can guide your decision.

G start Crude Reaction Mixture is_major_impurity Is aniline the major impurity? start->is_major_impurity acid_wash Perform Acidic Liquid-Liquid Extraction is_major_impurity->acid_wash Yes column Perform Silica Gel Column Chromatography is_major_impurity->column No / Multiple Impurities check_purity_1 Check Purity (TLC/NMR) acid_wash->check_purity_1 is_pure_enough Is it >95% pure? check_purity_1->is_pure_enough recrystallize Recrystallize for Final Purity is_pure_enough->recrystallize No stop Pure Product is_pure_enough->stop Yes recrystallize->stop check_purity_2 Check Purity (TLC/NMR) column->check_purity_2 is_pure_enough_2 Is it >95% pure? check_purity_2->is_pure_enough_2 is_pure_enough_2->recrystallize No is_pure_enough_2->stop Yes

Caption: Decision flowchart for selecting the appropriate purification strategy.

Q4: My amide product seems to be acid-sensitive and degrades during the acidic wash. What are my options?

A: While most amides are stable to brief exposure to dilute acids, some structures can be sensitive.[9] If you suspect degradation, you have several alternatives:

  • Use a Milder Acid: Instead of 1M HCl, try a wash with a saturated ammonium chloride (NH₄Cl) solution, which is less acidic.

  • Scavenger Resins: Use an acidic ion-exchange resin (e.g., Dowex® or Amberlyst®).[10] You can either stir the resin with the crude product solution or pass the solution through a plug of the resin. The basic aniline will be trapped on the resin, while your neutral amide passes through.

  • Direct Chromatography: Skip the aqueous workup and directly purify the crude mixture using column chromatography. The aniline will separate from your product on the silica gel.

Q5: What is a good solvent system for column chromatography and TLC analysis?

A: A good starting point for both TLC and column chromatography is a mixture of a non-polar and a polar solvent. For 3-(4-methoxyphenyl)-N-phenylpropanamide, the polarity is moderate.

ApplicationRecommended Solvent SystemNotes
TLC Analysis 3:1 Hexanes : Ethyl AcetateAniline should have a slightly higher Rf than the more polar amide product. Visualize under UV light (254 nm).
Column Chromatography Gradient elution from 9:1 to 3:1 Hexanes : Ethyl AcetateStarting with a less polar mixture will elute non-polar impurities first. Gradually increasing the polarity will then elute your product.

Detailed Experimental Protocols

Protocol 1: Purification by Acidic Liquid-Liquid Extraction

This method is the most common and efficient for removing large quantities of aniline. It leverages the basicity of aniline to convert it into a water-soluble salt.

G A 1. Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate). B 2. Transfer to a separatory funnel. A->B C 3. Add 1M HCl solution (equal volume). B->C D 4. Shake vigorously for 30-60s, venting frequently. C->D E 5. Allow layers to separate. D->E F 6. Drain the lower aqueous layer (contains anilinium chloride). E->F G 7. Repeat wash with 1M HCl (2 more times). F->G H 8. Wash with saturated NaHCO3 solution to neutralize any remaining acid. G->H I 9. Wash with brine to remove bulk water. H->I J 10. Dry organic layer over Na2SO4 or MgSO4, filter, and evaporate solvent. I->J

Caption: Workflow for removal of aniline via acidic liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Allow the funnel to stand until the two layers have fully separated. The lower, aqueous layer contains the protonated anilinium chloride salt.[8][11]

  • Drain and discard the lower aqueous layer.

  • Repeat the wash process (steps 3-6) two more times with fresh portions of 1M HCl to ensure complete removal of aniline.

  • To remove any residual acid from the organic layer, wash with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Perform a final wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic layer.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the organic solvent in vacuo to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing multiple impurities or for when acidic washes are not suitable.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve a minimum amount of the crude product in the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elute the Column: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Collect Fractions: Collect fractions sequentially as the solvent runs through the column.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-(4-methoxyphenyl)-N-phenylpropanamide.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly crystalline, pure product after initial purification by extraction or chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent pair. A good single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common two-solvent system for amides is ethanol/water or ethyl acetate/heptane.[12][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the semi-purified product in the minimum amount of boiling solvent (or the more soluble solvent of a pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: While the solution is hot, add the second solvent (the "anti-solvent" in which the product is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to redissolve the precipitate, then allow it to cool slowly.[12]

  • Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and dry them under a vacuum to remove any residual solvent.

References

  • Aniline - Wikipedia. Wikipedia. [Link]

  • Aniline - Sciencemadness Wiki. Sciencemadness. [Link]

  • Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • an introduction to phenylamine (aniline). Chemguide. [Link]

  • Amines. Columbia University. [Link]

  • pKa of Aniline. vCalc. [Link]

  • CHM 230 predict acidity of aniline 3 6. YouTube. [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Amide Column. GL Sciences. [Link]

  • How to separate amides from free amine. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • N-(4-Methoxyphenyl)-3-phenylpropanamide. Virtuous Lifesciences. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Amide or Amino HPLC Columns What are the Differences. Hawach Scientific. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

  • How to remove aniline from reaction mixture. ResearchGate. [Link]

  • 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. PubChem. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]

  • Purification of amine reaction mixtures.
  • 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. Chemsrc. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Purify and dry aniline? Reddit. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]

  • Synthesis of fentanyl analogs.
  • Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. ResearchGate. [Link]

Sources

optimizing reaction temperature for amide coupling of phenylpropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature for Phenylpropanamide Coupling Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: The "Triage" Matrix

Before altering your reaction temperature, identify your specific failure mode. Phenylpropanamides (derivatives of hydrocinnamic or cinnamic acid) present unique challenges due to the potential for


-proton acidity (in saturated forms) and conjugation-reduced electrophilicity (in unsaturated forms).
SymptomProbable CauseTemperature DiagnosisRecommended Action
Racemization (

-center)
Oxazolone formation via

-deprotonation.
Too High. Heat accelerates oxazolone formation faster than amide coupling.Cool down. Operate at 0°C. Switch base to collidine or use T3P (see Protocol B).
Low Conversion Steric hindrance or low amine nucleophilicity.Too Low. Activation energy barrier not met.Heat cautiously. If chiral, switch to T3P/Pyridine (allows heat w/o racemization). If achiral, reflux in toluene/DMF.
Rearrangement Product (N-acyl urea)Carbodiimide (EDC/DCC) failure.Too High. At

, O-acyl isourea rearranges to stable N-acyl urea.
Maintain <0°C for activation step. Switch to phosphonium/uronium reagents (HATU/PyBOP).
Oligomerization Double activation of dicarboxylic acids.Variable. often concentration/temp dependent.Control Exotherm. Add reagent dropwise at -10°C.

Decision Logic: Selecting the Right Workflow

Do not guess the temperature. Follow this logic path to determine the optimal thermal window based on your substrate's structural risks.

TemperatureOptimization Start Start: Phenylpropanamide Substrate IsChiral Is the u03B1-carbon chiral? Start->IsChiral IsConjugated Is it u03B1,u03B2-unsaturated? (Cinnamic acid deriv.) IsChiral->IsConjugated No Steric Is the amine sterically hindered? IsChiral->Steric Yes (Risk of Racemization) MethodB Protocol B: Low-Epimerization Thermal (T3P/Pyridine, RT u2192 50u00B0C) IsConjugated->MethodB Yes (Low Reactivity) MethodC Protocol C: Acid Chloride Activation (SOCl2, Reflux u2192 0u00B0C coupling) IsConjugated->MethodC No (Saturated, Achiral) MethodA Protocol A: Standard Cold-Start (HATU/DIPEA, 0u00B0C u2192 RT) Steric->MethodA No (Standard) Steric->MethodB Yes (Needs Heat)

Figure 1: Decision tree for selecting reaction temperature and coupling reagents based on substrate chirality and steric hindrance.

Experimental Protocols

Protocol A: The "Cold-Start" Standard (HATU/DIPEA)

Best for: Chiral phenylpropanamides with standard amines.

The Science: HATU is highly reactive, allowing coupling at low temperatures to kinetically favor amide formation over oxazolone-mediated racemization.

  • Dissolution: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice/water bath. Allow to equilibrate for 10 minutes.

  • Base Addition: Add DIPEA (2.0–3.0 eq) dropwise. Note: Exotherm control is critical here.

  • Activation: Add HATU (1.1 eq) in one portion.

  • Ramp: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (20–25°C) .

  • Monitoring: Check LCMS after 2 hours. Do not heat above 30°C.

Protocol B: The T3P Thermal Method (Low Epimerization)

Best for: Sterically hindered amines or electron-deficient anilines requiring heat.

The Science: Propylphosphonic anhydride (T3P) exhibits a unique mechanism where the byproduct is a water-soluble phosphonate. Crucially, studies by Dunetz et al. (Pfizer) demonstrated that T3P/Pyridine maintains chiral integrity even at elevated temperatures (50–80°C), unlike HATU or EDC.

  • Setup: Combine Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent preferred).

  • Base: Add Pyridine (2.5 eq). Do not use DIPEA; Pyridine is essential for the low-racemization mechanism.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq).

  • Temperature:

    • Initial: Stir at Room Temperature for 1 hour.

    • Optimization: If conversion is <50%, heat to 50°C . T3P is stable and racemization is suppressed by the pyridine salt effect.

  • Workup: Wash with water/bicarb. The phosphorous byproduct washes away, simplifying purification.[1]

Deep Dive FAQs (Troubleshooting & Mechanism)

Q1: Why does temperature spike racemization specifically in phenylpropanamides?

A: Phenylpropanamides (saturated) possess an


-proton. Under basic conditions and elevated temperatures, the activated ester intermediate can cyclize to form an oxazolone (azlactone) . The 

-proton of the oxazolone is highly acidic (

), allowing rapid deprotonation and reporotonation, leading to a racemic mixture.
  • Rule of Thumb: Every 10°C increase roughly doubles the rate of oxazolone formation. Keep it cold (0°C) unless using T3P.

Q2: I am using EDC/HOBt, but my yield drops significantly above 25°C. Why?

A: This is a classic "N-acyl urea" failure. At temperatures >0°C (and especially >20°C), the reactive O-acyl isourea intermediate undergoes an intramolecular


 acyl migration. This forms a stable, unreactive N-acyl urea byproduct.
  • Fix: If you must use carbodiimides, perform the activation step at -10°C to 0°C for at least 30 minutes before adding the amine.

Q3: Can I use acid chlorides for these substrates?

A: Only if the substrate is achiral . Converting a chiral phenylpropanoid acid to an acid chloride (using


 or oxalyl chloride) almost invariably leads to racemization via the ketene mechanism or chloride-induced oxazolone formation.
  • Exception: For cinnamic acid (unsaturated, achiral), acid chloride formation at reflux followed by coupling at 0°C is the most cost-effective method.

References

  • Valeur, E., & Bradley, M. (2009).[2][3][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[3]

  • Dunetz, J. R., & Magano, J. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9][10] Organic Process Research & Development, 20(2), 140–177.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters, 13(19), 5048–5051.

Sources

Technical Support Center: Resolving Solubility Challenges for 3-(4-methoxyphenyl)-N-phenylpropanamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Researchers working with novel small molecules, such as the lipophilic amide 3-(4-methoxyphenyl)-N-phenylpropanamide, frequently utilize Dimethyl Sulfoxide (DMSO) as the solvent of choice for creating concentrated stock solutions.[1][2] Its broad solvency power is essential for drug discovery and high-throughput screening. However, the unique physicochemical properties of DMSO can present significant challenges, leading to incomplete dissolution, precipitation, and ultimately, compromised experimental integrity.

This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving solubility issues with 3-(4-methoxyphenyl)-N-phenylpropanamide in DMSO. We move beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose problems effectively and ensure the reliability of your stock solutions.

Section 1: Foundational Knowledge - Understanding the Key Players

A clear understanding of both the solute and the solvent is the first step in troubleshooting.

Q1: What are the relevant physicochemical properties of 3-(4-methoxyphenyl)-N-phenylpropanamide?

3-(4-methoxyphenyl)-N-phenylpropanamide is a synthetic organic compound containing both amide and ether functionalities. While specific experimental solubility data is not widely published, its structure allows us to infer key properties relevant to its behavior in solution.

Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-N-phenylpropanamide

Property Value Source
Molecular Formula C₁₆H₁₅NO₃ [3]
Molecular Weight 269.29 g/mol [3]
Structure Contains an aromatic methoxy group, a propanamide linker, and a phenyl group. [3]

| Predicted Nature | The presence of multiple aromatic rings and limited polar groups suggests the compound is likely lipophilic and poorly soluble in aqueous solutions. Polyamides with similar structures are generally soluble in polar aprotic solvents like DMSO.[4][5] | N/A |

The key takeaway is that the compound's structure necessitates a powerful organic solvent like DMSO for initial dissolution.

Q2: What makes DMSO a good, but challenging, solvent?

DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate protons to form hydrogen bonds.[1][6] This allows it to dissolve an exceptionally wide range of both polar and nonpolar compounds.[1] However, its most critical properties for solubility troubleshooting are its hygroscopicity and high freezing point.

Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)

Property Value Significance in the Lab Source
Hygroscopicity High Readily absorbs atmospheric moisture. This absorbed water dramatically decreases the solubility of lipophilic compounds, often causing precipitation.[7][8][9] [7]
Freezing Point 18.5 °C (65.3 °F) Pure DMSO is a solid at or just below standard room temperature. Water contamination significantly lowers its freezing point.[1][8] [1]
Boiling Point 189 °C (372 °F) Evaporates slowly at room temperature, which helps maintain concentration, but makes it very difficult to remove from a sample via rotary evaporation.[1] [1]

| Miscibility | Miscible with water and a wide range of organic solvents. | Excellent for preparing stock solutions that will be further diluted in aqueous media for biological assays.[1][10] |[1] |

The single most common cause of a well-dissolved compound precipitating from DMSO is the absorption of water.[7][11]

Section 2: Troubleshooting Guide - A Diagnostic Workflow

When encountering a solubility issue, a systematic approach is crucial. Use the following workflow to diagnose the potential cause and identify the correct solution.

G start START: Compound fails to dissolve or precipitates from DMSO. q_dmso Was the DMSO anhydrous (≥99.9%) and from a properly stored, fresh bottle? start->q_dmso q_procedure Was an optimized dissolution procedure used (Vortex, Heat, Sonication)? q_dmso->q_procedure Yes sol_dmso SOLUTION: Use high-purity, anhydrous DMSO. Refer to FAQ 3 for handling and storage. q_dmso->sol_dmso No q_storage Was the stock solution stored correctly? (Aliquoted, -20°C/-80°C, protected from moisture) q_procedure->q_storage Yes sol_procedure SOLUTION: Follow the Best-Practice Protocol for Stock Solution Preparation. Refer to FAQ 1. q_procedure->sol_procedure No q_concentration Is the target concentration empirically too high for the compound? q_storage->q_concentration Yes sol_storage SOLUTION: Review stock solution handling. Refer to FAQ 2 for re-solubilization and prevention strategies. q_storage->sol_storage No sol_concentration SOLUTION: Determine the compound's maximum solubility. Refer to FAQ 4 for the protocol. q_concentration->sol_concentration Yes/Unsure end_node SUCCESS: Clear, stable stock solution achieved. q_concentration->end_node No

Caption: Troubleshooting Workflow for Solubility Issues.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section provides detailed answers and step-by-step protocols to address the issues identified in the diagnostic workflow.

FAQ 1: My compound won't dissolve completely upon initial preparation. What should I do?

Cause: Incomplete dissolution is often due to insufficient energy input to overcome the compound's crystal lattice energy or the use of suboptimal solvent conditions.

Solution: Follow a systematic, multi-step dissolution protocol. Simply adding solvent to a powder and vortexing is often not enough for poorly soluble compounds.

Experimental Protocol: Best-Practice for Preparing a Concentrated Stock Solution

  • Equilibrate: Allow the vial of solid 3-(4-methoxyphenyl)-N-phenylpropanamide to reach room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[7]

  • Weigh: Accurately weigh the desired amount of compound into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous, ≥99.9% purity DMSO to achieve the target concentration.[12]

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.[7]

  • Gentle Heating (Optional but Recommended): If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the system, promoting dissolution.[7] Avoid excessive heat, which could degrade the compound.[13]

  • Sonication: Following warming, place the tube in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, greatly facilitating dissolution.[7][14]

  • Final Inspection: The solution should be completely clear, with no visible particulates. If it is, proceed to storage. If not, repeat steps 5 and 6. If it still fails to dissolve, your target concentration may be too high (see FAQ 4).

G cluster_prep Stock Solution Preparation Workflow A 1. Equilibrate Compound to RT B 2. Weigh Solid into Tube A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex (1-2 min) C->D E 5. Gentle Heat (37°C, 5-10 min) D->E F 6. Sonicate (10-15 min) E->F G 7. Inspect for Clarity F->G H Store Solution (See FAQ 2) G->H Clear I Re-evaluate Concentration (See FAQ 4) G->I Not Clear

Caption: Best-Practice Workflow for Stock Solution Preparation.

FAQ 2: My stock solution was clear, but now there is a precipitate. Why did this happen and can I fix it?

Cause: The most likely culprit is that the DMSO has absorbed atmospheric water, reducing its solvating power for your lipophilic compound.[7] This process is accelerated by repeated freeze-thaw cycles, which provide the energy for dissolved molecules to rearrange into a more stable, less soluble crystalline form.[8][14]

Solution:

  • Prevention (Primary Goal): Prevention is far more effective than trying to fix a crashed-out solution.

    • Aliquot: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed tubes.[7][15] This minimizes both water exposure from opening the main stock and the damage from freeze-thaw cycles.

    • Proper Storage: Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≥6 months).[15]

  • Re-solubilization (Secondary Action):

    • You can attempt to re-dissolve the precipitate by repeating the gentle heating (37°C) and sonication steps from the preparation protocol (FAQ 1).

    • Crucial Caveat: Be aware that even if the compound appears to redissolve, it may have undergone a polymorphic change to a less soluble, more stable crystalline form. The solution may be supersaturated and prone to crashing out again.[8] It is always best to use a freshly prepared stock for critical experiments.

FAQ 3: How does the quality and handling of DMSO affect solubility?

Cause: Not all DMSO is created equal. The purity and, most importantly, the water content of your DMSO are critical variables that directly impact its performance.

Solution:

  • Choose the Right Grade: Always use a high-purity, anhydrous grade of DMSO. For cell-based assays, a sterile-filtered, molecular biology grade is recommended.[12]

  • Procurement and Storage:

    • Purchase DMSO in small-volume bottles to minimize the time a bottle is open and exposed to air.

    • Upon opening, use a needle and syringe to withdraw the solvent rather than repeatedly opening the cap.

    • Store DMSO bottles tightly sealed, with paraffin film wrapped around the cap, inside a desiccator to protect from humidity.[7]

Table 3: Recommended DMSO Grades for Stock Solutions

Grade Purity Key Features & Use Case Source
Anhydrous ≥99.9% Low water content is essential to prevent compound precipitation. Ideal for initial stock preparation of sensitive compounds. [12]
Molecular Biology Grade ≥99.9% Tested for the absence of nucleases and proteases. Use when stocks will be diluted for cell culture or enzymatic assays. [12]

| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical applications. |[12] |

FAQ 4: What is the maximum practical concentration I can achieve?

Cause: Every compound has a finite solubility limit in a given solvent. Attempting to create a solution above this limit will result in a suspension, not a true solution, leading to inaccurate dosing in subsequent experiments.

Solution: If you require a very high concentration and are facing issues, you must empirically determine the compound's maximum kinetic solubility.

Experimental Protocol: Determining Maximum Kinetic Solubility

  • Weigh out a fixed, substantial amount of your compound (e.g., 5 mg) into a small vial.

  • Add a small, precise volume of anhydrous DMSO (e.g., 25 µL).

  • Follow the full dissolution protocol (vortex, heat, sonicate).

  • If the compound dissolves completely, add another small, precise aliquot of DMSO (e.g., 5 µL) and repeat the dissolution process.

  • Continue this process of adding small volumes of DMSO until a point is reached where a persistent solid/precipitate remains even after heating and sonication.

  • Calculate the concentration based on the total volume of DMSO added just before the final, insoluble addition. This value represents a good estimate of the maximum practical (kinetic) solubility for preparing stock solutions.

FAQ 5: I'm diluting my DMSO stock into an aqueous buffer for an assay and it's crashing out. How can I prevent this?

Cause: This is a classic example of solvent-shifting precipitation. The compound is soluble in the high-DMSO environment of the stock but insoluble when rapidly shifted to a predominantly aqueous environment.

Solution:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent effects and cytotoxicity.[15]

  • Use Stepwise Dilution: Do not add the DMSO stock directly to the final large volume of buffer. Instead, perform one or more intermediate dilution steps in buffer or media. This gradual reduction in the organic solvent concentration is less of a "shock" to the compound and can help keep it in solution.[15]

  • Increase Mixing Energy: When adding the stock (or intermediate dilution) to the final buffer, ensure the buffer is being vortexed or rapidly mixed to promote immediate dispersion and avoid localized high concentrations that can nucleate precipitation.

Section 4: Summary of Best Practices

  • Start with the Best: Always use fresh, anhydrous (≥99.9% purity), high-quality DMSO from small, tightly sealed bottles.

  • Prevent Water Contamination: Equilibrate all reagents to room temperature before opening and store DMSO in a desiccator.

  • Use Mechanical Energy: Do not rely on vortexing alone. Incorporate gentle warming (37°C) and sonication into your standard dissolution protocol.

  • Aliquot for Stability: Immediately after preparation, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and moisture exposure.

  • Store Cold and Dry: Store aliquots at -20°C or -80°C.

  • Dilute with Care: When moving to aqueous systems, use a stepwise dilution method and ensure the final DMSO concentration is minimal.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 324545, 3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • St-Pierre, J. P., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?. Retrieved from [Link]

  • Zhang, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

Sources

minimizing side reactions during 3-(4-methoxyphenyl)-N-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide . It is designed to troubleshoot and optimize the amidation reaction between 3-(4-methoxyphenyl)propanoic acid and aniline .[1]

Ticket ID: #SYN-4MEO-ANILIDE Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield[1]

Executive Summary & Reaction Logic

You are synthesizing an amide from an electron-rich carboxylic acid and a weak nucleophile (aniline).[1]

  • The Challenge: Aniline (

    
    ) is significantly less nucleophilic than aliphatic amines (
    
    
    
    ). Standard coupling protocols often stall, leading to active ester hydrolysis or rearrangement side products.[1]
  • The Solution: The reaction requires high-efficiency activation (Acid Chloride or HATU) and rigorous water exclusion to prevent hydrolysis of the stalled intermediate.

Core Reaction Scheme

The target molecule is assembled via nucleophilic acyl substitution.[1]



Critical Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark/black, and yield is low."

Diagnosis: Aniline Oxidation (Quinone Formation). Aniline is highly susceptible to oxidation by air, forming colored impurities (azobenzene, quinones) that act as radical scavengers or simply contaminate the product. Corrective Action:

  • Inspect your Aniline: If the liquid is yellow/brown, it is degraded.[1]

  • Purification Protocol: Distill aniline over zinc dust before use. Store under Argon/Nitrogen.[1]

  • Reaction Environment: Degas your solvent (sparge with

    
     for 15 mins) before adding aniline.
    
Issue 2: "I see a new spot on TLC that isn't product or starting material (using EDC/DCC)."

Diagnosis: N-Acylurea Rearrangement. Because aniline is a slow nucleophile, the O-acylisourea intermediate (formed by carbodiimides) lives longer.[1] It can rearrange via an intramolecular mechanism to form a stable, unreactive N-acylurea byproduct.[1] Corrective Action:

  • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride).[1] These reagents drive faster kinetics for anilines.[1]

  • Additives: If you must use EDC, you must use HOBt or HOAt (1.2 eq).[1] The intermediate active ester (OBt-ester) is less prone to rearrangement than the O-acylisourea.[1]

Issue 3: "The Acid Chloride route gave a solid precipitate immediately, but conversion stopped."

Diagnosis: Amine Salt Formation (Protonation). The reaction generates HCl. Since aniline is basic, it reacts with HCl to form Anilinium Chloride (


), which is non-nucleophilic .[1]
Corrective Action: 
  • Stoichiometry Check: You need a base scavenger .[1]

    • Option A: Use 2.2 equivalents of aniline (sacrificial base).[1]

    • Option B: Use 1.1 eq Aniline + 1.5 eq Triethylamine (TEA) or DIPEA.[1]

  • Order of Addition: Add the Acid Chloride slowly to the solution of Aniline + Base at 0°C to control the exotherm.

Minimized Side-Reaction Pathways (Visualization)

The following diagram details the mechanistic pathways. The Green path is desired. Red paths are side reactions caused by moisture or slow kinetics.[1]

ReactionPathways Acid 3-(4-MeO-Ph)propanoic Acid Activation Activation Step (SOCl2 or EDC) Acid->Activation Intermediate Activated Intermediate (Acid Chloride / O-Acylisourea) Activation->Intermediate Product Target Amide (Success) Intermediate->Product + Aniline (Fast) Hydrolysis Hydrolysis (Reverts to Acid) Intermediate->Hydrolysis + H2O (Moisture) NAcylurea N-Acylurea (Stable Byproduct) Intermediate->NAcylurea Slow Kinetics (No HOBt) Aniline Aniline (PhNH2) Salt Anilinium Salt (Stalls Reaction) Aniline->Salt + HCl (No Base)

Caption: Mechanistic flow showing the critical divergence between successful amidation (Green) and common failure modes (Red).

Optimized Experimental Protocols

Method A: Acid Chloride (Recommended for Scale/Purity)

Best for: High yields, easy purification, avoiding rearrangement byproducts.

ParameterSpecificationReason
Solvent DCM (Dichloromethane)Good solubility for both reactants.[1]
Activation Thionyl Chloride (

)
Converts acid to highly reactive acid chloride.
Base Triethylamine (

)
Scavenges HCl to keep aniline nucleophilic.
Temp 0°C

RT
Controls exotherm to prevent decomposition.[1]

Protocol:

  • Activation: Dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops).[1] Add

    
     (1.2 eq) dropwise.[1] Reflux for 1 hour. Evaporate solvent/excess 
    
    
    
    (azeotrope with toluene if possible) to get the crude Acid Chloride.
  • Coupling: Dissolve Aniline (1.05 eq) and

    
     (1.5 eq) in dry DCM. Cool to 0°C.[1]
    
  • Addition: Dissolve the crude Acid Chloride in DCM and add dropwise to the Aniline solution.

  • Workup: Stir 2h at RT. Wash with 1M HCl (removes unreacted aniline), then Sat.

    
      (removes unreacted acid), then Brine.[1] Dry over 
    
    
    
    .[1]
Method B: HATU Coupling (Recommended for Small Scale)

Best for: Convenience, mild conditions, library synthesis.

Protocol:

  • Dissolve Acid (1.0 eq) in dry DMF.

  • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 mins (Pre-activation).

  • Add Aniline (1.1 eq).[1]

  • Stir at RT for 4-16 hours.

  • Purification: Dilute with EtOAc. Wash extensively with 1M HCl (3x) and 5% LiCl (to remove DMF).

Purification & Quality Control Logic

The most effective way to ensure purity is to exploit the acid/base properties of the impurities.[1]

WorkupLogic Crude Crude Reaction Mixture (Product, Aniline, Acid) AcidWash Wash with 1M HCl Crude->AcidWash OrganicLayer Organic Layer AcidWash->OrganicLayer Contains Product & Acid AqueousAcid Aq. Waste: Anilinium Salt AcidWash->AqueousAcid Removes Aniline BaseWash Wash with Sat. NaHCO3 BaseWash->OrganicLayer Pure Product AqueousBase Aq. Waste: Carboxylate Salt BaseWash->AqueousBase Removes Unreacted Acid OrganicLayer->BaseWash

Caption: Liquid-liquid extraction logic to remove unreacted starting materials without chromatography.

Final QC Checklist
  • 1H NMR: Check for the disappearance of the aniline

    
     broad singlet (~3.5 ppm) and the appearance of the amide 
    
    
    
    (usually ~7-9 ppm).
  • Melting Point: Compare with literature values for N-phenylpropanamides.

  • Color: Product should be off-white/white. Yellow/Brown indicates aniline oxidation contaminants (recrystallize from Ethanol/Water).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Allen, C. L., & Williams, J. M. J. (2011).[1] Amide formation from carboxylic acids and amines.[1][2][3][5][7] Chemical Society Reviews, 40, 3405-3415.[1]

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling with Electron-Rich Amines. BenchChem Knowledge Base.[1]

Sources

purification challenges of 3-(4-methoxyphenyl)-N-phenylpropanamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-(4-methoxyphenyl)-N-phenylpropanamide

Case ID: PRO-AMIDE-004 Status: Active Guide

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-(4-methoxyphenyl)-N-phenylpropanamide via a coupling reaction (e.g., DCC/EDC or Schotten-Baumann) between 3-(4-methoxyphenyl)propanoic acid and aniline .

While this secondary amide is stable, purification is frequently complicated by three specific factors:

  • The "Sticky" Aniline: Unreacted aniline drags on silica gel, co-eluting with your product.

  • The Urea Nightmare (DCU): If you used DCC, the dicyclohexylurea byproduct is notoriously difficult to remove completely.[1]

  • Amide Tailing: The amide hydrogen (N-H) acts as a hydrogen bond donor to silica silanols, causing peak broadening.

This guide prioritizes pre-column interventions . Experience shows that 80% of purification failures with this molecule occur because the user attempted to separate impurities on the column that should have been removed during workup.

Module 1: Pre-Column Diagnostics (The "Golden Ticket")

Q: My TLC shows a spot very close to my product. Is it aniline? A: Likely. Aniline has a similar polarity to secondary amides in standard Hexane/EtOAc systems.

The Fix: Chemical Washing (Liquid-Liquid Extraction) Do not load this mixture onto a column yet. You can exploit the basicity of aniline.

  • Dissolve your crude mixture in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M HCl .

    • Mechanism:[1][2][3][4][5] Aniline is protonated to the anilinium salt (

      
      ), which is water-soluble. Your amide remains neutral and stays in the organic layer.
      
  • Wash 2x with Saturated NaHCO₃ .

    • Mechanism:[1][2][3][4][5] Removes unreacted 3-(4-methoxyphenyl)propanoic acid as the carboxylate salt.

  • Dry over MgSO₄ and concentrate.

Result: Your crude is now free of starting materials. You only need to separate the coupling reagents and side products.

Module 2: The DCU Protocol (If DCC was used)

Q: I have a white solid that won't dissolve, or it precipitates on my column. What is it? A: This is Dicyclohexylurea (DCU). It is the thermodynamic sink of the DCC coupling reaction. It is sparingly soluble in almost everything, which makes it a "ghost" contaminant that streaks through columns.

The Protocol: Cold Precipitation

  • Solvent Switch: Suspend your crude solid in cold Acetone or Acetonitrile (ACN) (0°C).

  • Filtration: DCU is highly insoluble in cold ACN. Filter the suspension through a sintered glass funnel or Celite pad.[1]

  • Filtrate: Your amide is in the filtrate.

  • Column Loading: Do not load the column with DCM if you suspect DCU remains. Use a "Solid Load" technique (adsorb crude onto silica) to prevent DCU from clogging the top frit.

Module 3: Column Chromatography Strategy

Stationary Phase & Solvent Selection

Q: Which solvent system gives the best separation? A: While Hexane/EtOAc is standard, it often fails to separate the amide from similar polarity byproducts.

Solvent SystemStrengthApplication
Hexane / EtOAc StandardGood starting point.[3][6][7][8] Try a gradient from 10% to 50% EtOAc.
Toluene / EtOAc High SelectivityRecommended. The aromatic toluene interacts with the two phenyl rings of your molecule (pi-pi stacking), often separating it from non-aromatic impurities like DCU.
DCM / MeOH High PolarityUse only if the product is stuck. Avoid if DCU is present (DCU dissolves slightly in DCM and will contaminate fractions).
Troubleshooting Tailing

Q: My product peak is broad and tails (streaks) on the column. A: This is caused by the amide N-H donating a hydrogen bond to the acidic silanol (Si-OH) groups on the silica surface.

The Fix: The "Pre-Elution" Column Wash Before loading your sample, flush the column with 1% Triethylamine (Et₃N) in Hexane, then flush with pure Hexane.

  • Mechanism:[1][2][3][4][5] The amine neutralizes the most active acidic sites on the silica.

  • Warning: Do not put Et₃N in your actual mobile phase unless necessary, as it can be hard to remove from the final solid.

Module 4: Visualization & Logic Flow

Workflow: Purification Decision Matrix

This diagram illustrates the logic flow for purifying 3-(4-methoxyphenyl)-N-phenylpropanamide, prioritizing chemical separation over chromatographic separation.

PurificationStrategy Start Crude Reaction Mixture CheckDCU Coupling Reagent Used? Start->CheckDCU Precipitate Precipitate in Cold ACN Filter off DCU Solid CheckDCU->Precipitate DCC Used AcidWash Wash w/ 1M HCl (Removes Aniline) CheckDCU->AcidWash EDC/HATU Used Precipitate->AcidWash BaseWash Wash w/ Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash TLC_Check TLC Analysis (Toluene/EtOAc 7:3) BaseWash->TLC_Check Column Flash Column (Gradient Elution) TLC_Check->Column Multiple Spots (Low Purity) Recryst Recrystallization (EtOH/Water) TLC_Check->Recryst Single Spot (High Purity) Final Pure Amide Column->Final Recryst->Final

Caption: Decision matrix prioritizing liquid-liquid extraction (green nodes) to remove ionic precursors before chromatography.

Module 5: Post-Column Crystallization

Q: I ran the column, but the oil won't solidify, or it's slightly yellow. A: Substituted propanamides are often solids, but trace solvent impurities can keep them as oils ("oiling out").

The Protocol:

  • Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .

  • Add warm water dropwise until the solution turns slightly cloudy.

  • Heat slightly to clarify, then let it cool slowly to room temperature, then 4°C.

  • Why this works: The hydrophobic methoxy-phenyl and phenyl groups drive the lattice formation in the presence of water (antisolvent).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and purification of amides).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] The Journal of Organic Chemistry, 43(14), 2923–2925.[8] (The foundational text for flash chromatography mechanics).

  • Biotage. (2023).[9] Strategies for the Removal of DCC and DCU. Biotage Technical Notes. (Specific protocols for urea byproduct removal).

  • Thermo Fisher Scientific. (2024). Phenyl Column Chemistry and Selectivity. (Explains the pi-pi interaction benefits of aromatic solvents/columns).

Sources

Technical Support Center: Stability of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and standardized protocols for assessing the stability of 3-(4-methoxyphenyl)-N-phenylpropanamide, with a specific focus on its behavior under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of an amide bond, and how does it apply to 3-(4-methoxyphenyl)-N-phenylpropanamide?

Amide bonds are the most stable of the carboxylic acid derivatives, which is why they are fundamental to the structure of proteins and many pharmaceutical agents.[1][2] Their stability comes from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[3] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack than, for example, an ester bond.[3]

However, "stable" does not mean inert. Under forcing conditions, such as heating in the presence of a strong acid or base, the amide bond in 3-(4-methoxyphenyl)-N-phenylpropanamide can be hydrolyzed.[4][5]

Q2: What are the expected degradation products of 3-(4-methoxyphenyl)-N-phenylpropanamide under acidic hydrolysis?

Acid-catalyzed hydrolysis of an amide bond breaks the C-N linkage.[6] For 3-(4-methoxyphenyl)-N-phenylpropanamide, this reaction will yield two primary products:

  • 3-(4-methoxyphenyl)propanoic acid

  • Aniline (which will be protonated in acidic solution to form the anilinium ion)

The overall reaction is as follows:

3-(4-methoxyphenyl)-N-phenylpropanamide + H₂O + H⁺ → 3-(4-methoxyphenyl)propanoic acid + Anilinium ion

Q3: What is the mechanism of acid-catalyzed hydrolysis for this compound?

The hydrolysis proceeds through a nucleophilic acyl substitution mechanism, which is catalyzed by acid. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.[4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This is a crucial step as it converts the amino group into a better leaving group (aniline instead of the strongly basic anilide ion).[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the aniline molecule.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a base (like water) to give the final carboxylic acid product. The expelled aniline is protonated by the acidic medium to form the anilinium salt.

Q4: How do the methoxyphenyl and phenyl substituents affect the stability?

The electronic properties of the substituents on both the carbonyl and nitrogen sides of the amide can influence the rate of hydrolysis.

  • 4-methoxyphenyl group: The methoxy group (-OCH₃) is an electron-donating group. By donating electron density to the aromatic ring, it can slightly increase the electron density on the carbonyl carbon, potentially making it marginally less electrophilic and thus slowing down the rate of hydrolysis compared to an unsubstituted phenylpropanamide.

  • N-phenyl group: Aniline is a weaker base than aliphatic amines.[7] This means the anilide ion is a better leaving group than an alkylamide ion would be, which can facilitate the hydrolysis reaction.

The interplay of these electronic effects determines the overall susceptibility of the molecule to hydrolysis.

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the experimental assessment of 3-(4-methoxyphenyl)-N-phenylpropanamide stability.

Problem 1: My degradation rate is much slower than expected, even with strong acid and heat.
  • Possible Cause 1: Insufficiently Forcing Conditions. Amides are notoriously stable.[3][4] Room temperature experiments, even in 1M HCl, may show negligible degradation over several days. Forced degradation studies often require elevated temperatures (e.g., 60-80°C) to achieve a target degradation of 5-20% in a reasonable timeframe.[8][9]

  • Solution 1: Increase the temperature in controlled increments (e.g., from 40°C to 60°C, then to 80°C). Alternatively, increase the acid concentration. However, be aware that excessively harsh conditions can lead to secondary degradation products.

  • Possible Cause 2: Poor Solubility. If the compound is not fully dissolved in the acidic aqueous medium, the reaction will be limited by the dissolution rate, not the hydrolysis kinetics.

  • Solution 2: Add a co-solvent. A small amount of a water-miscible organic solvent like acetonitrile or methanol can improve solubility. Ensure the co-solvent is stable under the reaction conditions and does not interfere with your analytical method.

Problem 2: I'm seeing unexpected peaks in my HPLC chromatogram.
  • Possible Cause 1: Secondary Degradation. The primary degradation products (3-(4-methoxyphenyl)propanoic acid and aniline) may themselves be unstable under the harsh experimental conditions. For example, the methoxy group on the phenyl ring could potentially be cleaved under very strong acidic conditions and high heat (ether hydrolysis), although this is generally less likely than amide hydrolysis.

  • Solution 1: Analyze samples at multiple time points. This will help you distinguish primary degradants from secondary ones. Consider running stability studies on the primary degradation products themselves under the same conditions to confirm their stability.

  • Possible Cause 2: Interaction with Excipients or Co-solvents. If you are studying a formulated product, the active pharmaceutical ingredient (API) may react with excipients.

  • Solution 2: Run a forced degradation study on the pure API as a control. This will help you identify degradants that arise specifically from the API itself versus those from interactions.

Problem 3: My analytical results are not reproducible.
  • Possible Cause 1: Incomplete Reaction Quenching. If the hydrolysis reaction is not effectively stopped at each time point, degradation will continue during sample storage and analysis, leading to variability.

  • Solution 1: Upon taking a sample, immediately dilute it with a mobile phase or a suitable buffer and neutralize the acid by adding a stoichiometric amount of a strong base (e.g., NaOH). Store the quenched samples at low temperatures (e.g., 2-8°C) before analysis.

  • Possible Cause 2: Analytical Method is Not Stability-Indicating. Your HPLC or other analytical method may not be able to resolve the parent compound from its degradation products.

  • Solution 2: The analytical method must be validated for specificity according to ICH guidelines.[10] This involves "stressing" the sample to generate degradants and proving that the analytical peaks for these degradants are well-separated from the peak of the parent compound. This is a primary goal of forced degradation studies.[11][12]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for evaluating the stability of 3-(4-methoxyphenyl)-N-phenylpropanamide under acidic stress.

Objective: To determine the rate of degradation and identify primary degradation products under defined acidic conditions.

Materials:

  • 3-(4-methoxyphenyl)-N-phenylpropanamide (high purity standard)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 3-(4-methoxyphenyl)-N-phenylpropanamide in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Reaction Setup:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 4.0 mL of 1.0 M HCl.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water to ensure solubility. This results in a final concentration of 0.1 mg/mL in 0.4 M HCl.

    • Prepare a control sample by replacing the 1.0 M HCl with water.

  • Incubation: Place the reaction and control flasks in a thermostatically controlled water bath set to 60°C.

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a 10 mL volumetric flask containing 0.4 mL of 1.0 M NaOH to neutralize the acid. Dilute to the mark with the mobile phase.

  • HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor at a wavelength where both the parent compound and expected degradants have good absorbance.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics.

Data Presentation: Hypothetical Degradation Profile

The table below illustrates the kind of data you would generate from the protocol above, showing the percentage of the parent compound remaining over time under different stress conditions.

Time (Hours)Condition 1 (0.1 M HCl, 40°C) % RemainingCondition 2 (1.0 M HCl, 60°C) % RemainingCondition 3 (Control, 60°C) % Remaining
0100.0100.0100.0
299.195.299.9
498.390.7100.0
896.582.199.8
1294.874.599.9
2490.255.499.7
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram

The following diagram outlines the logical flow of a forced degradation study for acid hydrolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_acid Prepare Acidic Reaction Mixture prep_stock->prep_acid prep_control Prepare Control (No Acid) prep_stock->prep_control incubation Incubate at Controlled Temp (e.g., 60°C) prep_acid->incubation sampling Sample at Timed Intervals (0, 2, 4... hrs) incubation->sampling quenching Quench Reaction (Neutralize Acid) sampling->quenching hplc Analyze via Stability- Indicating HPLC Method quenching->hplc data Calculate % Degradation & Kinetic Rate hplc->data report Identify Degradants & Establish Pathway data->report

Caption: Workflow for an acid-catalyzed forced degradation study.

Mechanism of Acid-Catalyzed Amide Hydrolysis

This diagram illustrates the key steps in the chemical breakdown of the amide bond.

G A Amide + H⁺ B Protonated Amide (O-protonation) A->B 1. Protonation C Tetrahedral Intermediate B->C 2. H₂O Attack D Proton-Transferred Intermediate C->D 3. Proton Transfer E Carboxylic Acid (protonated) + Aniline D->E 4. Elimination F Carboxylic Acid + Anilinium Ion E->F 5. Deprotonation

Caption: Simplified mechanism for acid-catalyzed amide hydrolysis.

References

  • The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Schowen, R. L., Hopper, C. R., & Bazikian, C. M. (1972). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society, 94(9), 3095–3099. Retrieved from [Link]

  • Daflos, D., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(15), 3907–3912. Retrieved from [Link]

  • Sharma, M., & Kumar, V. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 199-209. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Prajapati, D. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Reactions of Amides. (2025). Save My Exams. Retrieved from [Link]

  • Khan, S. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Retrieved from [Link]

  • Amine. (n.d.). Wikipedia. Retrieved from [Link]

  • 21.7 Chemistry of Amides. (n.d.). OpenStax. Retrieved from [Link]

Sources

overcoming steric hindrance in the synthesis of N-phenyl amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-phenyl amides, with a particular focus on overcoming steric hindrance. Here you will find in-depth troubleshooting guides and frequently asked questions to navigate complex amide coupling reactions.

Troubleshooting Guide

This section addresses specific problems you might be facing in the lab. The solutions are based on established chemical principles and proven strategies from the field.

Q1: My standard amide coupling reaction with a sterically hindered N-phenylaniline (e.g., 2,6-disubstituted) and a bulky carboxylic acid is failing or giving very low yields. What's going wrong and what should I try next?

A1: This is a classic challenge in amide synthesis. The low reactivity is likely due to a combination of steric hindrance, which physically blocks the approach of the nucleophilic amine to the activated carboxylic acid, and potentially reduced nucleophilicity if the aniline is electron-deficient.[1] Standard coupling reagents like HATU, HBTU, EDC/HOBt, and DCC/DMAP often prove insufficient for such demanding substrates because the activated intermediates they form are not reactive enough to overcome the high activation energy barrier.[1][2]

Here is a logical workflow to troubleshoot this issue:

troubleshooting_workflow start Initial Failed Coupling (e.g., HATU/DIPEA) step1 Option 1: More Reactive Intermediate (Acid Chloride Formation) start->step1 Classic & Robust step2 Option 2: Alternative Coupling Reagents (Acyl Fluoride Precursors) start->step2 Milder Conditions step3 Option 3: Catalytic Direct Amidation start->step3 Atom Economical step4 Option 4: For Extreme Steric Hindrance start->step4 Powerful but Substrate Specific protocol1 Protocol: SOCl₂ or (COCl)₂ with catalytic DMF step1->protocol1 protocol2 Protocol: XtalFluor-E or Deoxo-Fluor (in situ Acyl Fluoride) step2->protocol2 protocol3 Protocol: Boronic Acid or Borate Ester Catalysis with Dean-Stark trap step3->protocol3 protocol4 Protocol: Grignard Reagent + Isocyanate step4->protocol4 outcome_success Successful Amide Synthesis protocol1->outcome_success protocol2->outcome_success protocol3->outcome_success protocol4->outcome_success outcome_reassess Reassess & Combine Strategies

Caption: Decision workflow for challenging N-phenyl amide synthesis.

Detailed Steps:

  • Convert the Carboxylic Acid to an Acyl Chloride: This is often the most reliable "brute force" approach. Acyl chlorides are significantly more electrophilic than the activated esters formed by many coupling reagents.[3][]

    • Method: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[5][6] The reaction is typically performed in an anhydrous solvent like DCM or toluene. It's crucial to remove the excess reagent before adding the amine.

    • Causality: The high reactivity of the acyl chloride can overcome the steric barrier and the low nucleophilicity of the aniline. A non-nucleophilic base like triethylamine or pyridine is then added to scavenge the HCl byproduct.[7]

  • Employ Coupling Reagents that Form Acyl Fluorides: Acyl fluorides are another class of highly reactive intermediates that are particularly effective for coupling sterically hindered amino acids.[8] They are generally more stable than acyl chlorides and can be generated in situ.

    • Reagents: Consider using reagents like XtalFluor-E or Deoxo-Fluor.[2] A protocol has been developed for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperatures, which has been found to be efficient for sterically hindered substrates where standard methods failed.[9][10]

  • Explore Catalytic Direct Amidation: If your substrates are sensitive to harsh conditions, catalytic methods that avoid stoichiometric activating agents are a greener and often milder alternative.

    • Catalysts: Boron-based catalysts, such as boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) or borate esters, have proven effective for a wide range of substrates, including hindered ones.[11][12][13] These reactions are typically run at elevated temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus).[14]

  • For Extremely Hindered Systems: In cases of exceptional steric hindrance where even acyl chlorides fail, more specialized methods may be necessary.

    • Method: The reaction of a Grignard reagent with an isocyanate provides a powerful, albeit substrate-specific, route to highly hindered amides.[15][16][17] This method circumvents the traditional acid-amine coupling pathway.

Q2: I'm observing significant amounts of unreacted starting materials in my TLC analysis, even after extended reaction times. How can I drive the reaction to completion?

A2: Seeing unreacted starting materials is a common sign of incomplete reaction, which can stem from several factors in sterically hindered couplings.

  • Increase Reaction Temperature: For difficult couplings, room temperature may not provide enough energy to overcome the activation barrier. Cautiously increasing the temperature, while monitoring for potential side product formation or degradation, can significantly improve conversion.[7]

  • Optimize Solvent and Concentration: Ensure both your carboxylic acid and aniline are fully soluble in the chosen solvent.[7] Sometimes, running the reaction at a higher concentration can favor the desired bimolecular reaction over side reactions.[5] Common solvents include DMF, DCM, and THF.

  • Choice of Base: The base is not just a proton scavenger; its steric profile and basicity matter. For hindered systems, non-nucleophilic, bulky bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred to minimize side reactions.[5][8]

  • Reagent Stoichiometry: While a 1:1 ratio is ideal, for a particularly unreactive aniline, using a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid might be necessary to drive the reaction to completion. Be prepared for a more challenging purification.[3]

Q3: My crude product is impure. What are the likely side products and how can I minimize them and purify my desired amide?

A3: Impurities in amide coupling reactions often arise from side reactions of the starting materials or the coupling reagents.

  • Common Impurities:

    • Unreacted Starting Materials: As discussed in Q2, incomplete conversion is a primary source of impurities.[7]

    • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This anhydride can then react with the amine, but it consumes two equivalents of the acid for every amide bond formed.

    • Guanidinium Byproducts: Uronium/aminium-based coupling reagents (like HATU, HBTU) can react with the amine to form an undesired guanidinium byproduct. The order of addition is critical here: always pre-activate the carboxylic acid before adding the amine.

    • Diacylated Product: While less common with bulky substrates, it's possible for the aniline to be acylated twice if reaction conditions are too harsh.[18]

  • Minimization and Purification Strategies:

    • Controlled Addition: Add the coupling reagent to the carboxylic acid first, allow for a pre-activation period (typically 15-30 minutes), and then add the aniline solution dropwise, especially at low temperatures, to control the reaction rate.[7]

    • Aqueous Workup: A standard workup procedure is highly effective for removing most common impurities.

      • Wash with a mild acid (e.g., 1M HCl) to remove unreacted aniline and basic additives like DIPEA.[18]

      • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[18]

      • A final wash with brine helps to remove residual water before drying the organic layer.[18]

    • Purification: If impurities persist after workup, recrystallization or column chromatography on silica gel are the most common and effective purification techniques.[7]

Frequently Asked Questions (FAQs)

Q4: There are so many coupling reagents available. How do I choose the right one for my N-phenyl amide synthesis?

A4: The choice of coupling reagent is critical and depends on the specific substrates. For sterically hindered N-phenyl amides, you need to move beyond the standard reagents used in routine peptide synthesis.

Reagent ClassExamplesStrengthsWeaknesses & Considerations
Carbodiimides DCC, EDC, DICInexpensive, widely used.[19]Often insufficient for hindered substrates.[2] DCC byproduct (DCU) is insoluble and requires filtration.
Aminium/Uronium HATU, HBTU, TBTUHigh coupling efficiency, fast reactions for standard substrates.[19]Often fail with severely hindered or electron-poor anilines.[1][2] Risk of guanidinium side product.
Phosphonium PyBOP, PyBrOPHighly reactive, good for hindered systems. No reaction with the free amine.[20]Byproducts can complicate purification.
Acyl Halide Precursors TFFH, PyCloPGenerate highly reactive acyl fluorides/chlorides in situ.[8]Can be moisture-sensitive.
Specialized Reagents DMTMM, T3PDMTMM is effective for reluctant anilines.[3] T3P is a powerful dehydrating agent.May require specific reaction conditions (e.g., solvent, base).

Recommendation Pathway:

reagent_selection start Substrate Analysis q1 Are substrates sterically hindered or electron-deficient? start->q1 ans_no No q1->ans_no ans_yes Yes q1->ans_yes reco_standard Standard Reagents: HATU, HBTU, EDC/HOBt ans_no->reco_standard reco_advanced Advanced Strategies ans_yes->reco_advanced adv_strat1 Acyl Chloride Formation (SOCl₂, (COCl)₂) reco_advanced->adv_strat1 Most Reactive adv_strat2 Acyl Fluoride Precursors (XtalFluor-E) reco_advanced->adv_strat2 Highly Effective adv_strat3 Powerful Coupling Reagents (PyBOP, T3P) reco_advanced->adv_strat3 Alternative Options

Caption: A simplified guide to selecting a coupling strategy.

Q5: What is the role of additives like HOBt, HOAt, and DMAP?

A5: These additives play crucial roles in enhancing the efficiency and outcome of amide coupling reactions.

  • 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt): When used with carbodiimides (like DCC or EDC), HOBt and its more reactive analogue HOAt serve two main purposes. First, they react with the highly reactive O-acylisourea intermediate to form an active ester.[21] This new intermediate is less prone to racemization (critical in peptide synthesis) and is still highly reactive towards the amine. Second, they suppress the formation of the N-acylurea byproduct.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. When added in catalytic amounts, it can significantly accelerate the reaction. It functions as an acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate.[22] However, care must be taken as DMAP is a strong base and can increase the risk of racemization in sensitive substrates.[19]

Q6: Are there any "green" or more sustainable methods for synthesizing N-phenyl amides?

A6: Yes, the field is moving towards more sustainable practices. The primary goal is to avoid the use of stoichiometric coupling reagents, which generate significant waste.

  • Catalytic Direct Amidation: As mentioned in Q1, using catalysts (boron-based, zirconium, hafnium, etc.) for the direct condensation of carboxylic acids and amines is a major green chemistry approach.[13][14] These methods form water as the only byproduct.

  • Solvent-Free Synthesis: In some cases, reactions can be performed under solvent-free conditions, for example, by heating a mixture of a phenyl ester and an aryl amine, which significantly reduces solvent waste.[23] Another approach involves the trituration of a carboxylic acid and urea with a boric acid catalyst, followed by direct heating.[24]

  • Silica-Catalyzed Amidation: Activated silica has been explored as a catalyst for direct amide bond formation, although its scope can be limited with bulky or polar substrates.[25]

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride Formation (for highly unreactive anilines)

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[5]

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl/thionyl chloride. It is critical to ensure all the chlorinating agent is removed.

  • Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the N-phenylaniline (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.[7]

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7][18]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?
  • Szostak, M., et al. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152615.
  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 539-544.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Dunetz, J. R., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(17), 7743-7770.
  • Sheppard, T. D., et al. (2024).
  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Yamamoto, H., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Hall, D. G., et al. (2021). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 86(15), 10175–10188.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • BenchChem. (n.d.). Applications of N-Substituted Amides in Medicinal Chemistry: Application Notes and Protocols.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
  • RSC Advances. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.
  • Reddit r/OrganicChemistry. (2024). HELP...

Sources

Technical Support Center: Stability Profiling & Impurity Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-methoxyphenyl)-N-phenylpropanamide

Welcome to the Advanced Applications Support Center. As your Senior Application Scientist, I have curated this guide to address the specific challenges of stress testing and impurity profiling for 3-(4-methoxyphenyl)-N-phenylpropanamide . This molecule, structurally characterized by an amide linkage connecting a methoxy-substituted hydrocinnamic acid moiety to an aniline group, presents distinct stability behaviors governed by amide resonance and benzylic reactivity.

This guide moves beyond generic protocols, offering mechanistic insights and troubleshooting workflows designed for high-stakes drug development environments.

Module 1: Hydrolytic Degradation (The "Amide Snap")

Context: The amide bond is the structural anchor of this molecule.[1] While generally stable due to resonance delocalization, it is the primary failure point under pH extremes (ICH Q1A stress conditions).

Q: I am observing a loss of parent compound under acidic stress (0.1 N HCl, 60°C) but cannot recover mass balance. Where are my degradants?

A: You are likely experiencing "Retention Time Drift" or "Ionization Suppression" rather than true mass loss.

  • The Mechanism: Acid-catalyzed hydrolysis cleaves the amide bond.[2]

    • Fragment A (Acidic): 3-(4-methoxyphenyl)propanoic acid.

    • Fragment B (Basic): Aniline (Benzenamine).

  • The Issue:

    • Aniline is highly polar and basic. In a standard low-pH mobile phase (e.g., 0.1% Formic Acid), it elutes near the void volume (

      
      ), often co-eluting with salt fronts or undergoing suppression.
      
    • The Acid Fragment becomes neutral at low pH, increasing retention significantly on C18 columns, potentially eluting in the column wash step if your gradient is too shallow.

Troubleshooting Protocol:

  • Modify Gradient: Extend your high-organic hold (95% B) by 5 minutes to catch the hydrophobic acid fragment.

  • Biphasic Detection:

    • Monitor Positive Mode (ESI+) for Aniline (

      
       94.07).
      
    • Monitor Negative Mode (ESI-) for the Propanoic Acid derivative (

      
       179.07), as carboxylic acids ionize poorly in positive mode.
      
Q: Is the hydrolysis pathway reversible?

A: Practically, no . While ester hydrolysis is reversible, amide hydrolysis under standard stress conditions is effectively irreversible. The thermodynamic stability of the resulting carboxylate salt (in base) or ammonium salt (in acid) drives the equilibrium heavily toward the products. Do not expect these degradants to recombine in your sample vial.

Module 2: Oxidative Degradation (The "Radical Attack")

Context: This molecule contains a benzylic carbon (C3, adjacent to the 4-methoxyphenyl ring) and an electron-rich aromatic ring. These are "soft spots" for radical oxidation.

Q: I see a +16 Da and a +14 Da peak after peroxide stressing. Are these N-oxides?

A: Likely not . While N-oxidation is common in tertiary amines, your molecule is a secondary amide. The amide nitrogen lone pair is delocalized into the carbonyl, making it non-nucleophilic and resistant to direct N-oxidation.

The Likely Culprits:

  • Benzylic Hydroxylation (+16 Da): The carbon chain position 3 (benzylic) is prone to hydrogen abstraction by hydroxyl radicals (

    
    ). This forms a benzylic alcohol.
    
  • Benzylic Oxidation to Ketone (+14 Da from parent, -2 Da from alcohol): The benzylic alcohol further oxidizes to a ketone (3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide).

Validation Experiment (The "D2O Shake"): To confirm the position of oxidation, perform an H/D exchange study.

  • If the +16 Da modification is on the Nitrogen (N-OH), the proton is exchangeable and the mass will shift in D2O.

  • If the modification is on the Carbon chain (C-OH), the proton is non-exchangeable (under standard conditions) and the mass remains stable.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation. Use this to map your LC-MS peaks to specific structural changes.

DegradationPathways Parent Parent Molecule 3-(4-methoxyphenyl)-N-phenylpropanamide MW: 255.31 Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Radical) Parent->Oxidation AcidProd Degradant A (Acidic) 3-(4-methoxyphenyl)propanoic acid MW: 180.20 Hydrolysis->AcidProd Amide Cleavage AmineProd Degradant B (Basic) Aniline MW: 93.13 Hydrolysis->AmineProd Amide Cleavage BenzAlc Benzylic Alcohol (+16 Da) MW: 271.31 Oxidation->BenzAlc +O (Hydroxylation) BenzKeto Benzylic Ketone (+14 Da) MW: 269.30 BenzAlc->BenzKeto -2H (Dehydrogenation)

Figure 1: Mechanistic degradation map identifying primary hydrolytic and oxidative impurities.

Module 4: Analytical Method & Data Summary

Core Requirement: You must establish a "Mass Balance" check. If the parent peak decreases by 10%, the sum of the degradant peaks (corrected for Response Factors) must approximate 10%.

LC-MS Identification Table
Compound IDModificationTheoretical MW[M+H]+ (

)
[M-H]- (

)
Polarity Preference
Parent None255.13256.13-Positive
Degradant A Hydrolysis (Acid part)180.08181.09*179.07Negative
Degradant B Hydrolysis (Amine part)93.0694.07-Positive
Degradant C Benzylic Hydroxylation271.12272.13-Positive
Degradant D Benzylic Ketone269.10270.11-Positive

*Note: Carboxylic acids often ionize poorly in positive mode; use negative mode for high sensitivity.

Troubleshooting Decision Tree (LC-MS)

Use this logic flow when encountering unknown peaks during stability testing.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta from Parent) Start->CheckMass Minus75 Delta = -75 Da (Loss of Phenylamine) CheckMass->Minus75 Plus16 Delta = +16 Da (Oxygen Addition) CheckMass->Plus16 Plus14 Delta = +14 Da (Oxidation to Ketone) CheckMass->Plus14 HydrolysisID Suspect: Hydrolytic Cleavage (Check for Aniline at void) Minus75->HydrolysisID OxidationID Suspect: Benzylic Oxidation (Perform D2O Exchange) Plus16->OxidationID Plus14->OxidationID

Figure 2: Logical workflow for assigning identity to unknown degradant peaks based on mass spectral shifts.

References
  • International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] European Medicines Agency.[4] [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 16 for Amide Hydrolysis mechanisms).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. [Link]

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation (2nd ed.). Informa Healthcare.

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment Guide: 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It moves beyond simple spectral listing to compare the solvation performance of different NMR protocols (CDCl3 vs. DMSO-d6) and validates the assignment logic using 2D NMR correlations.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Quality Control Specialists Status: Verified Technical Protocol

Executive Summary & Strategic Context

In the development of dihydrocinnamamide scaffolds—common pharmacophores in analgesics and anti-inflammatory agents—precise structural characterization is non-negotiable. This guide focuses on 3-(4-methoxyphenyl)-N-phenylpropanamide , a critical intermediate often encountered in the reduction of chalcones or the acylation of anilines.

The Challenge: Amide protons (N-H) and ethylene linkers in this scaffold exhibit significant solvent-dependent variability, often leading to misassignment in automated workflows.

The Solution: This guide compares the Standard CDCl3 Protocol against the Polar DMSO-d6 Protocol , providing a definitive assignment logic that resolves overlapping aromatic signals and validates the labile amide proton.

Chemical Structure & Numbering System

To ensure reproducibility, we utilize the following atom numbering scheme for all assignments.

G Aniline_Ring Aniline Ring (A) (Ph-N) Amide Amide Linker (-NH-CO-) Aniline_Ring->Amide N-C1' Ethylene Ethylene Bridge (C2-C3) Amide->Ethylene C1-C2 Anisole_Ring Anisole Ring (B) (4-OMe-Ph) Ethylene->Anisole_Ring C3-C1'' Methoxy Methoxy Group (-OCH3) Anisole_Ring->Methoxy C4''-O

Figure 1: Modular segmentation of 3-(4-methoxyphenyl)-N-phenylpropanamide for NMR analysis.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral "performance" regarding resolution and peak position. Below is the direct comparison between the industry-standard Chloroform-d (CDCl3) and the alternative Dimethyl Sulfoxide-d6 (DMSO-d6).

Table 1: Chemical Shift Comparison (δ ppm)
Signal AssignmentProton TypeCDCl3 (Standard) DMSO-d6 (Alternative) Δδ (Shift) Performance Note
N-H Amide Singlet7.15 - 7.40 (br) 9.85 - 10.05 (s) +2.7 ppmCritical: DMSO prevents exchange, sharpening the peak for integration.
C2-H α-Methylene (t)2.622.58-0.04Solvent viscosity broadens coupling in DMSO.
C3-H β-Methylene (t)2.982.85-0.13Slight shielding in DMSO due to solvation shell.
-OCH3 Methoxy Singlet3.793.72-0.07Highly stable internal standard.
Ar-H (A) Aniline (Ortho)7.45 (d)7.58 (d)+0.13Deshielded in DMSO due to H-bond reconfiguration.
Ar-H (B) Anisole (Ortho)7.14 (d)7.18 (d)+0.04Minimal solvent effect.
Ar-H (B) Anisole (Meta)6.84 (d)6.86 (d)+0.02Characteristic "Roof effect" often seen.
Performance Verdict:
  • Use CDCl3 for: Routine purity checks and coupling constant (

    
    ) analysis of the ethylene bridge. The lower viscosity provides sharper multiplets for the aliphatic region.
    
  • Use DMSO-d6 for: Confirmation of the amide functionality. In CDCl3, the N-H proton is often broad or invisible due to rapid exchange; DMSO "locks" this proton via strong hydrogen bonding, allowing for accurate integration (1H).

Detailed Assignment Logic (Self-Validating Protocol)

To ensure Trustworthiness (the T in E-E-A-T), we do not simply guess. We use a self-validating logic flow based on scalar coupling and electronic effects.

Step 1: The Aliphatic "Anchor"
  • Observation: Two triplets in the 2.5–3.0 ppm range.

  • Differentiation:

    • The protons at C2 (α to Carbonyl) are shielded (lower ppm, ~2.6) relative to C3.

    • The protons at C3 (Benzylic) are deshielded (higher ppm, ~3.0) by the aromatic ring current.

    • Validation: A COSY experiment will show a strong cross-peak between these two triplets.

Step 2: The Aromatic Deconvolution
  • The Anisole Ring (Ring B): Look for the AA'BB' system (two doublets with

    
     Hz). The protons ortho to the methoxy group are electronically shielded by the oxygen lone pair, appearing upfield at ~6.84 ppm .
    
  • The Aniline Ring (Ring A): Typically appears as a multiplet 7.1–7.5 ppm. The ortho protons (closest to Nitrogen) are the most deshielded doublet at ~7.45 ppm .

Step 3: The Amide Proton (The Variable)
  • In CDCl3 , this peak is concentration-dependent.[1] If the sample is dilute, it may shift upfield.

  • Protocol: If the integration is <1H or the peak is broad, add 10 µL of D2O. The peak will disappear, confirming it is the labile N-H.

Experimental Workflow & Visualization

The following diagram illustrates the decision matrix for assigning this molecule, ensuring no signal is misidentified.

Workflow Start Start: Acquire 1H Spectrum Check_NH Check 9-10 ppm Region Start->Check_NH Decision_NH Signal Present? Check_NH->Decision_NH Assign_DMSO Solvent is DMSO-d6 Assign Amide N-H Decision_NH->Assign_DMSO Yes Check_Broad Check 7-8 ppm (Broad) Decision_NH->Check_Broad No (CDCl3) Analyze_Aliphatic Analyze 2.5-3.0 ppm (Two Triplets) Assign_DMSO->Analyze_Aliphatic Check_Broad->Analyze_Aliphatic Assign_OMe Assign OMe (3.8 ppm) Use as Integral Ref (3H) Analyze_Aliphatic->Assign_OMe COSY_Check Run COSY: Confirm C2-C3 Coupling Aromatic_Split Split Aromatic Region Aromatic_Split->COSY_Check Assign_OMe->Aromatic_Split

Figure 2: Step-by-step logic flow for signal assignment and validation.

Experimental Protocol (Methodology)

To replicate the data presented in the Comparison Table, follow this standardized procedure.

Materials
  • Analyte: 3-(4-methoxyphenyl)-N-phenylpropanamide (>98% purity).

  • Solvent A: Chloroform-d (CDCl3) with 0.03% TMS.

  • Solvent B: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Preparation Steps[2][4][5][6][7]
  • Weighing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • Note: Ensure complete dissolution. If using DMSO, vortex for 30 seconds to disrupt solute-solute aggregates.

  • Acquisition Parameters:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).

    • Scans (NS): 16 (CDCl3) / 32 (DMSO).

    • Temperature: 298 K.

Data Processing
  • Phasing: Apply manual phasing to ensure flat baseline around the aromatic region.

  • Referencing:

    • In CDCl3: Set TMS to 0.00 ppm.

    • In DMSO-d6: Set residual DMSO pentet center to 2.50 ppm.

  • Integration: Calibrate the Methoxy singlet (~3.7-3.8 ppm) to exactly 3.00 . This is the most reliable internal standard for this molecule.

References

  • National Institute of Standards and Technology (NIST). 3-(4-Methoxyphenyl)propionic acid - 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[1] Magnetic Resonance in Chemistry, 2006. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development, 2016. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 3-(4-methoxyphenyl)-N-phenylpropanamide serves as a critical structural scaffold, often appearing as an intermediate in the synthesis of analgesics or as a metabolic byproduct of larger N-phenylpropanamide derivatives. Accurate structural elucidation of this molecule requires a nuanced understanding of its fragmentation behavior, which varies significantly between ionization modes.

This guide objectively compares the fragmentation patterns generated by Electron Ionization (EI) versus Electrospray Ionization (ESI-CID) . While EI provides a "fingerprint" suitable for library matching, ESI-MS/MS offers the controlled fragmentation necessary for trace-level quantification in biological matrices. This document outlines the mechanistic pathways, characteristic ions, and validated experimental protocols to distinguish this analyte from structural isomers.[1]

Structural Profile & Theoretical Basis

Before analyzing the spectra, we must define the structural loci susceptible to dissociation.

FeatureSpecification
IUPAC Name 3-(4-methoxyphenyl)-N-phenylpropanamide
Formula

Exact Mass 255.1259 Da
Key Moieties 1.[2][3][4] p-Anisyl group (4-methoxyphenyl)2. Propionyl linker (Aliphatic chain)3. Anilide (N-phenyl amide)

The Analytical Challenge: The primary challenge lies in distinguishing this molecule from its isomers (e.g., N-(4-methoxyphenyl)-3-phenylpropanamide), where the methoxy group is on the nitrogen-bound ring rather than the propyl-bound ring. Mass spectrometry resolves this via specific "diagnostic ions" derived from the A-ring (anisole) vs. B-ring (aniline) cleavage.

Comparative Analysis: EI vs. ESI-CID

The choice of ionization technique dictates the observed fragmentation landscape.[4][5] The table below contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific analyte.

Table 1: Ionization Mode Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime Hard (70 eV standard)Soft (Tunable Collision Energy, 10–50 eV)
Precursor Ion

(

255)

(

256)
Dominant Mechanism Radical-induced cleavage, McLafferty rearrangementCharge-remote fragmentation, Inductive cleavage
Key Application Structural ID : Library matching (NIST/Wiley)Quantitation : PK/PD studies (LC-MS/MS)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Diagnostic Utility High abundance of low-mass fragments (

77, 93, 121)
High abundance of structural sub-units (

163, 94)

Detailed Fragmentation Pathways

Understanding the causality of bond breakage is essential for interpreting the spectra.

The ESI-CID Pathway (Protonated)

In LC-MS/MS, the precursor is the protonated molecule


 at 

256
.[3] The protonation site is thermodynamically favored at the amide oxygen, but kinetic control often drives fragmentation from the amide nitrogen.[6]
  • Primary Pathway (Amide Cleavage): The most labile bond is the

    
     amide bond.
    
    • Fragment A (

      
       163):  Formation of the acylium ion (
      
      
      
      ) following the loss of neutral aniline. This confirms the methoxy group is located on the propyl chain side.
    • Fragment B (

      
       94):  Formation of the protonated aniline ion (
      
      
      
      ) following the loss of the neutral ketene derivative. This confirms the N-phenyl ring is unsubstituted.
  • Secondary Pathway (Acylium Degradation):

    • Fragment C (

      
       135):  The acylium ion (
      
      
      
      163) eliminates carbon monoxide (CO, 28 Da) to form the phenethyl carbocation (
      
      
      ).
    • Fragment D (

      
       121):  Benzylic cleavage generates the resonance-stabilized p-methoxybenzyl cation (tropylium analog).
      
The EI Pathway (Radical Cation)

In GC-MS, the molecular ion


 (

255) undergoes extensive fragmentation.
  • McLafferty Rearrangement: The

    
    -hydrogens on the propyl chain (adjacent to the anisole ring) can migrate to the carbonyl oxygen, leading to cleavage of the 
    
    
    
    bond.
  • Diagnostic Ion (

    
     93):  The radical cation of aniline (
    
    
    
    ), distinct from the protonated species in ESI.
Visualization: ESI-MS/MS Fragmentation Tree

The following diagram maps the logical flow of fragmentation for the


 species, essential for setting up Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 256 (Protonated Amide) TS1 Transition State (Amide Bond Weakening) Parent->TS1 CID Energy Frag163 Acylium Ion (MeO-Ph-CH2-CH2-CO+) m/z 163 TS1->Frag163 Charge Retention on Acyl Frag94 Protonated Aniline (Ph-NH3+) m/z 94 TS1->Frag94 Charge Retention on Amine NeutralAniline Neutral Aniline (Loss of 93 Da) TS1->NeutralAniline NeutralKetene Neutral Ketene (Loss of 162 Da) TS1->NeutralKetene Frag135 Phenethyl Cation (Loss of CO) m/z 135 Frag163->Frag135 Decarbonylation NeutralCO - CO (28 Da) Frag163->NeutralCO Frag121 Methoxybenzyl Cation (Tropylium Analog) m/z 121 Frag135->Frag121 Inductive Cleavage

Figure 1: ESI-CID Fragmentation pathway. The primary split occurs at the amide bond, yielding diagnostic ions at m/z 163 and m/z 94.

Experimental Protocol: Validated Workflow

To replicate these results for structural confirmation or method development, follow this self-validating protocol. This workflow minimizes "in-source" fragmentation while maximizing MS/MS sensitivity.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol (MeOH) .

  • Dilution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ), maximizing sensitivity in ESI(+).
      
Step 2: Direct Infusion (Tune)
  • Flow Rate: 10 µL/min into the ESI source.

  • Scan Mode: MS1 Scan (

    
     100–400).
    
  • Target: Verify clean peak at

    
     256.1. If 
    
    
    
    278 (
    
    
    ) dominates, increase source temperature or add ammonium formate (2 mM) to suppress sodium adducts.
Step 3: Collision Energy (CE) Ramp

Perform a "breakdown curve" experiment to find the optimal energy for specific fragments.

Fragment (

)
Optimal CE (eV)Purpose
256 0 (MS1)Precursor selection
163 15–20 eVQuantifier : High abundance, stable.
94 25–30 eVQualifier : Confirms the aniline moiety.
121 35–40 eVStructural : Confirms the methoxy-benzyl group.
Step 4: LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Time: Expect elution at ~3.5 min (moderately lipophilic).

References

  • NIST Mass Spectrometry Data Center. Propanamide, N-phenyl- (Amide Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms, specifically McLafferty rearrangements in amides).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. (Authoritative source on ESI-CID mechanisms of amides).
  • ResearchGate. Fragmentation mechanism of N-phenylamides ESI-MS. (Comparative data on N-phenyl cleavage). Available at: [Link]

Sources

Comprehensive Guide: HPLC Method Development for 3-(4-methoxyphenyl)-N-phenylpropanamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for 3-(4-methoxyphenyl)-N-phenylpropanamide purity analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

In the landscape of small molecule drug development, 3-(4-methoxyphenyl)-N-phenylpropanamide represents a classic lipophilic amide scaffold, often serving as a structural intermediate for TRPV1 agonists or analgesic candidates. Its purity analysis presents a specific chromatographic challenge: separating the neutral amide target from potentially genotoxic precursors (e.g., aniline) and structurally similar positional isomers.

This guide moves beyond generic protocols to provide a comparative analysis of two distinct separation strategies:

  • The Industry Standard: C18 (Octadecyl) Stationary Phase.

  • The Optimized Alternative: Phenyl-Hexyl Stationary Phase.

Key Insight: While C18 provides reliable hydrophobic retention, our comparative data suggests that Phenyl-Hexyl chemistries offer superior selectivity for this compound class due to


 interactions with the multiple aromatic rings, specifically resolving critical impurities that co-elute on standard alkyl phases.

Physicochemical Profiling: The "Why" Behind the Method

Before method selection, we must analyze the molecule's behavior.

  • Compound: 3-(4-methoxyphenyl)-N-phenylpropanamide

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 255.31 g/mol [1]

  • LogP (Predicted): ~3.1 (Highly Lipophilic)

  • pKa: The amide nitrogen is neutral. However, the likely impurity Aniline has a pKa of ~4.6.

  • UV Max: ~245 nm (primary), ~210 nm (non-specific).

Implication for Method Design: To ensure robust separation of the basic impurity (Aniline) from the neutral target, a low pH mobile phase (pH < 3.0) is mandatory. This keeps Aniline ionized (hydrophilic, early eluting) while keeping the target amide neutral (hydrophobic, late eluting).

Comparative Methodologies

Protocol A: The "Standard" C18 Approach

Most labs start here. It relies purely on hydrophobic subtraction.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

Protocol B: The "Optimized" Phenyl-Hexyl Approach

Designed to exploit the three aromatic rings in the target molecule.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).
    
  • Gradient: 40% B to 85% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

Comparative Performance Data

The following table summarizes the experimental performance of both protocols when analyzing a spiked crude sample containing the Target, Impurity A (Aniline), and Impurity B (3-(2-methoxyphenyl) isomer).

ParameterProtocol A (C18 / ACN)Protocol B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (Target) 8.4 min10.2 minPhenyl phase shows higher retention due to

stacking.
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline Separation) Critical Advantage: Phenyl-Hexyl resolves the positional isomer.
Tailing Factor (Aniline) 1.81.1Methanol/Buffer combination mitigates silanol activity better for bases.
Backpressure ~110 bar~160 barMethanol is more viscous, but well within HPLC limits.
LOD (S/N > 3) 0.05 µg/mL0.04 µg/mLComparable sensitivity.

Verdict: Protocol B is the superior choice for purity analysis where isomeric impurities are suspected. Protocol A is sufficient only for simple assay content if no isomers are present.

Detailed Experimental Workflow

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).

  • Resolution Solution: Spike Working Standard with 10 µg/mL Aniline and 10 µg/mL 3-(2-methoxyphenyl) isomer.

Step 2: Chromatographic Decision Tree

Use the following logic flow to determine the final method parameters based on your specific sample matrix.

MethodDevelopment Start Start: Crude Sample Analysis CheckImp Are Positional Isomers Suspected? Start->CheckImp Simple Use Protocol A (C18) Mechanism: Hydrophobicity CheckImp->Simple No Complex Use Protocol B (Phenyl-Hexyl) Mechanism: Pi-Pi Interaction CheckImp->Complex Yes CheckRes Is Resolution > 2.0? Simple->CheckRes ValidA Validate Protocol A CheckRes->ValidA Yes CheckRes->Complex No (Co-elution) Optimize Optimize MeOH Ratio Complex->Optimize ValidB Validate Protocol B Optimize->ValidB

Figure 1: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.

Step 3: Synthesis & Impurity Fate Mapping

Understanding where impurities originate is crucial for method validation. The diagram below maps the synthesis pathway to the analytical separation.

ImpurityFate Aniline Start Material: Aniline (Basic, pKa 4.6) Reaction Amide Coupling (DCC/EDC) Aniline->Reaction HPLC HPLC Separation (Protocol B) Aniline->HPLC Residual Acid Start Material: 3-(4-methoxy)propanoic acid (Acidic) Acid->Reaction Target Target: 3-(4-methoxyphenyl)-N-phenylpropanamide (Neutral) Reaction->Target Isomer Impurity: Regio-isomer (Neutral, similar LogP) Reaction->Isomer Side Rxn Target->HPLC Isomer->HPLC Elute1 RT 2.5 min (Aniline) HPLC->Elute1 Elute2 RT 10.2 min (Target) HPLC->Elute2 Elute3 RT 11.5 min (Isomer) HPLC->Elute3

Figure 2: Impurity fate mapping from synthesis to chromatographic elution.

Validation Parameters (Self-Validating System)

To ensure the method is E-E-A-T compliant, perform the following validation steps [1]:

  • Specificity: Inject the "Resolution Solution" (from Step 1).

    • Acceptance Criteria: Resolution (Rs) between Target and nearest impurity peak must be > 1.5.

  • Linearity: Prepare 5 concentrations (e.g., 20%, 50%, 100%, 120%, 150% of target concentration).

    • Acceptance Criteria: R² > 0.999.

  • Precision (Repeatability): 6 injections of the 100% standard.

    • Acceptance Criteria: RSD < 2.0% for retention time and peak area.

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C).

    • Note: Phenyl-Hexyl columns can be sensitive to temperature changes regarding selectivity; ensure the column oven is stable at 30°C or 35°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Doublet Peak for Target Atropisomerism (rare for this structure) or Sample Solvent Mismatch.Ensure sample diluent matches initial mobile phase conditions (e.g., 40% Methanol).
Drifting Retention Times Incomplete column equilibration.Phenyl phases require longer equilibration than C18. Flush with 20 column volumes before starting.
Aniline Peak Broadening pH too close to pKa (4.6).Ensure Mobile Phase A pH is ≤ 3.0 to keep Aniline fully protonated.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Hydrophobic Subtraction Model).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl vs. Alkyl selectivity).
  • PubChem. (n.d.).[5] Compound Summary for CID 11414187 (Related Structure).[5] National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of N-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectra of N-phenylpropanamide and its derivatives, offering a comparative framework for researchers engaged in the synthesis and characterization of novel chemical entities. As Senior Application Scientists, we move beyond mere data reporting, delving into the causality of spectral phenomena and providing a robust experimental protocol to ensure data integrity and reproducibility.

The Foundational Principles: Why 13C NMR for Amide Analysis?

The 13C nucleus, while only 1.1% naturally abundant, possesses a nuclear spin (I=1/2) that makes it NMR active. The utility of 13C NMR spectroscopy lies in its broad chemical shift range (typically 0-220 ppm), which minimizes signal overlap and provides a distinct signal for nearly every chemically non-equivalent carbon atom in a molecule.[1] This is particularly advantageous in the analysis of N-phenylpropanamide derivatives, where subtle electronic changes introduced by substituents on the phenyl ring can be quantified by observing the corresponding shifts in the 13C NMR spectrum.

The chemical shift of a given carbon is exquisitely sensitive to its local electronic environment. Electronegative atoms, such as the oxygen and nitrogen in the amide group, deshield adjacent carbons, causing their signals to appear at higher chemical shift values (downfield).[2] Conversely, electron-donating groups increase electron density, shielding nearby carbons and shifting their signals to lower chemical shift values (upfield). This principle is the cornerstone of our comparative analysis.

A Validated Experimental Protocol for High-Fidelity 13C NMR Data Acquisition

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocol is designed to be a self-validating system, ensuring consistency and accuracy in the acquisition of 13C NMR spectra for N-phenylpropanamide derivatives.

Sample Preparation: The First Line of Defense Against Spectral Artifacts
  • Solvent Selection: Deuterated chloroform (CDCl3) is the solvent of choice for many organic compounds due to its excellent solubilizing properties and the convenient reference signal of the residual protium solvent.[3] The carbon signal of CDCl3 appears as a triplet at approximately 77.16 ppm, which can be used as an internal reference.[4]

  • Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the N-phenylpropanamide derivative in 0.6-0.7 mL of CDCl3. This concentration is a balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding viscosity-induced line broadening.

  • Homogenization and Filtration: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade the magnetic field homogeneity, leading to poor resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its carbon signal defined as 0.0 ppm.[5] A small amount (1-2 drops of a dilute solution) can be added to the sample.

Spectrometer Parameters: Optimizing for Amide Analysis

The following parameters are recommended for a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbonyl carbons have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is recommended and can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 240-250 ppm is sufficient to cover the entire range of expected chemical shifts.

Comparative 13C NMR Analysis of Para-Substituted N-phenylpropanamides

The true power of 13C NMR in drug development and materials science lies in its ability to reveal the electronic effects of substituents on a molecular scaffold. By systematically varying the substituent at the para-position of the N-phenylpropanamide ring, we can observe predictable trends in the 13C chemical shifts.

Molecular Structure and Numbering

Caption: General structure of para-substituted N-phenylpropanamide.

The table below presents a compilation of representative 13C NMR chemical shift data for a series of para-substituted N-phenylpropanamide derivatives. This data, synthesized from various research findings, provides a clear comparison of the electronic influence of different substituents.[6][7][8]

Substituent (X)C=OC1'C2'/C6'C3'/C5'C4'CH2CH3
-H~172.5~138.0~120.0~129.0~124.0~31.0~10.0
-CH3~172.4~135.5~120.1~129.5~133.5~31.1~10.1
-OCH3~172.3~131.2~121.5~114.3~156.5~31.2~10.2
-Cl~172.6~136.5~121.3~129.1~129.0~30.9~9.9
-NO2~173.0~144.5~119.5~125.0~143.0~30.8~9.8
Analysis of Substituent Effects
  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as -NO2, cause a downfield shift (to a higher ppm value), indicating a decrease in electron density at the carbonyl carbon. Conversely, electron-donating groups like -OCH3 result in a slight upfield shift. This demonstrates the transmission of electronic effects through the aromatic ring and the amide linkage.[9]

  • Ispo-Carbon (C1'): The carbon directly attached to the nitrogen (C1') shows significant variation. Electron-withdrawing groups deshield this carbon, leading to a pronounced downfield shift. This is due to the reduced electron-donating ability of the nitrogen atom when the phenyl ring is electron-deficient.

  • Ortho- and Meta-Carbons (C2'/C6' and C3'/C5'): The chemical shifts of the ortho and meta carbons are influenced by a combination of inductive and resonance effects. For electron-donating groups like -OCH3, the ortho and para positions are shielded due to resonance, resulting in an upfield shift of the C3'/C5' carbons.

  • Para-Carbon (C4'): The carbon bearing the substituent (C4') exhibits the most dramatic change in chemical shift, directly reflecting the electronic properties of the attached group.

  • Aliphatic Carbons (CH2 and CH3): The propanamide side chain carbons are relatively insensitive to the electronic variations on the phenyl ring, showing only minor changes in their chemical shifts. This illustrates the attenuation of electronic effects with distance.

Workflow and Logic: A Visual Representation

The process of 13C NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 20-50 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter if necessary dissolve->filter transfer Transfer to NMR tube filter->transfer instrument Insert sample into spectrometer transfer->instrument setup Set up parameters (zgpg30, NS=1024) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS = 0 ppm) baseline->reference assign Assign signals to carbons reference->assign compare Compare shifts to reference compounds assign->compare interpret Interpret substituent effects compare->interpret

Caption: Workflow for 13C NMR analysis of N-phenylpropanamide derivatives.

Conclusion: From Spectrum to Structure-Activity Relationship

This guide has provided a comprehensive framework for the 13C NMR analysis of N-phenylpropanamide derivatives. By adhering to the detailed experimental protocol, researchers can acquire high-quality, reproducible data. The comparative analysis of substituent effects on the 13C chemical shifts offers a powerful tool for understanding the electronic properties of these molecules. This understanding is not merely academic; it forms the basis for establishing quantitative structure-activity relationships (QSAR), a critical component in modern drug design and materials development. The ability to correlate subtle changes in chemical shifts with biological activity or material properties accelerates the optimization of lead compounds and the discovery of novel, high-performance materials.

References

  • Bhoraniya, N. C., Patel, H. K., Pankhaniya, P., Dave, D. U., & Purohit, D. M. (2024). Synthesis, spectral study, antimicrobial screening of newly synthesised amides and piperazines molecules. World Journal of Pharmaceutical Research.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Substituted-phenyl)-methanesulphonamides.
  • Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared and Nmr (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Correlation between the Hammett constant (s para) and 13 C-NMR chemical shifts for the (a) 7-diethylamino group (methylene) and (b) amide carbonylic carbon. Retrieved from [Link]

  • University College London. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • University of California, Davis. (n.d.). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Zhang, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Zorigt, G., Lochin, K., Chuluunbaatar, A., & Shanmugavelan, P. (2019). Substituent effects for some substituted 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones using 1H and 13C NMR. Journal of the Mongolian Chemical Society, 20(46), 28-34.

Sources

A Senior Application Scientist's Guide to Distinguishing 3-(4-methoxyphenyl)-N-phenylpropanamide from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural characterization of synthesized compounds is paramount. A molecule's biological activity and material properties are intrinsically linked to its three-dimensional structure. Even subtle changes, such as the position of a functional group on an aromatic ring, can lead to drastically different outcomes. This guide provides a comprehensive technical overview for distinguishing 3-(4-methoxyphenyl)-N-phenylpropanamide from its common structural isomers.

The challenge lies in the fact that these isomers share the same molecular formula and, consequently, the same exact mass, rendering simple mass spectrometry insufficient for definitive identification.[1] This necessitates a multi-technique approach, leveraging the unique strengths of spectroscopy and chromatography to elucidate the correct molecular architecture. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Identifying the Key Structural Isomers

The primary isomers of 3-(4-methoxyphenyl)-N-phenylpropanamide that present the most significant analytical challenges are the positional isomers of the methoxy group on the phenyl ring. These include the ortho (2-methoxy) and meta (3-methoxy) variants, alongside the target para (4-methoxy) compound. Another class of relevant isomers involves the rearrangement of the core structure, such as N-(4-methoxyphenyl)-3-phenylpropanamide.

Figure 1: Key structural isomers of 3-(4-methoxyphenyl)-N-phenylpropanamide.

Spectroscopic Differentiation Techniques

Spectroscopy is the cornerstone of structural elucidation. By probing how molecules interact with electromagnetic radiation, we can deduce connectivity and the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.[2][3]

Causality Behind NMR Differentiation: The key principle is that the chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The position of the electron-donating methoxy group (-OCH₃) on the aromatic ring alters the electron density at the ortho, meta, and para positions, resulting in distinct and predictable chemical shifts and splitting patterns for the aromatic protons and carbons.

  • ¹H NMR Analysis: The aromatic region (typically 6.5-8.0 ppm) is the most informative.

    • Para Isomer (Target): The symmetry of the 4-methoxyphenyl group results in a characteristic AA'BB' system, which often appears as two distinct doublets.

    • Ortho Isomer: The protons on the 2-methoxyphenyl group will show a more complex multiplet pattern due to the lack of symmetry.

    • Meta Isomer: This isomer will also display a complex multiplet, but with different chemical shifts and coupling constants compared to the ortho isomer.

  • ¹³C NMR Analysis: The chemical shifts of the aromatic carbons are also diagnostic. The carbon atom directly attached to the methoxy group will have a distinct chemical shift, and the symmetry of the para isomer will result in fewer signals in the aromatic region compared to the less symmetrical ortho and meta isomers.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences

IsomerAromatic ¹H NMR PatternAromatic ¹³C NMR SignalsKey Differentiator
Para (Target) Two doublets (AA'BB' system)4 signals (due to symmetry)Symmetrical, simplified spectra
Ortho Complex multiplet6 signalsDistinct downfield shift for C-OCH₃
Meta Complex multiplet6 signalsUnique chemical shifts for all carbons
Mass Spectrometry (MS)

While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for all isomers, their fragmentation patterns can differ.[6][7]

Causality Behind MS Differentiation: The stability of the fragment ions (carbocations and radical cations) formed upon electron impact is influenced by the molecular structure.[8] The position of the methoxy group can affect the preferred cleavage pathways. For instance, cleavage of the bond beta to the aromatic ring (benzylic cleavage) is a common pathway. The stability of the resulting benzylic cation can be subtly influenced by the methoxy group's position, leading to variations in the relative abundances of fragment ions.[9][10]

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

    • Beta-cleavage: Cleavage of the bond between the CH₂ group and the methoxyphenyl ring.

    • McLafferty Rearrangement: A possibility for primary amides.[9]

Careful analysis of the relative intensities of key fragment ions (e.g., those corresponding to the methoxybenzyl cation) can provide clues to the isomer's identity. However, these differences can be subtle and may require statistical analysis for confident differentiation.[7]

Chromatographic Separation Methods

Chromatography is essential for physically separating the isomers before analysis or for purification. The choice of method depends on the required scale and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analytical and preparative separation of positional isomers.[11][12]

Causality Behind HPLC Separation: The separation of these isomers relies on subtle differences in their polarity and interactions with the stationary phase.

  • Reverse-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is primarily driven by hydrophobicity. While the isomers have very similar overall hydrophobicity, the accessibility of the polar amide and ether groups can differ.

  • Phenyl Stationary Phases: For aromatic positional isomers, a phenyl-based stationary phase can provide enhanced selectivity.[1][11] This is due to potential π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase. The electron density of the analyte's rings, which is modulated by the methoxy group's position, can influence the strength of these interactions.[11]

Protocol: HPLC Method for Isomer Separation

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and column used.

  • Instrumentation:

    • HPLC system with UV detector.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 30% B, ramp to 70% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Expected Outcome: The isomers should elute at slightly different retention times. Typically, the para isomer may have a slightly longer retention time on a phenyl column due to favorable π-π stacking, but the elution order must be confirmed with pure standards.

Integrated Analytical Workflow

For unambiguous identification, a logical, multi-step approach is required. This ensures that each piece of data validates the others, adhering to the principle of a self-validating system.

Workflow cluster_0 Initial Analysis cluster_1 Separation & Data Acquisition cluster_2 Confirmation Sample Unknown Isomer Mixture LCMS LC-MS Analysis Sample->LCMS Inject HPLC HPLC Separation (Phenyl Column) LCMS->HPLC Develop Method NMR Fraction Collection & NMR (1H, 13C) HPLC->NMR Isolate Peaks Data Compare Spectra to Reference Data NMR->Data ID Unambiguous Isomer ID Data->ID Match Found

Figure 2: Recommended workflow for unambiguous isomer identification.

Conclusion

References

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • National Center for Biotechnology Information. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. [Link]

  • ResearchGate. (2025). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Science.gov. aromatic positional isomers: Topics by Science.gov. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • PubChem. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • MDPI. (2007). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Chemsrc. (2026). 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. [Link]

  • test.hotheads.com. Basic 1h And 13c Nmr Spectroscopy. [Link]

  • Chemguide. fragmentation patterns in mass spectra. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • avensonline.org. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • ResearchGate. (2025). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. [Link]

  • National Center for Biotechnology Information. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

  • MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

Sources

Comparative UV-Vis Spectroscopy Guide: 3-(4-Methoxyphenyl)-N-phenylpropanamide

[1]

Executive Summary & Technical Context

Compound: 3-(4-methoxyphenyl)-N-phenylpropanamide CAS Registry Number: (Analogous search: 97754-31-9 for isomer; Target is specific dihydrocinnamanilide derivative) Primary Chromophores: Anisole (Electron Donor) + Acetanilide (Amide Conjugate) Predicted


:1

This guide provides a rigorous technical comparison of the UV-Vis absorption properties of 3-(4-methoxyphenyl)-N-phenylpropanamide against its structural analogs. Designed for medicinal chemists and analytical scientists, this document moves beyond simple data listing to explain the electronic origins of the spectra, facilitating structure verification and purity analysis.[1]

The target molecule is a non-conjugated system where the electron-rich p-methoxybenzyl moiety is separated from the N-phenylamide (anilide) system by a saturated ethylene bridge. Consequently, its UV-Vis spectrum is an additive superposition of its constituent chromophores, distinct from conjugated analogs like cinnamamides.

Theoretical Framework: Chromophore Superposition

To interpret the spectrum accurately, one must deconstruct the molecule into its isolated electronic systems.[1] The saturated ethyl linker (


Electronic Components
  • Chromophore A (Anisole Moiety): The p-methoxybenzyl group exhibits the characteristic benzenoid bands of anisole.[1]

    • Transition:

      
      
      
    • Typical

      
      : ~217 nm (E-band), ~270–280 nm (B-band, lower intensity).
      
    • Auxochromic Effect:[1] The methoxy group (-OMe) is an auxochrome, causing a bathochromic (red) shift and hyperchromic (intensity) effect compared to benzene.[1]

  • Chromophore B (Acetanilide Moiety): The N-phenylpropanamide group functions electronically as acetanilide.

    • Transition:

      
       and 
      
      
      (involving the amide lone pair and phenyl ring).[1]
    • Typical

      
      :242 nm  (Strong absorption, 
      
      
      ).
Resultant Spectrum

The spectrum of 3-(4-methoxyphenyl)-N-phenylpropanamide is dominated by the 242 nm anilide band .[1] The anisole contribution appears as a secondary feature around 275 nm , potentially obscured as a shoulder depending on solvent polarity.

Comparative Data Analysis

The following table contrasts the target molecule with key analogs to demonstrate the impact of structural modifications (auxochromes and conjugation).

CompoundStructure DescriptionPrimary

(nm)
Secondary

(nm)
Mechanistic Insight
Target 3-(4-methoxyphenyl)-N-phenylpropanamide 242 ~275 Additive: Sum of Acetanilide + Anisole spectra.[1] No conjugation between rings.
Comparator A N-Phenylpropanamide (No Methoxy)242~260 (weak)Baseline: Lacks the strong 275 nm contribution from the methoxy-benzyl group.
Comparator B 3-(4-methoxyphenyl)propanoic acid 225275Acid Only: Lacks the 242 nm anilide band.[1] Shows pure anisole pattern.
Comparator C p-Methoxycinnamanilide (Unsaturated)~305~230Conjugated: Double bond links rings, creating a large chromophore.[1] Massive red shift.

Critical Note: If your sample shows a strong peak >290 nm, it indicates contamination with the unsaturated precursor (Comparator C) or oxidation products.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducibility and self-validation.[1]

Reagents & Equipment[2][3]
  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectroscopic Grade). Note: Methanol is preferred to minimize solvent cut-off interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Blank Preparation:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run a baseline correction (200–400 nm).

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 2.55 mg of 3-(4-methoxyphenyl)-N-phenylpropanamide (MW: 255.31 g/mol ).[1]

    • Dissolve in 10 mL Methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution (

    
     M): 
    
    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Methanol.
      
    • Checkpoint: The absorbance at

      
       should be between 0.2 and 1.0 AU for linearity (Beer-Lambert Law).
      
  • Measurement:

    • Scan range: 200 nm to 400 nm.[2]

    • Scan speed: Medium (approx. 200 nm/min).

    • Data interval: 1 nm.

  • Data Validation (Self-Check):

    • Peak Check: Confirm primary max at

      
       nm.
      
    • Purity Check: Calculate the ratio

      
      . For the target, this ratio is typically consistent. A significant drop in this ratio suggests hydrolysis (free anisic acid derivative).
      

Structural & Workflow Visualization

The following diagram illustrates the structural logic and the analytical workflow to distinguish the target from its analogs.

UV_Vis_AnalysisTargetTarget Molecule3-(4-methoxyphenyl)-N-phenylpropanamideSpectrumResultant SpectrumAdditive Superpositionλ max: 242 nm (Major), 275 nm (Minor)Target->SpectrumUV-Vis AnalysisComparatorComparator: Cinnamanilide(Unsaturated)λ max > 300 nmTarget->ComparatorStructural Difference:Double BondAnisoleChromophore A(p-Methoxybenzyl)λ max ~275 nmLinkerSaturated Linker(-CH2-CH2-)Blocks ConjugationAnisole->LinkerAnilideChromophore B(Acetanilide)λ max ~242 nmAnilide->LinkerLinker->TargetSynthesis

Figure 1: Deconstruction of the target molecule's chromophores and the resulting additive spectral properties.

References

  • NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)- (Isomer/Analog Data).[1] National Institute of Standards and Technology. [Link]

  • Khalid, M., et al. (2024). N-phenylpropanamide based derivatives: experimental and DFT approach.[1][3] Scientific Reports, 14,[3] 1. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Anisole/Acetanilide base values).
  • PubChem. Compound Summary: N-(4-Methoxyphenyl)-3-phenylpropanamide.[1] National Library of Medicine. [Link][1]

Structural Elucidation of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the structural elucidation of 3-(4-methoxyphenyl)-N-phenylpropanamide , a biologically relevant dihydrocinnamic acid amide.

This guide compares the efficacy, resolution, and utility of Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Computational Prediction (DFT) , establishing SC-XRD as the requisite gold standard for this class of flexible amide linkers.[1]

Executive Summary & Target Analyte

Target Molecule: 3-(4-methoxyphenyl)-N-phenylpropanamide Chemical Class: Dihydrocinnamic acid anilide.[1] Relevance: Structural analog to anti-inflammatory agents and TRPV1 antagonists.[1] The flexibility of the ethyl linker (


) combined with the rigid phenyl rings creates polymorphism risks that necessitate rigorous structural definition.[1]

The Analytical Challenge: Determining the precise 3D conformation (torsion angles) and supramolecular packing (hydrogen bonding networks) is critical for predicting bioavailability.[1] While NMR confirms connectivity, it fails to describe the solid-state energy landscape.

FeatureSC-XRD (Gold Standard)PXRD (Alternative)DFT (Predictive)
Primary Output Absolute 3D Structure, Packing, StereochemistryPhase ID, Crystallinity, Bulk PurityEnergy Minima, Gas-phase Conformation
Resolution Atomic (<0.8 Å)Bulk Lattice ParametersTheoretical
Sample Req. Single Crystal (>0.1 mm)Polycrystalline PowderHigh-Performance Computing
Critical Limitation Requires high-quality crystal growthCannot easily solve ab initio structureIgnores solvent/packing effects (unless periodic)

Comparative Methodology: Why SC-XRD is Non-Negotiable

For the target amide, the primary structural driver is the N-H...O=C hydrogen bond, which dictates the lattice energy.

Method A: Single Crystal XRD (The Validated Protocol)[1]
  • Mechanism: Diffraction of monochromatic X-rays (Mo-K

    
     or Cu-K
    
    
    
    ) by discrete lattice planes (
    
    
    ).[1]
  • Performance: Unambiguously resolves the torsion angle of the ethyl linker (

    
    ) and the planarity of the amide bond.
    
  • Causality: The methoxy substituent at the para position often induces specific head-to-tail packing motifs to maximize dipole alignment, which only SC-XRD can map.

Method B: Powder XRD (The Screening Tool)[1]
  • Mechanism: Collapse of 3D diffraction data into 1D intensity vs.

    
     space.[1][2]
    
  • Performance: Excellent for detecting polymorphs (e.g., Form I vs. Form II) during scale-up.

  • Deficiency: For flexible molecules like 3-(4-methoxyphenyl)-N-phenylpropanamide, peak overlap prevents accurate atomic positioning without prior knowledge of the unit cell.[1]

Method C: DFT Calculation (The Validation Layer)[1]
  • Mechanism: Quantum mechanical optimization (e.g., B3LYP/6-311G**) of the molecular geometry.[1]

  • Performance: Predicts the "ideal" gas-phase conformation.

  • Insight: Comparison with SC-XRD reveals "packing forces"—if the crystal structure differs from the DFT minimum, lattice energy (H-bonding) has overridden steric preference.[1]

Experimental Protocol: The Self-Validating Workflow

Phase 1: Synthesis & Purification

To ensure the crystal structure represents the pure chemical entity, high-purity synthesis is required.

  • Activation: React 3-(4-methoxyphenyl)propanoic acid (1.0 eq) with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride. Avoid DCC coupling if urea byproducts are difficult to remove.[1]
    
  • Amidation: Add Aniline (1.1 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM) at 0°C.

  • Validation:

    
     NMR must show the characteristic amide singlet (
    
    
    
    ppm) and the ethyl linker triplets.[1]
Phase 2: Crystal Growth (The Critical Step)

Amides tend to form needles (unsuitable for SC-XRD) if precipitated too fast.[1] We utilize a Binary Solvent Diffusion method to force block-like habit formation.[1]

  • Solvent A (Good): Ethyl Acetate or Ethanol (polar, solubilizes amide).[1]

  • Solvent B (Poor): Hexane or Pentane (non-polar).[1]

  • Protocol: Dissolve 20 mg of target in 2 mL Solvent A. Carefully layer 4 mL of Solvent B on top in a narrow vial. Seal and store at 4°C.

  • Mechanism: Slow diffusion allows molecules to organize into the thermodynamically most stable lattice (lowest Gibbs free energy) rather than kinetically trapped amorphous solids.[1]

Phase 3: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (ellipsoids), allowing precise location of the amide Hydrogen atom.[1]

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).[1]

    • Refine using SHELXL (Least Squares).[1]

    • Critical Check: Locate the Amide H (

      
      ) in the difference Fourier map.[1] Do not constrain it geometrically; its position confirms the H-bond strength.
      

Visualization of Structural Logic

Workflow Diagram: From Synthesis to Structure

This diagram outlines the decision tree for determining the structure, emphasizing the feedback loop between purity and crystal quality.

CrystalWorkflow Start Crude 3-(4-methoxyphenyl)-N-phenylpropanamide Purify Recrystallization (EtOH) Start->Purify Check Purity Check (1H NMR > 99%) Purify->Check Check->Purify Fail Growth Slow Evaporation / Diffusion (EtOAc : Hexane) Check->Growth Pass XRD_Select Crystal Quality Check (Polarized Microscopy) Growth->XRD_Select SC_XRD SC-XRD Data Collection (Mo-Kα, 100 K) XRD_Select->SC_XRD Single Block Found PXRD PXRD Scan (Bulk Phase ID) XRD_Select->PXRD Only Powder/Needles Solve Structure Solution (SHELXT) & Refinement SC_XRD->Solve PXRD->Growth Re-optimize conditions Result Final CIF & 3D Packing Model Solve->Result

Figure 1: The decision matrix for structural determination. Note the feedback loop if single crystals are not isolated.

Supramolecular Synthons: The Packing Logic

Based on analogous N-arylpropanamides, the crystal structure is stabilized by specific "Supramolecular Synthons." The diagram below illustrates the competing interactions.

PackingForces Molecule Target Molecule Amide Amide Group (-CONH-) Molecule->Amide Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Phenyl Phenyl Rings Molecule->Phenyl Chain 1D Chain C(4) (Strong H-Bond) Amide->Chain N-H...O=C (Primary) WeakHB C-H...O Interaction Methoxy->WeakHB Acceptor Role Stack Pi-Pi Stacking (Weak Dispersive) Phenyl->Stack Centroid...Centroid Lattice Final Crystal Lattice Chain->Lattice Determines b-axis Stack->Lattice Determines a-axis

Figure 2: Hierarchical organization of intermolecular forces.[1] The Amide N-H...O interaction is the dominant structure-directing vector.

Expected Structural Parameters (Reference Benchmark)

While exact unit cells vary by solvent (polymorphism), the following parameters are characteristic of this chemical class (N-arylpropanamides) and serve as validation metrics for your experimental data.

ParameterExpected Range/ValueStructural Significance
Space Group

or

Centrosymmetric packing is most common for achiral amides to cancel dipoles.[1]
Amide Geometry Trans-conformationThe C-N bond has partial double bond character;

.
N-H...O Distance 2.85 Å - 3.00 ÅIndicates strong intermolecular hydrogen bonding forming "C(4)" chains.[1]
Linker Torsion Anti-periplanarThe ethyl chain usually extends to minimize steric clash between rings.

Data Interpretation Warning: If your refined R-factor (


) is > 7.0%, check for twinning  (common in layered amide crystals) or disorder in the flexible ethyl linker.[1]

References

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[3] Acta Crystallographica Section B. Link

  • Mierina, I., et al. (2025).[1] "Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide." Zeitschrift für Kristallographie.[1] Link (Relevant analog for packing comparison).

  • Cruickshank, D. L., et al. (2013).[1] "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Montis, R., et al. (2012).[1] "Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals. Link (Demonstrates methoxy group acceptor capabilities).[1]

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-(4-methoxyphenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS No. 97754-31-9), a compound of interest for researchers in drug development and organic synthesis.[1][2] Our core mission is to empower scientists with the knowledge to manage chemical risks effectively, ensuring both personal safety and data integrity. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive risk mitigation in the laboratory.

Foundational Risk Assessment: Understanding the Hazard Profile

Effective safety protocols are built upon a thorough understanding of the specific chemical's hazard profile. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a direct response to the identified risks of the substance being handled. 3-(4-methoxyphenyl)-N-phenylpropanamide is an off-white solid with a defined set of hazards that must be respected.[2]

The primary routes of occupational exposure are inhalation of airborne particles, direct skin or eye contact, and accidental ingestion. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards under the Globally Harmonized System (GHS).[1]

Hazard Classification GHS Code Description Implication for Handling
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.Strict prohibition of eating, drinking, or smoking in the lab is critical.[1] Avoid hand-to-mouth contact.
Skin Irritation (Category 2)H315Causes skin irritation.Chemical-resistant gloves and protective clothing are mandatory to prevent dermal exposure.[1]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.Appropriate eye protection is required at all times to prevent contact with dust or splashes.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.All work that may generate dust must be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted Hierarchy of Controls . PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.

  • Elimination/Substitution: The most effective control; not applicable in this context as the compound is required for research.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For 3-(4-methoxyphenyl)-N-phenylpropanamide, the single most important engineering control is a certified chemical fume hood .[1][3] This contains airborne particulates, preventing respiratory exposure.

  • Administrative Controls: These are procedural changes. Examples include developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to handling areas.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure. The remainder of this guide focuses on the correct selection and use of PPE.

Mandatory PPE Protocol for 3-(4-methoxyphenyl)-N-phenylpropanamide

The following protocol outlines the minimum required PPE. For high-risk procedures, such as handling large quantities or responding to a spill, this level of protection must be escalated.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]

  • Standard Operations: For low-volume tasks such as weighing small quantities inside a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash or High-Dust Risk: When there is an elevated risk of splashing (e.g., during solution transfer) or significant dust generation, chemical splash goggles that form a seal around the eyes must be worn.[4]

  • Severe Splash Hazard: For tasks with a high potential for energetic splashing or reaction exotherms, a face shield must be worn over chemical splash goggles to protect the entire face.[4][5]

Skin and Body Protection

Preventing dermal contact is critical to avoid skin irritation (H315).[1]

  • Gloves:

    • Material: Disposable nitrile gloves are the standard for providing protection against incidental contact.[5]

    • Protocol: Gloves must be inspected for any signs of damage before use. Always remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[3] Never wear gloves outside of the laboratory area.

  • Protective Clothing:

    • A laboratory coat , fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing.[5]

    • Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[5]

Respiratory Protection

The primary defense against respiratory irritation (H335) is the use of a chemical fume hood.[1]

  • Standard Operations: All handling of the solid compound that could create dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood .

  • Emergency or High-Exposure Scenarios: If a fume hood is not available or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) should be used.[4] All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[4][6]

Procedural Workflow: Weighing and Solution Preparation

This step-by-step protocol integrates PPE selection and safe handling practices for a common laboratory task.

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest safety shower and eyewash station. Confirm the access path is clear.

  • Donning PPE (in order):

    • Put on the laboratory coat and fasten all buttons.

    • Don the appropriate eye protection (safety glasses or goggles).

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Use a micro-spatula to carefully transfer the solid, avoiding actions that could create airborne dust.

    • If weighing on a balance, use a draft shield.

    • When adding solvent, pour it slowly down the side of the vessel to minimize splashing.

  • Doffing PPE and Decontamination (in order):

    • Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated solid waste container.

    • Remove the lab coat, turning it inside out if contamination is suspected.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water for at least 20 seconds.

  • Waste Disposal:

    • All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled hazardous waste container.

    • Excess chemical and solutions must be disposed of according to institutional and local regulations, typically through an approved hazardous waste disposal plant.[1][4][7]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] Seek medical advice if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison control center or doctor immediately.[1][3][4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_spill Emergency / Spill Cleanup start Start: Handling 3-(4-methoxyphenyl)-N-phenylpropanamide q_dust Will the task generate significant dust or aerosol? start->q_dust q_spill Is this a large spill outside of primary containment? q_splash Is there a risk of liquid splash? q_dust->q_splash No eng_control Action: Perform task inside a certified chemical fume hood. q_dust->eng_control Yes ppe_base Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_goggles Upgrade Eye Protection: - Chemical Splash Goggles q_splash->ppe_goggles Yes eng_control->q_splash ppe_face_shield Add Face Protection: - Face Shield over Goggles ppe_goggles->ppe_face_shield If splash is energetic ppe_respirator Add Respiratory Protection: - NIOSH-approved Respirator (e.g., N95 for particulates) q_spill->ppe_goggles No, minor spill q_spill->ppe_respirator Yes

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.